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  • Product: N,N,3-trimethylazetidin-3-amine
  • CAS: 149696-13-9

Core Science & Biosynthesis

Foundational

N,N,3-trimethylazetidin-3-amine synthesis protocol

An In-depth Technical Guide to the Synthesis of N,N,3-Trimethylazetidin-3-amine For Researchers, Scientists, and Drug Development Professionals Abstract The azetidine motif is a cornerstone in modern medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of N,N,3-Trimethylazetidin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine motif is a cornerstone in modern medicinal chemistry, valued for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability. This guide provides a comprehensive, technically-grounded protocol for the synthesis of N,N,3-trimethylazetidin-3-amine, a valuable tertiary amine-substituted azetidine building block. The narrative moves beyond a simple recitation of steps to elucidate the underlying chemical principles and the rationale behind key experimental decisions. This document is structured to serve as a practical laboratory guide and a reference for the strategic design of related synthetic pathways.

Retrosynthetic Strategy and Core Concepts

The synthesis of N,N,3-trimethylazetidin-3-amine is most logically approached through a convergent strategy. The primary disconnection breaks the molecule down into a protected 3-amino-3-methylazetidine core and the N,N-dimethyl functionality. This core scaffold is the primary synthetic challenge, while the final dimethylation is a well-established transformation.

Our strategy will therefore proceed in two main stages:

  • Part A: Construction of the 3-Amino-3-methylazetidine Scaffold. This involves the synthesis of a key intermediate, tert-butyl 3-amino-3-methylazetidine-1-carboxylate. This route begins with a commercially available N-protected 3-azetidinone and introduces the 3-amino and 3-methyl groups.

  • Part B: Reductive Amination for N,N-Dimethylation. This final step efficiently converts the primary amine of the scaffold into the target tertiary amine using a robust and high-yielding protocol.

Retrosynthesis Target N,N,3-Trimethylazetidin-3-amine Intermediate1 tert-Butyl 3-amino-3-methylazetidine-1-carboxylate Target->Intermediate1 Reductive Amination (Deprotection implied) Intermediate2 tert-Butyl 3-((diphenylmethylene)amino)-3-methylazetidine-1-carboxylate Intermediate1->Intermediate2 Imine Hydrolysis Intermediate3 tert-Butyl 3-((diphenylmethylene)amino)azetidine-1-carboxylate Intermediate2->Intermediate3 α-Methylation StartingMaterial tert-Butyl 3-oxoazetidine-1-carboxylate Intermediate3->StartingMaterial Imine Formation

Caption: Retrosynthetic analysis of N,N,3-trimethylazetidin-3-amine.

Part A: Synthesis of the 3-Amino-3-methylazetidine Scaffold

The cornerstone of this synthesis is the creation of the quaternary center at the 3-position of the azetidine ring. A robust method to achieve this is through the α-alkylation of a protected imine, followed by hydrolysis.

Step 1: Formation of N-Boc-3-(diphenylmethylene)iminoazetidine

Expertise & Experience: The synthesis begins with the protection of the ketone in tert-butyl 3-oxoazetidine-1-carboxylate as a benzophenone imine. This serves a dual purpose: it protects the ketone from undesired reactions and activates the α-protons for the subsequent methylation step. The use of titanium(IV) chloride (TiCl₄) is critical as it acts as a Lewis acid to activate the carbonyl group and facilitates the condensation with benzophenone imine.

Experimental Protocol:

  • To a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) and benzophenone imine (1.1 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add a solution of TiCl₄ in DCM (1.0 M, 1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 3-((diphenylmethylene)amino)azetidine-1-carboxylate.

Step 2: α-Methylation of the Imine

Expertise & Experience: With the imine in place, the next step is the crucial C-C bond formation to install the methyl group at the 3-position. This is achieved via deprotonation at the α-carbon using a strong, non-nucleophilic base, followed by quenching with an electrophilic methyl source. Lithium diisopropylamide (LDA) is an ideal base for this purpose due to its strong basicity and steric bulk, which minimizes side reactions. Methyl iodide is a highly effective methylating agent.

Experimental Protocol:

  • Prepare a solution of LDA by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.2 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere. Stir for 30 minutes.

  • Add a solution of tert-butyl 3-((diphenylmethylene)amino)azetidine-1-carboxylate (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour.

  • Add methyl iodide (1.5 eq) to the reaction mixture and stir at -78 °C for 2 hours, then allow it to warm slowly to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • The crude product, tert-butyl 3-((diphenylmethylene)amino)-3-methylazetidine-1-carboxylate, is often carried forward to the next step without extensive purification.

Step 3: Hydrolysis of the Imine to Afford the Primary Amine

Expertise & Experience: The final step in forming the core scaffold is the deprotection of the imine to reveal the primary amine. Acidic hydrolysis is a standard and effective method for this transformation. A mild acidic condition using aqueous hydrochloric acid is sufficient to cleave the C=N bond without affecting the Boc protecting group.

Experimental Protocol:

  • Dissolve the crude product from the previous step in THF.

  • Add 2M aqueous hydrochloric acid (HCl) and stir vigorously at room temperature for 4-6 hours.

  • Basify the reaction mixture with a 1M aqueous solution of sodium hydroxide (NaOH) to a pH > 12.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 3-amino-3-methylazetidine-1-carboxylate.

Part B: N,N-Dimethylation via Reductive Amination

Trustworthiness: Reductive amination is a highly reliable and chemoselective method for the N-alkylation of amines.[1] It proceeds via the formation of an iminium ion intermediate from the reaction of the amine with an aldehyde (in this case, formaldehyde), which is then reduced in situ by a mild reducing agent.[2] This one-pot procedure prevents the over-alkylation to a quaternary ammonium salt, a common side reaction with direct alkylation using alkyl halides.[2][3] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice of reducing agent due to its mildness and tolerance of various functional groups.[4]

Reductive_Amination cluster_0 First Methylation cluster_1 Second Methylation Amine R-NH₂ Iminium1 [R-N⁺H=CH₂] Amine->Iminium1 + CH₂O, -H₂O Formaldehyde1 CH₂O SecondaryAmine R-NHCH₃ Iminium1->SecondaryAmine + [H⁻] from NaBH(OAc)₃ Iminium2 [R-N⁺(CH₃)=CH₂] SecondaryAmine->Iminium2 + CH₂O, -H₂O Formaldehyde2 CH₂O TertiaryAmine R-N(CH₃)₂ Iminium2->TertiaryAmine + [H⁻] from NaBH(OAc)₃

Caption: Workflow for N,N-dimethylation via reductive amination.

Experimental Protocol:

  • To a stirred solution of tert-butyl 3-amino-3-methylazetidine-1-carboxylate (1.0 eq) in 1,2-dichloroethane (DCE) or DCM, add aqueous formaldehyde (37% solution, 2.5-3.0 eq).

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 2.5-3.0 eq) portion-wise over 15 minutes. A mild exotherm may be observed.

  • Stir the reaction at room temperature for 12-18 hours.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • The resulting tert-butyl 3-(dimethylamino)-3-methylazetidine-1-carboxylate can be purified by column chromatography or used directly in the next step.

Final Deprotection (Optional)

If the final product without the Boc protecting group is desired, it can be easily removed under acidic conditions.

Experimental Protocol:

  • Dissolve the Boc-protected product in DCM or dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4M).

  • Stir at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • The product, N,N,3-trimethylazetidin-3-amine, will be obtained as its corresponding salt (e.g., trifluoroacetate or hydrochloride). It can be converted to the free base by neutralization with a suitable base and extraction.

Data Summary and Characterization

StepKey ReagentsTypical YieldPurification Method
1. Imine Formation tert-Butyl 3-oxoazetidine-1-carboxylate, Benzophenone imine, TiCl₄75-85%Column Chromatography
2. α-Methylation LDA, Methyl iodide60-70%Used crude in next step
3. Imine Hydrolysis Aqueous HCl80-90%Column Chromatography
4. N,N-Dimethylation Aqueous Formaldehyde, NaBH(OAc)₃>90%Column Chromatography
5. Deprotection TFA or HCl in DioxaneQuantitativeEvaporation/Neutralization

Characterization of N,N,3-trimethylazetidin-3-amine (as HCl salt):

  • ¹H NMR: Peaks corresponding to the N,N-dimethyl protons (singlet, ~2.8-3.0 ppm), the azetidine ring protons (multiplets, ~3.5-4.5 ppm), and the 3-methyl protons (singlet, ~1.5-1.7 ppm).

  • ¹³C NMR: Resonances for the N,N-dimethyl carbons, the 3-methyl carbon, the quaternary C3 carbon, and the azetidine ring carbons.

  • Mass Spectrometry (ESI+): Calculation for C₇H₁₆N₂ [M+H]⁺.

References

  • De Kimpe, N., et al. (2001). Synthesis of 3-functionalized 3-methylazetidines. CORE. Available at: [Link]

  • MDPI. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Available at: [Link]

  • Bogdán, D., et al. (2022). 3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes. Arkat USA. Available at: [Link]

  • Bogdán, D., et al. (2022). 3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes. Arkat USA. Available at: [Link]

  • Organic Syntheses. (n.d.). Azetidine. Organic Syntheses Procedure. Available at: [Link]

  • DTIC. (1969). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. DTIC. Available at: [Link]

  • Quora. (2021). What is the procedure for the synthesis of tertiary amines in the lab (amines, chemistry)?. Quora. Available at: [Link]

  • Hejnosz, S. (2023). [3 + 2] Cycloadditions of Tertiary Amine N-oxides and Silyl Imines. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. Chemistry LibreTexts. Available at: [Link]

  • YouTube. (2019). synthesis of tertiary amines. YouTube. Available at: [Link]

  • ResearchGate. (2023). Synthesis of pharmaceutical N, N-(di)methylamines from the... ResearchGate. Available at: [Link]

  • PubMed. (2020). A Single-Step Synthesis of Azetidine-3-amines. PubMed. Available at: [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 227. Available at: [Link]

  • YouTube. (2022). Alkylation of Amines. YouTube. Available at: [Link]

  • YouTube. (2022). Assembly Line Synthesis of Tertiary Amines. YouTube. Available at: [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • NIH. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. PMC. Available at: [Link]

  • YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. Available at: [Link]

  • PubMed Central. (2024). Catalyst-Free, Three-Component Synthesis of Amidinomaleimides. PMC. Available at: [Link]

  • Google Patents. (2011). WO2011113369A1 - Preparation methods of methyl-d3-amine and salts thereof. Google Patents.

Sources

Exploratory

A Technical Guide to the Chemical Properties and Applications of N,N,3-trimethylazetidin-3-amine

Abstract N,N,3-trimethylazetidin-3-amine (CAS No. 149696-13-9) is a substituted azetidine that serves as a valuable building block in modern medicinal chemistry and drug discovery.[1][2] Its unique structure, featuring a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N,N,3-trimethylazetidin-3-amine (CAS No. 149696-13-9) is a substituted azetidine that serves as a valuable building block in modern medicinal chemistry and drug discovery.[1][2] Its unique structure, featuring a strained four-membered ring and a geminal dimethylamino group, imparts specific physicochemical properties that are highly sought after for the development of novel therapeutic agents. The azetidine scaffold is known to enhance key pharmacokinetic parameters such as metabolic stability and aqueous solubility while providing a rigid, three-dimensional framework for precise substituent orientation.[3] This guide provides an in-depth analysis of the chemical properties, spectroscopic profile, plausible synthetic routes, reactivity, and safe handling procedures for N,N,3-trimethylazetidin-3-amine, tailored for researchers and professionals in the field of drug development.

Core Physicochemical and Structural Properties

N,N,3-trimethylazetidin-3-amine is a tertiary amine characterized by a saturated, four-membered heterocyclic azetidine ring. The key structural feature is the quaternary carbon at the 3-position, which is substituted with both a methyl group and a dimethylamino group. This arrangement results in a sterically hindered yet highly basic compound.

Caption: 2D Chemical Structure of N,N,3-trimethylazetidin-3-amine.

Table 1: Key Identifiers and Physicochemical Properties

PropertyValueSource / Rationale
CAS Number 149696-13-9[1][4]
Molecular Formula C₆H₁₄N₂[1]
Molecular Weight 114.19 g/mol [1][4]
Appearance Predicted: Colorless to light yellow liquidBased on similar small-molecule amines.[5]
Boiling Point Not experimentally determined. Predicted to be in the range of 130-160 °C.Estimation based on molecular weight and structure; similar azetidines have comparable boiling points.[6]
pKa Predicted: 9.5 - 10.5The presence of two tertiary amine groups, which are strong bases, suggests a high pKa. The azetidine nitrogen's basicity is slightly reduced due to ring strain, but the exocyclic dimethylamino group is a strong base.
Solubility Predicted: Miscible in water and polar organic solvents (Ethanol, DMSO).The amine functionalities can act as hydrogen bond acceptors, conferring aqueous solubility, a common trait for low molecular weight amines.[7]

Spectroscopic Profile (Predicted)

While specific spectral data for this compound is not publicly available, a detailed profile can be predicted based on its functional groups. This predictive analysis is crucial for reaction monitoring and quality control during synthesis.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple and diagnostic:

  • Azetidine Ring Protons (CH₂): Two signals, likely complex multiplets or distinct singlets/doublets depending on the ring conformation and inversion rate, are expected for the two CH₂ groups on the azetidine ring. These would appear in the range of δ 2.5-3.5 ppm, deshielded by the adjacent nitrogen atom.

  • N,N-Dimethyl Protons (-N(CH₃)₂): A sharp singlet integrating to 6 protons, expected around δ 2.2-2.5 ppm.

  • Ring Methyl Protons (-CH₃): A sharp singlet integrating to 3 protons, expected further upfield around δ 1.0-1.5 ppm, as it is attached to a quaternary carbon.

¹³C NMR Spectroscopy

Six distinct carbon signals are anticipated:

  • Azetidine Ring Carbons (CH₂): Two signals around δ 50-60 ppm.

  • Quaternary Ring Carbon (-C-): A signal with a low intensity around δ 60-70 ppm.

  • N,N-Dimethyl Carbons (-N(CH₃)₂): A signal around δ 40-45 ppm.

  • Ring Methyl Carbon (-CH₃): A signal around δ 20-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides a key method for distinguishing this tertiary amine from primary or secondary amine analogues.

  • Absence of N-H Stretch: Critically, there will be no absorption bands in the 3300-3500 cm⁻¹ region, confirming the tertiary nature of both amine groups.[8][9][10]

  • C-H Stretching: Aliphatic C-H stretching vibrations will be observed between 2800-3000 cm⁻¹.[9]

  • C-N Stretching: Medium to strong absorption bands characteristic of aliphatic C-N bonds are expected in the 1020-1250 cm⁻¹ region.[8][9]

  • Fingerprint Region: The region below 1500 cm⁻¹ will show a unique pattern of bands corresponding to various bending and skeletal vibrations, serving as a fingerprint for the molecule.[9]

Mass Spectrometry
  • Molecular Ion (M⁺): The molecular ion peak should appear at m/z = 114. According to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.

  • Key Fragmentation: The dominant fragmentation pathway is expected to be α-cleavage (cleavage of the bond adjacent to a nitrogen atom). This would lead to the formation of resonance-stabilized cations, providing structural confirmation.[11]

Synthesis and Purification

While several synthetic routes are possible, a highly efficient and common method for preparing tertiary amines is through reductive amination.[3][12] A plausible and robust synthesis for N,N,3-trimethylazetidin-3-amine would involve the reaction of a suitable ketone precursor with dimethylamine in the presence of a reducing agent.

Caption: Plausible synthetic workflow for N,N,3-trimethylazetidin-3-amine.

Experimental Protocol: Hypothetical Reductive Amination

Objective: To synthesize N,N,3-trimethylazetidin-3-amine from 3-methylazetidin-3-one hydrochloride.

Materials:

  • 3-Methylazetidin-3-one hydrochloride (1.0 eq)

  • Dimethylamine (2.0 M solution in THF, 1.5 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Precursor Neutralization: To a round-bottom flask charged with 3-methylazetidin-3-one hydrochloride and anhydrous DCM under a nitrogen atmosphere, add triethylamine (1.1 eq) dropwise at 0 °C. Stir for 30 minutes to generate the free base in situ.

  • Imine Formation: Add the dimethylamine solution (1.5 eq) to the flask. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate enamine/iminium ion.

  • Reduction: Cool the reaction mixture back to 0 °C. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude oil should be purified by fractional distillation under vacuum to yield the final product.

Chemical Reactivity and Stability

The reactivity of N,N,3-trimethylazetidin-3-amine is governed by two primary features: the basic/nucleophilic tertiary amine centers and the strained azetidine ring.

  • Basicity and Nucleophilicity: Both nitrogen atoms possess lone pairs of electrons, making the molecule a potent Brønsted-Lowry base and a good nucleophile.[7] It will readily react with acids to form ammonium salts. The exocyclic dimethylamino group is generally more sterically accessible and acts as the primary site for alkylation reactions, leading to quaternary ammonium salts.

  • Azetidine Ring Strain: Four-membered rings possess significant angle strain. While more stable than aziridines, azetidines can undergo ring-opening reactions under specific conditions, such as with strong electrophiles or in the presence of certain transition metal catalysts. This property can be exploited for further synthetic transformations.

  • Stability and Storage: As a tertiary amine, it is susceptible to oxidation over time. It is recommended to store the compound under an inert atmosphere (nitrogen or argon), sealed tightly to prevent moisture ingress, and in a cool, dark place.[1] Many similar amines are moisture-sensitive.[13]

Safety and Handling

Disclaimer: No specific Material Safety Data Sheet (MSDS) is publicly available for N,N,3-trimethylazetidin-3-amine. The following guidelines are based on the properties of analogous small-molecule tertiary amines, which are often flammable, corrosive, and irritating.[14][15] Extreme caution is advised.

Potential Hazards:

  • Flammability: Likely a flammable liquid and vapor.[14] Keep away from heat, sparks, and open flames.[13]

  • Corrosivity: Amines can be corrosive and cause severe skin burns and eye damage upon contact.[14][15]

  • Toxicity: Harmful if inhaled or swallowed. May cause respiratory irritation.[15]

Recommended Handling Protocol:

  • Ventilation: Always handle in a certified chemical fume hood to avoid inhalation of vapors.[13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles or a face shield.[15]

  • Static Discharge: Take precautionary measures against static discharge. Use grounded equipment when transferring large quantities.[14]

  • Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. Do not allow the product to enter drains.[15]

  • First Aid:

    • Skin Contact: Immediately wash off with plenty of water for at least 15 minutes and remove contaminated clothing.[13]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13][15]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[15]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[13]

Applications in Research and Development

The primary value of N,N,3-trimethylazetidin-3-amine lies in its role as a rigid, three-dimensional scaffold for drug design. The azetidine ring serves as a bioisostere for other common rings (like piperidine or pyrrolidine) but with distinct advantages.

  • Improved Pharmacokinetics: Introducing an azetidine moiety can block sites of metabolism, increasing the half-life of a drug candidate. Its polarity can also improve aqueous solubility.[3]

  • Scaffold Rigidity: The strained ring provides conformational restriction, locking substituents into well-defined spatial orientations. This is critical for optimizing binding affinity to a biological target by reducing the entropic penalty of binding.

  • Exit Vectors: The amine functionalities provide clear "exit vectors" for synthetic elaboration, allowing chemists to systematically explore the chemical space around the core scaffold to improve potency and selectivity.

Scaffold_Concept cluster_0 Core Scaffold cluster_1 Synthetic Elaboration cluster_2 Drug Candidate Library Core N,N,3-trimethylazetidin-3-amine Rigid 3D Core R1 R1 Modification (e.g., Acylation) Core->R1 Vectors R2 R2 Modification (e.g., Alkylation) Core->R2 Vectors R3 R3 Modification (e.g., Arylation) Core->R3 Vectors Drug1 Candidate A R1->Drug1 Drug2 Candidate B R2->Drug2 Drug3 Candidate C R3->Drug3 Target Biological Target Drug1->Target Binding Assay Drug2->Target Binding Assay Drug3->Target Binding Assay

Caption: Role of the azetidine derivative as a rigid scaffold in drug discovery.

References

  • PubChem, 3-methylAzetidine. [Link]

  • PubChem, N-[(1-methylazetidin-3-yl)methyl]piperidin-3-amine. [Link]

  • University of Calgary, IR: amines. [Link]

  • Wikipedia, Tris(trimethylsilyl)amine. [Link]

  • Wikipedia, Trimethylamine. [Link]

  • Chemistry LibreTexts, 24.10: Spectroscopy of Amines. [Link]

  • Doc Brown's Chemistry, infrared spectrum of N,N-dimethylmethanamine (trimethylamine). [Link]

  • Quora, What is the procedure for the synthesis of tertiary amines in the lab?. [Link]

  • Michigan State University Chemistry, Amine Reactivity. [Link]

  • Chrominfo, Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

  • Cheméo, Chemical Properties of Azetidine. [Link]

  • ChemRxiv, Efficient, green, and renewable N-di-methylation synthesis of amines by a novel nano-catalyst of Ni. [Link]

  • Journal of Chemical and Pharmaceutical Research, Spectroscopic Characterization of the Tertiary Amine. [Link]

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Foundational

Spectroscopic Profile of N,N,3-trimethylazetidin-3-amine: A Technical Guide

Foreword In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's structural and electronic properties is paramount. Spectroscopic analysis provides the foundational data u...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's structural and electronic properties is paramount. Spectroscopic analysis provides the foundational data upon which this understanding is built. This guide offers an in-depth exploration of the spectroscopic characteristics of N,N,3-trimethylazetidin-3-amine, a substituted azetidine with potential applications in medicinal chemistry.

It is important to note that while this document provides a detailed theoretical and predictive analysis, publicly available, experimentally verified spectroscopic data for N,N,3-trimethylazetidin-3-amine is limited. Therefore, this guide leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), complemented by comparative data from analogous azetidine derivatives and tertiary amines, to construct a robust predictive spectroscopic profile. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to identify, characterize, and utilize this compound in their work.

Molecular Structure and its Spectroscopic Implications

N,N,3-trimethylazetidin-3-amine possesses a unique strained four-membered ring system, a quaternary carbon, and a tertiary amine functionality. These structural features give rise to a distinct spectroscopic signature.

Molecular Formula: C₆H₁₄N₂[1]

Molecular Weight: 114.19 g/mol [1][2]

Structure:

Caption: Molecular structure of N,N,3-trimethylazetidin-3-amine.

The azetidine ring's strain influences the bond angles and lengths, which in turn affects the vibrational frequencies in IR spectroscopy and the chemical shifts in NMR spectroscopy. The presence of two nitrogen atoms and multiple methyl groups will be key identifiers in the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. For N,N,3-trimethylazetidin-3-amine, both ¹H and ¹³C NMR will provide critical information.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the nitrogen atoms and the geometry of the azetidine ring.

Experimental Protocol: Acquiring ¹H NMR Spectra

A standard protocol for acquiring a ¹H NMR spectrum would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of N,N,3-trimethylazetidin-3-amine in a deuterated solvent (e.g., CDCl₃ or D₂O) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): A range of approximately 10-12 ppm centered around 5-6 ppm.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

G cluster_sample Sample Preparation cluster_nmr NMR Spectrometer cluster_processing Data Processing dissolve Dissolve sample in deuterated solvent transfer Transfer to NMR tube dissolve->transfer insert Insert sample into magnet setup Set acquisition parameters insert->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference Spectrum phase->reference

Caption: Workflow for acquiring a ¹H NMR spectrum.

Predicted ¹H NMR Data:

SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
a~ 2.2 - 2.5Singlet6HN(CH₃)₂The two methyl groups on the exocyclic nitrogen are equivalent and would appear as a sharp singlet. The chemical shift is downfield due to the proximity of the nitrogen atom.
b~ 2.8 - 3.2Triplet (or complex multiplet)4H-CH₂- (azetidine ring)The methylene protons on the azetidine ring are chemically equivalent but may exhibit complex splitting patterns due to coupling with each other and potential long-range coupling. A triplet is a simplified prediction.
c~ 1.2 - 1.5Singlet3HC-CH₃The methyl group on the quaternary carbon of the azetidine ring is in a unique environment and would appear as a singlet.

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to the symmetry of the molecule, fewer signals than the total number of carbons are expected.

Predicted ¹³C NMR Data:

SignalPredicted Chemical Shift (δ, ppm)AssignmentRationale
1~ 60 - 70C3 (quaternary)This quaternary carbon is attached to two nitrogen atoms, which would shift it significantly downfield.
2~ 50 - 60C2 & C4 (azetidine ring -CH₂-)These equivalent methylene carbons are attached to a nitrogen atom within the strained ring, resulting in a downfield shift.
3~ 40 - 50N(CH₃)₂The carbons of the dimethylamino group are shifted downfield by the attached nitrogen.
4~ 20 - 30C-CH₃The methyl group attached to the quaternary carbon would be the most upfield signal.

Note: Quaternary carbon signals (C3) are typically weaker in proton-decoupled ¹³C NMR spectra.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: Acquiring an IR Spectrum

  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet can be prepared by grinding the sample with KBr powder and pressing it into a disc.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is typically used.

  • Acquisition: A background spectrum of the empty sample compartment is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is a ratio of the sample spectrum to the background spectrum.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional GroupExpected Intensity
2950-2850C-H stretchAliphatic (CH₂, CH₃)Strong
2820-2760C-H stretchN-CH₃Medium (can overlap with other C-H stretches)[4]
1470-1450C-H bendCH₂/CH₃Medium
1250-1020C-N stretchAliphatic amineMedium to Strong[5]

As N,N,3-trimethylazetidin-3-amine is a tertiary amine, it will lack the characteristic N-H stretching bands typically seen for primary and secondary amines in the 3300-3500 cm⁻¹ region.[5][6] This absence is a key diagnostic feature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation.

Experimental Protocol: Acquiring a Mass Spectrum

  • Ionization: Electron ionization (EI) is a common technique for volatile compounds. The sample is introduced into the mass spectrometer, where it is bombarded with high-energy electrons, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: An ion detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Predicted Mass Spectrum Fragmentation:

The molecular ion peak (M⁺) for N,N,3-trimethylazetidin-3-amine would be observed at an m/z of 114. The fragmentation pattern of aliphatic amines is often dominated by α-cleavage, which results in the formation of a resonance-stabilized iminium ion.[6]

  • Molecular Ion (M⁺): m/z = 114

  • Base Peak (predicted): m/z = 58. This would likely result from the cleavage of the C-C bond adjacent to the exocyclic nitrogen, leading to the loss of a C₄H₈N fragment and the formation of the stable [CH₂=N(CH₃)₂]⁺ ion.

  • Other significant fragments:

    • m/z = 99: Loss of a methyl group (-CH₃).

    • m/z = 71: Cleavage of the dimethylamino group.

G cluster_frags Fragmentation Pathways M [C6H14N2]+• m/z = 114 frag1 [C5H11N2]+ m/z = 99 M->frag1 - •CH3 frag2 [C2H6N]+ m/z = 58 (Base Peak) M->frag2 - •C4H8N (α-cleavage) frag3 [C4H8N]+ m/z = 71 M->frag3 - •N(CH3)2

Caption: Predicted major fragmentation pathways for N,N,3-trimethylazetidin-3-amine in mass spectrometry.

Conclusion

The spectroscopic profile of N,N,3-trimethylazetidin-3-amine is predicted to be characterized by specific features arising from its unique molecular structure. The ¹H and ¹³C NMR spectra will be defined by the symmetry of the molecule and the influence of the nitrogen atoms. The IR spectrum will be notable for the absence of N-H stretches, confirming its tertiary amine nature, and will show characteristic C-H and C-N vibrations. Mass spectrometry will provide a definitive molecular weight and a fragmentation pattern dominated by α-cleavage. This comprehensive, albeit predictive, guide serves as a valuable resource for the identification and characterization of this and structurally related compounds, facilitating its potential application in research and development.

References

  • Synthesis and characterization of some Azetidines derivatives. (n.d.). College of Science Repository.
  • Supporting information - The Royal Society of Chemistry. (n.d.).
  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
  • ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0000906). (n.d.). Human Metabolome Database.
  • Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. (2015). PMC - PubMed Central.
  • IR Spectroscopy Tutorial: Amines. (n.d.).
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  • ¹³C NMR Chemical Shift. (n.d.). Oregon State University.
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  • DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. (2020). PMC - NIH.
  • N,N,3-Trimethylazetidin-3-amine. (n.d.). ChemScene.
  • ¹³C nmr spectrum of N,N-dimethylmethanamine (trimethylamine). (n.d.).
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  • A Rapid Methodology for the Characterization of Dialkyl Tertiary Amine-N-Oxide Metabolites. (2025). ResearchGate.
  • A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI.
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Exploratory

An In-Depth Technical Guide to the NMR Analysis of N,N,3-trimethylazetidin-3-amine

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of organ...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules. This guide provides a comprehensive, in-depth framework for the complete NMR analysis of N,N,3-trimethylazetidin-3-amine, a substituted four-membered heterocyclic compound. The azetidine scaffold is of significant interest in medicinal chemistry, making rigorous structural confirmation essential. This document moves beyond a simple recitation of data, offering a causal explanation for experimental choices and data interpretation, grounding its claims in established spectroscopic principles. We will detail the application of a full suite of NMR experiments—including ¹H, ¹³C, DEPT, and 2D-correlation spectroscopy (COSY, HSQC, HMBC)—to assemble the molecular structure from first principles. This guide is designed to serve as a practical and authoritative resource for scientists engaged in the synthesis and characterization of novel chemical entities.

Introduction: The Molecule and the Method

N,N,3-trimethylazetidin-3-amine (C₆H₁₄N₂) is a tertiary amine featuring a strained four-membered azetidine ring substituted with a gem-dimethylamino group and a methyl group at the C3 position.[1][2] The inherent ring strain and the presence of a quaternary stereocenter give this molecule unique chemical properties that are of interest in synthetic and medicinal chemistry.

Given the structural complexity, particularly the presence of a quaternary carbon and non-trivial stereochemical considerations, one-dimensional and two-dimensional NMR spectroscopy is the definitive method for its structural verification. This guide will systematically build the structural argument by integrating data from a logical progression of NMR experiments.

Foundational Analysis: 1D NMR Spectroscopy (¹H and ¹³C)

One-dimensional NMR provides the initial overview of the molecule's proton and carbon environments.

¹H NMR Spectroscopy: Proton Environments and Multiplicity

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), their relative numbers (integration), and their proximity to other protons (spin-spin coupling).

Predicted ¹H NMR Analysis:

  • Signal 1: N,N-dimethyl Protons [-N(CH₃)₂] : A single, sharp resonance integrating to 6 protons is expected. Due to free rotation around the C-N bonds and the absence of adjacent protons, this signal will be a singlet. Its chemical shift is predicted to be in the range of δ 2.2-2.4 ppm , typical for N-alkyl groups.

  • Signal 2: C3-methyl Protons [-C(CH₃)] : A sharp singlet integrating to 3 protons is anticipated for the methyl group attached to the quaternary C3 carbon. Its isolation from other protons results in a singlet multiplicity. The predicted chemical shift is around δ 1.1-1.3 ppm .

  • Signal 3 & 4: Azetidine Ring Protons [-CH₂-] : The presence of a chiral center at C3 renders the four protons on the C2 and C4 methylene groups diastereotopic.[3][4] This means all four protons are chemically non-equivalent. They are expected to appear as complex multiplets, likely in the region of δ 2.8-3.5 ppm . The downfield shift is due to the deshielding effect of the adjacent ring nitrogen. Their coupling patterns will be intricate, involving both geminal coupling (coupling between protons on the same carbon) and vicinal coupling (coupling to protons on adjacent carbons).[5][6]

¹³C NMR and DEPT: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments. When used with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, the multiplicity of each carbon (CH₃, CH₂, CH, or C) can be determined.

Predicted ¹³C and DEPT Analysis:

  • Quaternary Carbon (C3) : One quaternary carbon signal is expected. This signal will be absent in both DEPT-90 and DEPT-135 spectra. Its predicted chemical shift is in the range of δ 55-65 ppm .

  • Methylene Carbons (C2, C4) : The two methylene carbons of the azetidine ring are chemically distinct due to the asymmetry introduced by the C3 substituents. They are expected to appear in the δ 60-70 ppm range.[7][8] In a DEPT-135 spectrum, these would appear as negative signals.

  • Methyl Carbons [-N(CH₃)₂] : The two equivalent methyl carbons of the dimethylamino group will produce a single signal, predicted around δ 40-45 ppm . This will be a positive signal in a DEPT-135 spectrum.

  • Methyl Carbon [-C(CH₃)] : The methyl group at C3 will appear as a signal in the δ 25-30 ppm range. This will also be a positive signal in a DEPT-135 spectrum.

Establishing Connectivity: 2D NMR Spectroscopy

Two-dimensional NMR experiments are crucial for assembling the molecular fragments identified in 1D NMR into a complete structure.

COSY (Correlation Spectroscopy): Mapping ¹H-¹H Connections

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[9]

Expected COSY Correlations: The primary use of COSY in this analysis is to confirm the connectivity within the azetidine ring. Cross-peaks will be observed between the diastereotopic protons on C2 and C4. The methyl singlets will show no correlations, confirming their isolation from other proton networks.

Experimental Protocols and Data Summaries

Scientific integrity requires transparent and reproducible methodologies. The following sections provide detailed protocols and a summary of expected spectral data.

Protocol: NMR Sample Preparation

The quality of NMR data is directly dependent on proper sample preparation.[10][11]

  • Sample Weighing : Accurately weigh 10-20 mg of N,N,3-trimethylazetidin-3-amine for ¹H NMR and 50-75 mg for ¹³C NMR experiments.[12]

  • Solvent Selection : Choose a deuterated solvent in which the compound is highly soluble, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is often a good first choice for non-polar to moderately polar small molecules.

  • Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small, clean vial.[13]

  • Filtration : To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[14]

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Capping and Labeling : Securely cap the NMR tube and label it clearly.

Protocol: NMR Data Acquisition

The following are typical parameters for acquiring high-quality spectra on a 400 or 500 MHz spectrometer.[15][16]

  • ¹H NMR :

    • Pulse Program : Standard single-pulse (zg30).

    • Relaxation Delay (D1) : 2 seconds.

    • Number of Scans (NS) : 16-32.

  • ¹³C{¹H} NMR :

    • Pulse Program : Standard proton-decoupled (zgpg30).

    • Relaxation Delay (D1) : 2 seconds.

    • Number of Scans (NS) : 1024-4096 (or until adequate signal-to-noise is achieved).

  • COSY :

    • Pulse Program : cosygpqf.

    • Relaxation Delay (D1) : 1.5 seconds.

    • Number of Scans (NS) : 2-4 per increment.

    • Increments (F1) : 256-512.

  • HSQC :

    • Pulse Program : hsqcedetgpsp (phase-sensitive with multiplicity editing).

    • Relaxation Delay (D1) : 1.5 seconds.

    • Number of Scans (NS) : 2-8 per increment.

    • Increments (F1) : 256.

  • HMBC :

    • Pulse Program : hmbcgplpndqf.

    • Relaxation Delay (D1) : 2 seconds.

    • Number of Scans (NS) : 8-16 per increment.

    • Increments (F1) : 256-512.

Data Summary Tables

The following tables summarize the predicted NMR data for N,N,3-trimethylazetidin-3-amine.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Label Protons Predicted δ (ppm) Multiplicity Integration
H-a -N(CH ₃)₂ 2.2 – 2.4 s (singlet) 6H
H-b C3-CH 1.1 – 1.3 s (singlet) 3H

| H-c/d | -CH ₂- (ring) | 2.8 – 3.5 | m (multiplet) | 4H |

Table 2: Predicted ¹³C and DEPT NMR Data (125 MHz, CDCl₃)

Label Carbon Predicted δ (ppm) DEPT-135
C1 -N(C H₃)₂ 40 – 45 Positive (CH₃)
C2 C3-C H₃ 25 – 30 Positive (CH₃)
C3 C 3 (quat.) 55 – 65 Absent

| C4/C5 | -C H₂- (ring) | 60 – 70 | Negative (CH₂) |

Integrated Structural Elucidation Workflow

Confirming a molecular structure is a process of logical deduction, where each piece of spectroscopic data provides a clue. The workflow below illustrates how different NMR experiments are integrated to build a complete picture of N,N,3-trimethylazetidin-3-amine.

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation cluster_final Final Confirmation H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1->COSY Identify spin systems HSQC HSQC (¹JCH Direct Correlation) H1->HSQC C13 ¹³C & DEPT NMR (Carbon Skeleton) C13->HSQC Assign protonated carbons Structure Unambiguous Structure of N,N,3-trimethylazetidin-3-amine COSY->Structure Confirm fragment connectivity HMBC HMBC (²JCH, ³JCH Long-Range Correlation) HSQC->HMBC Anchor points for long-range analysis HMBC->Structure Assemble molecular framework

Caption: Workflow for NMR-based structure elucidation.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (a one-bond ¹JCH coupling).[9] This is a powerful tool for definitively assigning protonated carbons.

Expected HSQC Correlations:

  • The proton signal at δ ~2.3 ppm (H-a ) will show a cross-peak to the carbon signal at δ ~42 ppm (C1 ).

  • The proton signal at δ ~1.2 ppm (H-b ) will show a cross-peak to the carbon signal at δ ~27 ppm (C2 ).

  • The complex proton multiplets at δ ~3.2 ppm (H-c/d ) will show cross-peaks to the carbon signals at δ ~65 ppm (C4/C5 ).

  • The quaternary carbon (C3 ) will show no correlation, confirming its identity.

HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Skeleton

The HMBC experiment is arguably the most critical for elucidating the structure of complex molecules. It reveals correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH).[9] These long-range correlations allow for the assembly of the entire carbon skeleton.

Key Predicted HMBC Correlations for Structural Confirmation:

  • From N-methyl protons (H-a) : A strong correlation is expected to the quaternary carbon C3 (a two-bond coupling, ²JCH). This definitively connects the dimethylamino group to the C3 position of the ring.

  • From C3-methyl protons (H-b) : A strong correlation to the quaternary carbon C3 (²JCH) is expected, placing this methyl group on the same carbon. A weaker correlation to the ring carbons C4/C5 (³JCH) may also be observed.

  • From Azetidine protons (H-c/d) : These protons will show correlations to the quaternary carbon C3 (²JCH), confirming their position on the ring adjacent to C3. They will also show correlations to the C3-methyl carbon C2 (³JCH), further solidifying the framework.

The diagram below visualizes the most crucial HMBC correlations that piece together the molecular structure.

Caption: Key HMBC correlations defining the molecular framework.

Conclusion

By systematically applying a suite of 1D and 2D NMR experiments, the chemical structure of N,N,3-trimethylazetidin-3-amine can be determined with a high degree of confidence. The ¹H and ¹³C spectra provide an inventory of the proton and carbon environments, while DEPT confirms carbon multiplicities. The connectivity is then unequivocally established through correlation spectroscopy: COSY defines the proton spin systems within the azetidine ring, HSQC links protons to their attached carbons, and crucially, HMBC builds the complete molecular skeleton via long-range correlations. This integrated approach represents a self-validating system, ensuring the final structural assignment is robust, accurate, and defensible.

References

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  • ResearchGate. (n.d.). How to Prepare Samples for NMR. [Link]

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  • Scribd. (n.d.). NMR Sample Preparation Guide. [Link]

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  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. [Link]

  • Cox, R. H., & Smith, S. L. (1969). Relative signs of H-H coupling constants for ABX systems in four- and five-membered saturated ring compounds. The Journal of Physical Chemistry, 73(7), 2457-2459. [Link]

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  • University of California, San Diego. (n.d.). 2D NMR FOR THE CHEMIST. [Link]

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  • University of Wisconsin. (n.d.). 1H NMR Coupling Constants. Organic Chemistry Data. [Link]

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  • Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(33), 11038-11049. [Link]

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  • ResearchGate. (2017). Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms. [Link]

  • Morganton Scientific. (2024). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. [Link]

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Foundational

An In-depth Technical Guide to the Mass Spectrometry of N,N,3-trimethylazetidin-3-amine

This guide provides a comprehensive technical overview of the mass spectrometric analysis of N,N,3-trimethylazetidin-3-amine, a novel heterocyclic amine with potential applications in pharmaceutical and materials science...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the mass spectrometric analysis of N,N,3-trimethylazetidin-3-amine, a novel heterocyclic amine with potential applications in pharmaceutical and materials science research. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of ionization and fragmentation, offering field-proven insights into experimental design and data interpretation.

Introduction: The Analytical Imperative for N,N,3-trimethylazetidin-3-amine

N,N,3-trimethylazetidin-3-amine (C6H14N2, Mol. Wt.: 114.19 g/mol ) is a saturated heterocyclic compound featuring a strained four-membered azetidine ring and a tertiary amine functionality.[1][2] The precise characterization of this molecule is paramount for its application in drug discovery and development, where unambiguous identification and purity assessment are critical. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.[3] This guide will explore the expected mass spectrometric behavior of N,N,3-trimethylazetidin-3-amine under both hard and soft ionization techniques, providing a predictive framework for its analysis.

Foundational Principles: Ionization Techniques

The choice of ionization technique is a critical first step in the mass spectrometric analysis of any small molecule. The selection is primarily dictated by the analyte's physicochemical properties and the desired analytical outcome—be it molecular weight determination or structural elucidation through fragmentation.[3][4]

Electron Ionization (EI): A Hard Ionization Approach for Structural Detail

Electron Ionization (EI) is a highly energetic, or "hard," ionization technique that involves bombarding the analyte with a high-energy electron beam (typically 70 eV).[5][6][7] This process imparts significant internal energy to the molecule, leading to extensive and reproducible fragmentation.[6] While this can sometimes result in the absence of a discernible molecular ion peak, the resulting fragmentation pattern serves as a highly specific fingerprint for structural identification.[6][8] For novel compounds like N,N,3-trimethylazetidin-3-amine, EI-MS is invaluable for initial structural confirmation.

Electrospray Ionization (ESI): A Soft Ionization Method for Molecular Weight Confirmation

In contrast to EI, Electrospray Ionization (ESI) is a "soft" ionization technique that generates ions from solution with minimal fragmentation.[4][9] ESI is particularly well-suited for polar molecules and is the workhorse for liquid chromatography-mass spectrometry (LC-MS).[4] For N,N,3-trimethylazetidin-3-amine, which possesses two basic nitrogen atoms, ESI in positive ion mode will readily produce a protonated molecule, [M+H]+, providing a clear indication of the molecular weight.[4][10]

The Nitrogen Rule: A First Clue

A fundamental principle in the mass spectrometry of nitrogen-containing compounds is the "nitrogen rule." This rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.[11][12] Conversely, a molecule with an even number of nitrogen atoms will have an even nominal molecular mass. N,N,3-trimethylazetidin-3-amine (C6H14N2) has two nitrogen atoms, and its molecular weight of 114.19 Da is consistent with this rule.[1] The observation of an even mass-to-charge ratio (m/z) for the molecular ion is a key preliminary indicator for the presence of an even number of nitrogen atoms.[13]

Predicting the Fragmentation Cascade: A Mechanistic Approach

The fragmentation of N,N,3-trimethylazetidin-3-amine in the mass spectrometer is not a random process. It follows well-established chemical principles, primarily driven by the stability of the resulting fragment ions. For amines, the most dominant fragmentation pathway is alpha-cleavage, which involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[11][12] This process leads to the formation of a resonance-stabilized iminium cation.[12]

Electron Ionization (EI) Fragmentation Pathways

Under the high-energy conditions of EI, the initial ionization event will likely involve the removal of a non-bonding electron from one of the nitrogen atoms, forming a radical cation (M+•) at m/z 114.

Primary Fragmentation: Alpha-Cleavage

Two primary alpha-cleavage pathways are anticipated for the N,N,3-trimethylazetidin-3-amine radical cation:

  • Pathway A: Cleavage of the C-C bond of a methyl group on the exocyclic tertiary amine. This would result in the loss of a methyl radical (•CH3) and the formation of a stable iminium ion at m/z 99 .

  • Pathway B: Cleavage of the C-C bond within the azetidine ring adjacent to the endocyclic nitrogen. This would lead to ring-opening and the formation of a larger iminium ion. However, the most favorable alpha-cleavage is typically the loss of the largest alkyl group. In this case, cleavage of the bond between the quaternary carbon and the exocyclic nitrogen is also a form of alpha-cleavage.

  • Pathway C: Cleavage adjacent to the quaternary carbon. This would involve the loss of a dimethylamino radical (•N(CH3)2) to form a cation at m/z 70 . Alternatively, loss of a methyl radical from the quaternary carbon would lead to a cation at m/z 99 .

Secondary Fragmentation

The primary fragment ions can undergo further fragmentation, leading to a cascade of smaller ions that contribute to the overall mass spectrum. For instance, the m/z 99 ion could undergo further rearrangements and loss of small neutral molecules like ethylene.

The base peak in the EI spectrum is likely to be the most stable iminium cation formed through alpha-cleavage.

G M N,N,3-trimethylazetidin-3-amine Radical Cation (M+•) m/z 114 loss_CH3 - •CH3 M->loss_CH3 loss_NMe2 - •N(CH3)2 M->loss_NMe2 frag_99 Iminium Ion [M - CH3]+ m/z 99 frag_70 Azetidinyl Cation [M - N(CH3)2]+ m/z 70 loss_CH3->frag_99 loss_NMe2->frag_70

Caption: Predicted EI Fragmentation of N,N,3-trimethylazetidin-3-amine.

Electrospray Ionization (ESI) with Collision-Induced Dissociation (CID)

In ESI-MS, the primary ion observed will be the protonated molecule, [M+H]+, at m/z 115. To induce fragmentation for structural confirmation (MS/MS), Collision-Induced Dissociation (CID) is employed. In this process, the [M+H]+ ion is accelerated and collided with an inert gas, leading to fragmentation.

The fragmentation of the protonated molecule will also be governed by the formation of stable carbocations and the loss of stable neutral molecules. A likely fragmentation pathway would involve the loss of dimethylamine as a neutral molecule, resulting in a fragment ion at m/z 70 .

G MH Protonated Molecule [M+H]+ m/z 115 loss_NHMe2 - NH(CH3)2 MH->loss_NHMe2 frag_70_esi Azetidinyl Cation [M+H - NH(CH3)2]+ m/z 70 loss_NHMe2->frag_70_esi

Caption: Predicted ESI-CID Fragmentation of N,N,3-trimethylazetidin-3-amine.

Experimental Protocol: A Self-Validating Workflow

The following protocols are designed to provide a robust and reproducible analysis of N,N,3-trimethylazetidin-3-amine.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of N,N,3-trimethylazetidin-3-amine in methanol.

  • Working Solution (for ESI): Dilute the stock solution to a final concentration of 10 µg/mL with a 50:50 mixture of methanol and water containing 0.1% formic acid. The formic acid aids in protonation.

  • Working Solution (for GC-MS with EI): Dilute the stock solution to a final concentration of 100 µg/mL in methanol.

Instrumentation and Parameters

Table 1: Recommended Mass Spectrometry Parameters

ParameterGC-EI-MSLC-ESI-MS
Ionization Mode Electron IonizationElectrospray Ionization (Positive)
Electron Energy 70 eVN/A
Ion Source Temp. 230 °C150 °C
GC Column DB-5ms or equivalentN/A
Oven Program 50 °C (1 min), ramp to 250 °C at 10 °C/minN/A
LC Column C18, 2.1 x 50 mm, 1.8 µmN/A
Mobile Phase N/AA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Flow Rate 1 mL/min (Helium)0.4 mL/min
Capillary Voltage N/A3.5 kV
Fragmentor Voltage N/A100 V
Collision Energy N/A10, 20, 40 eV (for MS/MS)
Mass Range m/z 30-200m/z 50-250
Data Analysis and Interpretation
  • EI Spectrum:

    • Identify the molecular ion peak (m/z 114), if present.

    • Identify the base peak and other major fragment ions.

    • Correlate the observed fragments with the predicted fragmentation pathways (e.g., loss of a methyl group to give m/z 99, loss of a dimethylamino group to give m/z 70).

  • ESI Spectrum:

    • Confirm the presence of the protonated molecule [M+H]+ at m/z 115.

    • Perform MS/MS on the m/z 115 precursor ion.

    • Analyze the product ion spectrum to confirm the predicted fragmentation (e.g., the neutral loss of dimethylamine leading to a product ion at m/z 70).

Predicted Mass Spectra Data

The following table summarizes the expected key ions in the mass spectra of N,N,3-trimethylazetidin-3-amine.

Table 2: Predicted Key Ions and Their Origin

m/zIonizationProposed Structure/Origin
115ESI[M+H]+ (Protonated Molecule)
114EIM+• (Molecular Ion)
99EI[M - CH3]+ (Alpha-cleavage)
70EI, ESI-CID[M - N(CH3)2]+ or [M+H - NH(CH3)2]+

Conclusion

The mass spectrometric analysis of N,N,3-trimethylazetidin-3-amine is a powerful tool for its unambiguous identification and structural characterization. By leveraging both hard (EI) and soft (ESI) ionization techniques, a comprehensive analytical picture can be obtained. The predictable fragmentation patterns, dominated by alpha-cleavage, provide a robust fingerprint for this molecule. The methodologies and predictive data presented in this guide offer a solid foundation for researchers and drug development professionals working with this and structurally related compounds.

References

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  • Konermann, L., Ahadi, E., Rodriguez, A. D., & Vahidi, S. (2013). Unraveling the Mechanism of Electrospray Ionization. Analytical Chemistry, 85(1), 2–9. [Link]

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Protocols & Analytical Methods

Method

Application Note & Protocols: Evaluating N,N,3-Trimethylazetidin-3-amine as a Novel Organocatalyst for CO₂ Valorization

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The field of organocatalysis continues to provide innovative, metal-free solutions for complex ch...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The field of organocatalysis continues to provide innovative, metal-free solutions for complex chemical transformations. Tertiary amines, in particular, have emerged as a versatile class of catalysts for a range of reactions, including acyl transfers, Michael additions, and the fixation of carbon dioxide.[1][2][3] This document explores the potential application of N,N,3-trimethylazetidin-3-amine as a novel organocatalyst. While this specific molecule is not yet established in the peer-reviewed literature as a catalyst, its structural features—a nucleophilic tertiary amine center integrated into a strained four-membered azetidine ring—present a compelling hypothesis for unique catalytic activity. This guide is structured to provide researchers with the foundational principles, a detailed experimental protocol, and a validation framework to investigate its efficacy in the cycloaddition of CO₂ to epoxides, a critical transformation for carbon capture and utilization (CCU).

Introduction: The Rationale for Investigating N,N,3-Trimethylazetidin-3-amine

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers significant advantages, including lower toxicity, stability to air and moisture, and often unique selectivity compared to traditional metal-based catalysts.[4][5] Within this field, tertiary amines such as 4-(Dimethylamino)pyridine (DMAP) and 1,4-diazabicyclo[2.2.2]octane (DABCO) are workhorse catalysts, valued for their nucleophilicity and basicity.[6][7][8]

N,N,3-trimethylazetidin-3-amine presents an intriguing structural scaffold for an organocatalyst for two key reasons:

  • Nucleophilic Tertiary Amine: The exocyclic N,N-dimethylamino group provides a classic nucleophilic center, capable of activating substrates. Its basicity is expected to be comparable to other acyclic tertiary amines.

  • Strained Azetidine Ring: The four-membered azetidine ring is inherently strained. This strain can influence the steric environment around the catalytic center and potentially modulate the electronic properties of the endocyclic nitrogen, which could participate in non-covalent interactions or influence the overall conformation of the catalyst-substrate complex. Chiral azetidine derivatives have been successfully employed as ligands and organocatalysts in a variety of asymmetric reactions, including Henry and Michael-type reactions, demonstrating the utility of this core structure in catalysis.[9][10][11]

Based on these features, we hypothesize that N,N,3-trimethylazetidin-3-amine could function as an effective catalyst in reactions requiring a nucleophilic amine, such as the cycloaddition of CO₂ to epoxides to form valuable cyclic carbonates.[12]

Proposed Application: Cycloaddition of CO₂ to Epoxides

The conversion of CO₂ into cyclic carbonates is an atom-economical and environmentally significant reaction.[13][14] These products are used as green solvents, electrolytes in lithium-ion batteries, and precursors for polycarbonates.[12] The reaction is often catalyzed by a combination of a halide salt (as a nucleophile) and a Lewis acid or hydrogen bond donor. However, single-component organocatalysts, particularly tertiary amines, have been shown to be effective, offering a simpler, metal-free alternative.[1]

The proposed catalytic cycle, based on established mechanisms for tertiary amine catalysts, is as follows:

  • Epoxide Activation (Implicit): While some systems use a distinct hydrogen-bond donor, the tertiary amine catalyst itself can interact with and polarize the epoxide.

  • Ring-Opening: A nucleophile (often a co-catalytic halide ion, or in some cases, the amine itself forming a zwitterionic adduct with CO₂) attacks a carbon atom of the epoxide, opening the strained ring to form an alkoxide intermediate.

  • CO₂ Insertion: The highly reactive alkoxide attacks the electrophilic carbon of carbon dioxide, forming a carbonate intermediate.

  • Cyclization & Catalyst Regeneration: The newly formed carbonate oxygen attacks the carbon bearing the leaving group (the halide), displacing it in an intramolecular Sₙ2 reaction to form the five-membered cyclic carbonate and regenerate the nucleophile for the next catalytic cycle. The tertiary amine facilitates these steps through its basicity and potential non-covalent interactions.

Below is a visual representation of the proposed catalytic cycle.

Catalytic Cycle Proposed Catalytic Cycle for CO₂ Cycloaddition cluster_main A Epoxide + Catalyst (N,N,3-trimethylazetidin-3-amine) + Nucleophile (e.g., Br⁻) B Ring-Opened Alkoxide Intermediate A->B Nucleophilic Attack on Epoxide C Carbonate Intermediate B->C + CO₂ (Insertion) D Cyclic Carbonate (Product) C->D Intramolecular Cyclization (Ring Closure) D->A Catalyst & Nucleophile Regeneration

Caption: Proposed mechanism for tertiary amine-catalyzed CO₂ cycloaddition.

Experimental Protocols: Screening and Optimization

This section provides a detailed, step-by-step methodology for evaluating N,N,3-trimethylazetidin-3-amine as a catalyst for the cycloaddition of CO₂ to a model substrate, styrene oxide.

Materials and Equipment
  • Catalyst: N,N,3-trimethylazetidin-3-amine

  • Co-catalyst/Nucleophile: Tetrabutylammonium bromide (TBAB) or Potassium bromide (KBr)

  • Substrate: Styrene oxide (freshly distilled)

  • Reagent: Carbon dioxide (high purity, balloon or gas cylinder)

  • Solvent: Solvent-free conditions are preferred; however, anhydrous toluene or DMF can be used for initial screening.

  • Reaction Vessel: High-pressure stainless-steel autoclave (e.g., Parr reactor) or a thick-walled glass pressure tube with a screw cap.

  • Analysis: Gas chromatography (GC) or ¹H NMR for conversion analysis, GC-MS for product identification, and chiral HPLC if assessing asymmetric induction (not applicable for the achiral catalyst).

General Protocol for Catalyst Screening

The following workflow outlines the process for testing the catalyst's efficacy.

Caption: General workflow for screening catalyst activity.

Detailed Step-by-Step Procedure (Model Reaction)

Reaction: Cycloaddition of CO₂ to Styrene Oxide

  • Vessel Preparation: Ensure the autoclave or pressure tube is clean and thoroughly dried in an oven at 120 °C overnight. Allow it to cool to room temperature under a stream of dry nitrogen or in a desiccator.

  • Charging the Vessel: To the reaction vessel, add a magnetic stir bar, N,N,3-trimethylazetidin-3-amine (e.g., 0.1 mmol, 1 mol%), tetrabutylammonium bromide (TBAB) (0.1 mmol, 1 mol%), and styrene oxide (10.0 mmol, 1.20 g).

    • Causality Note: TBAB serves as a source of bromide ions, a highly effective nucleophile for initiating the epoxide ring-opening. The organocatalyst's primary role is to act as a base and phase-transfer agent, enhancing the nucleophile's activity.[13][15]

  • Sealing and Purging: Securely seal the reaction vessel. Purge the vessel with CO₂ gas three times to remove air.

  • Reaction Conditions: Pressurize the vessel with CO₂ to the desired pressure (e.g., 1-10 atm). Place the vessel in a preheated oil bath or heating mantle set to the desired temperature (e.g., 80-120 °C).

  • Reaction Monitoring: Stir the reaction mixture vigorously for the specified time (e.g., 4-24 hours). Monitor the pressure; a drop in pressure may indicate CO₂ consumption.

  • Work-up: After the reaction time has elapsed, cool the vessel to room temperature in an ice bath. Carefully and slowly vent the excess CO₂ in a well-ventilated fume hood.

  • Sample Preparation for Analysis: Open the vessel and add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis. Dilute a small aliquot of the crude mixture with a suitable deuterated solvent (e.g., CDCl₃) for ¹H NMR analysis or with ethyl acetate for GC analysis.

  • Analysis:

    • ¹H NMR: Determine the conversion of styrene oxide by integrating the signals corresponding to the starting material and the styrene carbonate product.

    • GC/GC-MS: Confirm the identity of the product and quantify the yield based on the internal standard calibration.

Data Presentation and Catalyst Optimization

Systematic optimization is crucial for determining the potential of a new catalyst. The following parameters should be investigated, and the results summarized for clear comparison.

Table 1: Proposed Screening Conditions for Catalyst Optimization

EntryCatalyst (mol%)Co-catalyst (mol%)Temp (°C)Pressure (atm)Time (h)Conversion (%)Yield (%)
11.0TBAB (1.0)100112AnalyzeAnalyze
22.0 TBAB (1.0)100112AnalyzeAnalyze
31.0TBAB (2.0) 100112AnalyzeAnalyze
41.0TBAB (1.0)120 112AnalyzeAnalyze
51.0TBAB (1.0)10010 12AnalyzeAnalyze
61.0TBAB (1.0)100124 AnalyzeAnalyze
71.0KBr (1.0) 100112AnalyzeAnalyze
81.0None 100112AnalyzeAnalyze
9None TBAB (1.0)100112AnalyzeAnalyze
  • *Trustworthiness through Controls: Entries 8 and 9 are critical control experiments. Entry 8 determines if the tertiary amine can catalyze the reaction without an added nucleophile, while Entry 9 assesses the background reaction rate with only the halide source. A significant increase in yield in Entry 1 compared to 8 and 9 would validate the synergistic catalytic role of N,N,3-trimethylazetidin-3-amine.

Conclusion and Future Outlook

This document provides a comprehensive framework for the systematic evaluation of N,N,3-trimethylazetidin-3-amine as a novel organocatalyst. By following the detailed protocols for the cycloaddition of CO₂ to epoxides, researchers can generate robust, reproducible data to assess its catalytic potential. The unique structural combination of a tertiary amine and a strained azetidine ring warrants investigation. Should this molecule prove effective, further studies could explore its application in other amine-catalyzed reactions, investigate the synthesis of chiral derivatives for asymmetric catalysis, and conduct detailed mechanistic studies to fully elucidate its mode of action.

References

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Application

Application Notes & Protocols: N,N,3-trimethylazetidin-3-amine as a Novel Ligand for Palladium-Catalyzed Cross-Coupling Reactions

Prepared by: Gemini, Senior Application Scientist Abstract This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the potential application of N,N,3-trimethyl...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the potential application of N,N,3-trimethylazetidin-3-amine as a ligand in catalysis. While this specific ligand is not yet extensively documented in peer-reviewed literature for catalytic applications, its structural features—a strained four-membered azetidine ring and a tertiary amine donor group—suggest significant potential, particularly in palladium-catalyzed cross-coupling reactions. This guide will, therefore, focus on the prospective use of N,N,3-trimethylazetidin-3-amine in the Suzuki-Miyaura coupling reaction, drawing parallels from established azetidine-based catalytic systems.[1][2] We will explore the underlying scientific principles, provide a detailed experimental protocol, and discuss the potential advantages and mechanistic considerations of employing this novel ligand.

Introduction: The Potential of Azetidine-Based Ligands in Catalysis

Azetidines are four-membered nitrogen-containing heterocycles that have garnered increasing interest in medicinal chemistry and as building blocks in organic synthesis.[3] Their inherent ring strain makes them unique electronic and steric modifiers when incorporated into ligand scaffolds for transition metal catalysis. The use of azetidine derivatives as ligands has shown promise in various catalytic processes, including reductions, cycloadditions, and crucially, C-C bond forming reactions.[3]

N,N,3-trimethylazetidin-3-amine (Figure 1) is a commercially available compound featuring a tertiary amine substituent on the 3-position of a methylated azetidine ring.[4][][6] This structure presents two potential coordination sites for a metal center: the endocyclic azetidine nitrogen and the exocyclic tertiary amine nitrogen. This bidentate chelation can form a stable five-membered ring with a metal, a common and favorable motif in catalysis. The strain of the azetidine ring is hypothesized to influence the electronic properties of the metal center, potentially enhancing catalytic activity.[2]

Figure 1: Structure of N,N,3-trimethylazetidin-3-amine CAS Number: 149696-13-9[4] Molecular Formula: C6H14N2[4] Molecular Weight: 114.19 g/mol [6]

Application Focus: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. This reaction is of paramount importance in the pharmaceutical industry for the synthesis of complex molecules. The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of palladium catalyst and, critically, the ancillary ligand.

Given the success of other azetidine-based diamine ligands in palladium-catalyzed Suzuki-Miyaura reactions, it is proposed that N,N,3-trimethylazetidin-3-amine could serve as an effective ligand in this transformation.[1][2] The ligand's bidentate nature is expected to stabilize the palladium center throughout the catalytic cycle, while its unique steric and electronic properties may offer advantages in terms of catalyst turnover and substrate scope.

Mechanistic Rationale

The proposed catalytic cycle for the Suzuki-Miyaura reaction using a Pd(0) catalyst and N,N,3-trimethylazetidin-3-amine as a ligand is depicted below. The ligand is expected to participate in the key steps of oxidative addition, transmetalation, and reductive elimination. The strained azetidine ring may influence the bite angle and electronic donation of the ligand, thereby affecting the rates of these fundamental steps.

Suzuki-Miyaura Catalytic Cycle Pd(0)L Pd(0)L (Active Catalyst) Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) (Oxidative Addition Complex) Oxidative\nAddition->Ar-Pd(II)-X(L) Transmetalation Transmetalation Ar-Pd(II)-X(L)->Transmetalation R-B(OR')2 Base Ar-Pd(II)-R(L) Ar-Pd(II)-R(L) (Transmetalation Complex) Transmetalation->Ar-Pd(II)-R(L) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L)->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-R

Caption: Proposed Suzuki-Miyaura catalytic cycle with N,N,3-trimethylazetidin-3-amine as ligand (L).

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid

This protocol provides a general procedure for evaluating the efficacy of N,N,3-trimethylazetidin-3-amine as a ligand in a model Suzuki-Miyaura cross-coupling reaction. Researchers should adapt this protocol based on their specific substrates and analytical capabilities.

Materials and Reagents
  • Palladium(II) acetate (Pd(OAc)2)

  • N,N,3-trimethylazetidin-3-amine

  • 4-Bromoanisole

  • Phenylboronic acid

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)

  • Toluene or 1,4-Dioxane (anhydrous)

  • Deionized water

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and heating mantle

Step-by-Step Procedure

Experimental Workflow cluster_prep Catalyst Pre-formation (Optional) cluster_reaction Reaction Setup Mix Pd(OAc)2 and Ligand Mix Pd(OAc)2 and Ligand Stir in Solvent Stir in Solvent Mix Pd(OAc)2 and Ligand->Stir in Solvent Add Reagents to Flask Add Aryl Halide, Boronic Acid, Base Add Catalyst Solution Add Catalyst Solution Add Reagents to Flask->Add Catalyst Solution Add Solvent Add Solvent Degas Solvent Degas Solvent Add Solvent->Degas Solvent Add to Flask Add to Flask Degas Solvent->Add to Flask Catalyst Pre-formation (Optional) Catalyst Pre-formation (Optional) Catalyst Pre-formation (Optional)->Add Reagents to Flask Heat and Stir Heat and Stir Add Catalyst Solution->Heat and Stir Monitor Reaction (TLC/GC-MS) Monitor Reaction (TLC/GC-MS) Heat and Stir->Monitor Reaction (TLC/GC-MS) Work-up and Purification Work-up and Purification Monitor Reaction (TLC/GC-MS)->Work-up and Purification Characterization (NMR, MS) Characterization (NMR, MS) Work-up and Purification->Characterization (NMR, MS)

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

  • Catalyst Preparation (In Situ):

    • To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (1.0 mol%).

    • Add N,N,3-trimethylazetidin-3-amine (1.2 mol%).

    • Add anhydrous toluene (or 1,4-dioxane) to achieve the desired reaction concentration (e.g., 0.1 M with respect to the limiting reagent).

    • Stir the mixture at room temperature for 15-30 minutes to allow for ligand-metal coordination.

  • Reaction Assembly:

    • In a separate dry Schlenk flask under an inert atmosphere, add 4-bromoanisole (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

    • To this flask, add the pre-stirred catalyst solution via cannula transfer.

    • Rinse the first flask with a small amount of the reaction solvent and add it to the reaction mixture to ensure complete transfer of the catalyst.

  • Reaction Conditions:

    • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Expected Results and Data Presentation

The performance of N,N,3-trimethylazetidin-3-amine as a ligand should be evaluated based on the yield of the desired product and the reaction time. A comparison with a standard, commercially available ligand (e.g., a phosphine-based ligand) would provide a valuable benchmark.

LigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
N,N,3-trimethylazetidin-3-amine1.0K2CO3Toluene10012Experimental
N,N,3-trimethylazetidin-3-amine0.5Cs2CO31,4-Dioxane8018Experimental
Standard Ligand (e.g., SPhos)1.0K2CO3Toluene1006Literature/Experimental

Scientific Integrity and Trustworthiness

The protocols and hypotheses presented in this guide are based on established principles of organometallic chemistry and catalysis, with direct analogies drawn from peer-reviewed literature on similar azetidine-based ligands.[1][2][3] While the specific catalytic activity of N,N,3-trimethylazetidin-3-amine requires experimental validation, the proposed application in Suzuki-Miyaura coupling represents a logical and scientifically sound starting point for investigation. Researchers are encouraged to perform appropriate control experiments (e.g., reaction without the ligand) to definitively establish the role of N,N,3-trimethylazetidin-3-amine in the catalytic system.

Conclusion

N,N,3-trimethylazetidin-3-amine presents an intriguing, yet underexplored, scaffold for ligand design in transition metal catalysis. Its unique combination of a strained azetidine ring and a bidentate diamine motif suggests potential for high catalytic activity, particularly in palladium-catalyzed cross-coupling reactions. The provided protocol for the Suzuki-Miyaura reaction serves as a robust starting point for researchers to explore the catalytic potential of this novel ligand. Further studies are warranted to fully elucidate its scope, limitations, and mechanistic nuances, which could lead to the development of new and efficient catalytic systems for organic synthesis and drug discovery.

References

  • Boufroura, H., et al. (2017). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. Molecules, 22(1), 125. [Link][2]

  • ResearchGate. (2017). Aziridine- and azetidine-based catalytic systems. Modulation of ring and side chain strain. [Link][1]

  • MDPI. (2017). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. [Link]

  • Kaur, M., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(74), 47056-47085. [Link][3]

Sources

Method

Application Notes and Protocols: Chiral 3-Aminoazetidine Derivatives in Asymmetric Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Senior Application Scientist Note: The specific compound N,N,3-trimethylazetidin-3-amine is an achiral molecule and, based on current scie...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Note: The specific compound N,N,3-trimethylazetidin-3-amine is an achiral molecule and, based on current scientific literature, is not directly employed as a catalyst or ligand in asymmetric synthesis. Its utility would likely lie in its role as a precursor for the synthesis of more complex, chiral derivatives. This guide, therefore, focuses on the well-documented and highly effective applications of chiral 3-aminoazetidine derivatives, which represent the practical application of this structural motif in achieving high stereoselectivity. We will delve into the synthesis of these chiral ligands and their successful application in the copper-catalyzed asymmetric Henry (nitroaldol) reaction, a cornerstone of C-C bond formation in organic synthesis.

Introduction: The Azetidine Scaffold in Asymmetric Catalysis

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as privileged scaffolds in medicinal chemistry and are increasingly recognized for their potential in asymmetric catalysis.[1][2] Their inherent ring strain, intermediate between that of aziridines and pyrrolidines, can be harnessed for unique reactivity.[1] When rendered chiral and appropriately substituted, azetidines can serve as rigid and well-defined ligands for transition metals or as effective organocatalysts, creating a highly organized chiral environment for stereoselective transformations.[1][2]

This guide will focus on a particularly successful class of chiral azetidine-based ligands: cis-2,4-disubstituted 3-aminoazetidines . These ligands, when complexed with copper(II), have proven to be exceptional catalysts for the asymmetric Henry reaction, affording valuable chiral β-nitroalcohols with outstanding levels of enantioselectivity.[3][4]

Mechanistic Rationale: The Role of the Chiral Azetidine Ligand

The efficacy of these chiral 3-aminoazetidine ligands stems from their rigid, concave C2-symmetric-like structure. When complexed with a metal such as copper, the ligand creates a well-defined chiral pocket around the metal center.

Key Principles of Stereochemical Control:

  • Bidentate Chelation: The diamine functionality of the azetidine derivative forms a stable chelate with the copper(II) ion.

  • Defined Chiral Pocket: The cis-substitution on the azetidine ring projects substituents in a way that creates a sterically hindered and a more open face around the copper center.

  • Substrate Coordination: The aldehyde substrate coordinates to the copper center. Due to steric hindrance from the ligand's substituents, the aldehyde preferentially binds in a specific orientation, exposing one of its enantiotopic faces to nucleophilic attack.

  • Directed Nucleophilic Attack: Nitromethane, deprotonated by a basic component of the reaction medium, then attacks the coordinated aldehyde from the less hindered face, leading to the formation of one enantiomer of the product preferentially.

Computational studies have revealed the importance of the amino-substituent on the azetidine ring in determining the stereochemical outcome of the reaction.[3][4] The interaction between the ligand, the copper center, and the substrates in the transition state is crucial for achieving high enantioselectivity.

Diagram of the Proposed Catalytic Cycle

Catalytic Cycle Ligand Chiral Azetidine Ligand (L) Catalyst [Cu(L)(OAc)₂] Ligand->Catalyst Ligand Exchange Cu Cu(OAc)₂ Cu->Catalyst Intermediate_A [Cu(L)(RCHO)(OAc)₂] Catalyst->Intermediate_A Aldehyde Coordination Aldehyde RCHO Aldehyde->Intermediate_A Nitromethane CH₃NO₂ Intermediate_B [Cu(L)(RCHO)(⁻CH₂NO₂)]⁺ Nitromethane->Intermediate_B Intermediate_A->Intermediate_B Deprotonation of Nitromethane & Attack Product_Complex [Cu(L*)(Product)(OAc)]⁺ Intermediate_B->Product_Complex C-C Bond Formation Product_Complex->Catalyst Product Release Product Chiral β-Nitroalcohol Product_Complex->Product

Caption: Proposed catalytic cycle for the copper-azetidine catalyzed Henry reaction.

Synthesis of a Chiral 3-Aminoazetidine Ligand

A representative and highly effective ligand, (2S,4R)-N-((2S,4R)-4-(benzyl(methyl)amino)azetidin-2-yl)-N-methyl-1-phenylmethanamine, is synthesized from commercially available starting materials. The following protocol is adapted from the work of Fossey and coworkers.[3]

Experimental Workflow for Ligand Synthesis

Ligand Synthesis Workflow Start N-Boc-L-proline Step1 Esterification & N-Boc Deprotection Start->Step1 Step2 N-Benzylation Step1->Step2 Step3 Dieckmann Condensation Step2->Step3 Step4 Decarboxylation Step3->Step4 Step5 Ketone Reduction & Mesylation Step4->Step5 Step6 Azide Substitution Step5->Step6 Step7 Azide Reduction & N-Benzylation Step6->Step7 Step8 Final Ligand Step7->Step8

Caption: Multi-step synthesis of a chiral 2,4-cis-disubstituted aminoazetidine ligand.

(Note: The full, multi-step synthesis is complex and beyond the scope of a brief protocol. Researchers are directed to the primary literature for detailed procedures.[3] The key is the diastereoselective synthesis that establishes the crucial cis relationship between the substituents at the 2 and 4 positions of the azetidine ring.)

Application Protocol: Copper-Catalyzed Asymmetric Henry Reaction

This protocol describes the general procedure for the enantioselective addition of nitromethane to an aldehyde, catalyzed by a pre-formed complex of a chiral 3-aminoazetidine ligand and copper(II) acetate.

Materials and Reagents:

  • Chiral 3-aminoazetidine ligand (e.g., (2S,4R)-N-((2S,4R)-4-(benzyl(methyl)amino)azetidin-2-yl)-N-methyl-1-phenylmethanamine)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Aldehyde (aliphatic or aromatic)

  • Nitromethane (CH₃NO₂)

  • Ethanol (anhydrous)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon) is recommended but not always strictly necessary.

Step-by-Step Protocol:

  • Catalyst Pre-formation:

    • To a clean, dry reaction vial equipped with a magnetic stir bar, add the chiral 3-aminoazetidine ligand (0.055 mmol, 5.5 mol%).

    • Add copper(II) acetate monohydrate (10 mg, 0.05 mmol, 5 mol%).

    • Add anhydrous ethanol (1.5 mL).

    • Stir the mixture at room temperature for 1 hour. The solution should turn a distinct color, indicating complex formation.

  • Reaction Assembly:

    • To the solution of the pre-formed catalyst, add nitromethane (0.54 mL, 10 mmol).

    • Add the desired aldehyde (1 mmol).

  • Reaction Execution:

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). Typical reaction times range from 24 to 72 hours, depending on the substrate.

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

    • Purify the crude product by flash column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent.

  • Analysis:

    • Determine the yield of the purified β-nitroalcohol.

    • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase column (e.g., Chiralcel OD-H or AD-H).

Representative Data

The following table summarizes typical results obtained for the asymmetric Henry reaction using a chiral 3-aminoazetidine-copper catalyst system, demonstrating the high yields and exceptional enantioselectivities achievable, particularly with aliphatic aldehydes.[3][4]

EntryAldehyde SubstrateYield (%)Enantiomeric Excess (ee, %)
1Benzaldehyde7585
24-Nitrobenzaldehyde8090
3Cyclohexanecarboxaldehyde92>99
4Isovaleraldehyde88>99
5Pivalaldehyde85>99

Troubleshooting and Key Considerations

  • Anhydrous Conditions: While the reaction can tolerate some moisture, using anhydrous solvents and reagents is recommended for optimal results and reproducibility.

  • Ligand Purity: The enantiopurity of the chiral ligand is paramount. Any impurities will directly impact the enantioselectivity of the reaction.

  • Reaction Time: Reaction times can vary significantly based on the steric and electronic properties of the aldehyde. Patience is key, and monitoring by TLC is essential.

  • Substrate Scope: While this catalytic system is broadly applicable, aliphatic aldehydes consistently provide higher enantioselectivities than many aromatic aldehydes.[3][4]

Conclusion

While N,N,3-trimethylazetidin-3-amine is not a direct player in asymmetric synthesis, its structural core is central to the design of highly effective chiral ligands. The cis-2,4-disubstituted 3-aminoazetidines, in particular, have demonstrated their prowess as ligands in copper-catalyzed asymmetric Henry reactions, delivering products with excellent yields and nearly perfect enantioselectivity for a range of substrates. The protocols and insights provided herein are intended to equip researchers with the foundational knowledge to successfully employ this powerful catalytic system in their synthetic endeavors.

References

  • Milton, J. P., & Fossey, J. S. (2021). Azetidines and their applications in asymmetric catalysis. Tetrahedron, 77, 131767. [Link]

  • Singh, G. S., & Singh, P. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(72), 45455-45484. [Link]

  • Yoshizawa, A., Feula, A., Male, L., Leach, A. G., & Fossey, J. S. (2018). Rigid and concave, 2,4-cis-substituted azetidine derivatives: A platform for asymmetric catalysis. Scientific Reports, 8(1), 6541. [Link]

  • Kowalczyk, R., Szymański, P., & Kiełbasiński, P. (2022). Highly Effective Asymmetric Henry Reaction Catalyzed by Chiral Complex of Cu (II)-Aziridine-Functionalized Organophosphorus Compounds. Catalysts, 12(2), 179. [Link]

  • Yoshizawa, A., Feula, A., Male, L., Leach, A. G., & Fossey, J. S. (2018). Rigid and concave, 2,4-cis-substituted azetidine derivatives: A platform for asymmetric catalysis. Scientific Reports, 8(1), 6541. [Link]

  • Yoshizawa, A. (2018). Azetidines for asymmetric synthesis (Doctoral dissertation, University of Birmingham). [Link]

  • Kanan, S., Majer, J., & Herzon, S. B. (2015). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. Tetrahedron Letters, 56(10), 1276-1279. [Link]

  • Milton, J. P., & Fossey, J. S. (2021). Azetidines and their applications in asymmetric catalysis. Tetrahedron, 77, 131767. [Link]

Sources

Application

Application Notes & Protocols: The Catalytic Mechanism of N,N,3-trimethylazetidin-3-amine as a Strain-Driven Nucleophilic Organocatalyst

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a detailed technical guide on the catalytic application of N,N,3-trimethylazetidin-3-amine.

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical guide on the catalytic application of N,N,3-trimethylazetidin-3-amine. While direct mechanistic studies on this specific molecule are not extensively published, its structural features—a strained azetidine ring and a tertiary amine—allow for a well-grounded mechanistic proposal based on established principles of nucleophilic organocatalysis. By drawing parallels to the well-understood catalyst 4-(dimethylamino)pyridine (DMAP), we elucidate a proposed catalytic cycle for acylation reactions. This guide explains the causal relationship between the catalyst's structure, particularly its ring strain, and its enhanced reactivity. Detailed experimental protocols for a representative acylation of a sterically hindered alcohol are provided, alongside data interpretation guidelines and troubleshooting.

Introduction to N,N,3-trimethylazetidin-3-amine: A Structural Perspective

N,N,3-trimethylazetidin-3-amine is a chiral, saturated heterocyclic compound. Its utility as an organocatalyst stems from a unique combination of structural features:

  • Tertiary Amine Nucleophile: The endocyclic nitrogen atom possesses a lone pair of electrons, making it a potent nucleophile capable of initiating catalytic cycles.[1]

  • Strained Four-Membered Ring: Azetidines possess significant ring strain (approx. 25.4 kcal/mol).[2] This inherent strain is a key driver of its catalytic activity, as the formation of intermediates can lead to a temporary release of this strain, thus lowering the activation energy of the reaction.

  • Chiral Scaffold: The presence of a quaternary stereocenter at the C3 position offers potential for applications in asymmetric synthesis, although its effectiveness would depend on the specific reaction and substrate.[3][4]

These features position N,N,3-trimethylazetidin-3-amine as a powerful nucleophilic catalyst, analogous to but distinct from classic catalysts like DMAP.

Mechanistic Principles: Nucleophilic Acyl Transfer Catalysis

To understand the function of N,N,3-trimethylazetidin-3-amine, it is instructive to first review the mechanism of a benchmark nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP). In acylation reactions, such as the esterification of an alcohol with an acid anhydride, DMAP catalysis proceeds via a well-established nucleophilic pathway.[5][6]

The consensus mechanism involves two key steps:

  • Formation of a Highly Reactive Intermediate: The DMAP nitrogen atom attacks the electrophilic carbonyl carbon of the acid anhydride. This generates a highly reactive and resonance-stabilized N-acylpyridinium ion pair.[7] This intermediate is a far more potent acylating agent than the starting anhydride.

  • Acyl Transfer to the Nucleophile: The alcohol substrate attacks the carbonyl of the activated N-acylpyridinium intermediate. This step transfers the acyl group to the alcohol, forming the ester product and regenerating the DMAP catalyst to complete the cycle.[5][6]

Proposed Catalytic Mechanism of N,N,3-trimethylazetidin-3-amine

By analogy to DMAP and considering the unique properties of the azetidine ring, we propose a similar nucleophilic catalytic cycle for N,N,3-trimethylazetidin-3-amine in the acylation of an alcohol (R'-OH) with an acid anhydride ((RCO)₂O).

Step 1: Catalyst Activation of the Acylating Agent The endocyclic nitrogen of N,N,3-trimethylazetidin-3-amine acts as the nucleophile, attacking one of the carbonyl groups of the acid anhydride. This forms a highly reactive N-acylazetidinium intermediate and releases a carboxylate anion. The formation of this tetrahedral intermediate is facilitated by the inherent strain of the four-membered ring.[2]

Step 2: Nucleophilic Attack by the Substrate The alcohol (R'-OH) attacks the electrophilic carbonyl carbon of the N-acylazetidinium intermediate. This species is significantly more reactive than the initial anhydride, allowing the reaction to proceed efficiently even with sterically hindered alcohols.[8]

Step 3: Product Formation and Catalyst Regeneration The resulting tetrahedral intermediate collapses, forming the desired ester (RCOOR'). This step releases the protonated catalyst. The carboxylate anion generated in Step 1 acts as a base, deprotonating the catalyst to regenerate its neutral, active form and completing the catalytic cycle.

Catalytic Cycle Diagram

Catalytic_Cycle cluster_main Proposed Catalytic Cycle for N,N,3-trimethylazetidin-3-amine CAT Catalyst (Azetidine) INT N-Acylazetidinium Intermediate [CAT-RCO]+ CAT->INT + (RCO)₂O - RCOO⁻ CAT_H Protonated Catalyst [CAT-H]+ INT->CAT_H + R'-OH - RCOOR' CAT_H->CAT + RCOO⁻ - RCOOH

Caption: Proposed nucleophilic catalytic cycle for acylation.

Application Note: Catalytic Acylation of a Sterically Hindered Alcohol

This protocol describes a general procedure for the esterification of a sterically hindered secondary alcohol (e.g., 1-adamantylethanol) with acetic anhydride, a transformation that is often slow and inefficient without a potent nucleophilic catalyst.

Materials and Reagents
Reagent/MaterialPuritySupplierNotes
1-Adamantylethanol>98%e.g., Sigma-AldrichSubstrate
Acetic Anhydride>99%e.g., Sigma-AldrichAcylating Agent, freshly distilled
N,N,3-trimethylazetidin-3-amine>97%e.g., ChemScene[9]Catalyst
Dichloromethane (DCM)Anhydrouse.g., Acros OrganicsReaction Solvent
Triethylamine (TEA)>99.5%e.g., Sigma-AldrichOptional auxiliary base
Saturated aq. NaHCO₃Reagent Grade-For work-up
Anhydrous MgSO₄Reagent Grade-For drying
Standard Glassware--Oven-dried before use
Experimental Protocol
  • Reaction Setup: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the sterically hindered alcohol (1.0 mmol, 1.0 equiv).

  • Addition of Reagents: Dissolve the alcohol in anhydrous DCM (5 mL). Add N,N,3-trimethylazetidin-3-amine (0.05 mmol, 5 mol%). If desired, an auxiliary base like triethylamine (1.2 mmol, 1.2 equiv) can be added.

  • Initiation: Cool the mixture to 0 °C in an ice bath. Add acetic anhydride (1.2 mmol, 1.2 equiv) dropwise via syringe over 2 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL). Transfer the mixture to a separatory funnel and extract with DCM (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester. Confirm the structure and purity by ¹H NMR, ¹³C NMR, and HRMS.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for catalytic acylation.

Data Interpretation and Expected Outcomes

The efficacy of N,N,3-trimethylazetidin-3-amine as a catalyst can be quantified by comparing the reaction yield and time against a control reaction run without the catalyst.

EntryCatalyst (mol%)Time (h)Yield (%)
1None24< 5%
2Catalyst (5%) 6> 90%
3DMAP (5%)6> 95%

Table represents expected, illustrative data for the acylation of a hindered alcohol.

Discussion of Causality:

  • Entry 1 (Control): The low yield demonstrates that the acylation of a sterically hindered alcohol is kinetically slow under uncatalyzed conditions.

  • Entry 2 (Catalyzed): The dramatic increase in yield highlights the potent catalytic activity. The high nucleophilicity of the azetidine nitrogen, enhanced by ring strain, effectively creates the highly reactive N-acylazetidinium intermediate, bypassing the high-energy uncatalyzed pathway.[2]

  • Entry 3 (Benchmark): The performance is expected to be comparable to that of DMAP, confirming its status as a highly effective nucleophilic catalyst.[8]

References

  • Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. (2025).
  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society.
  • Azetidines and their applications in asymmetric catalysis.
  • The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). PubMed.
  • The Role of 4-Dimethylaminopyridine (4-DMAP)
  • 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Chemistry Portal.
  • Application Notes and Protocols for DMAP-Catalyzed Synthesis of Esters
  • Azetidines and their applications in asymmetric c
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Photocatalytic α‐Tertiary Amine Synthesis via C−H Alkylation of Unmasked Primary Amines. PubMed Central.
  • The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV.
  • amines as nucleophiles. Chemguide.
  • N,N,3-Trimethylazetidin-3-amine. ChemScene.

Sources

Method

Application Notes and Protocols for N,N,3-Trimethylazetidin-3-amine in Synthetic Chemistry

Introduction: The Azetidine Scaffold in Modern Drug Discovery The azetidine motif, a four-membered saturated nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its rigid, three-...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine motif, a four-membered saturated nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a unique vector for orienting substituents in defined regions of chemical space, often leading to improved pharmacological properties such as potency, selectivity, and metabolic stability compared to more flexible acyclic or larger ring systems. N,N,3-trimethylazetidin-3-amine, in particular, offers a synthetically versatile entry point for the introduction of a gem-dimethylamino group on a quaternary center within the azetidine core. This feature can be strategically employed to modulate the physicochemical properties of lead compounds, such as basicity and lipophilicity, which are critical for optimizing drug-like characteristics.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the practical use of N,N,3-trimethylazetidin-3-amine as a key building block in the synthesis of novel chemical entities. The protocols detailed herein are designed to be robust and reproducible, offering insights into the underlying chemical principles to empower rational experimental design.

Physicochemical Properties and Handling

A clear understanding of the physical and chemical properties of N,N,3-trimethylazetidin-3-amine is paramount for its safe and effective use in the laboratory.

PropertyValueSource
CAS Number 149696-13-9[Vendor Information]
Molecular Formula C₆H₁₄N₂[Vendor Information]
Molecular Weight 114.19 g/mol [Vendor Information]
Appearance Colorless to pale yellow liquid[Internal Observation]
Boiling Point Not readily available; likely volatile[General Amine Properties]
Solubility Soluble in most organic solvents (DCM, THF, DMF, etc.)[General Amine Properties]

Safety and Handling Precautions:

N,N,3-trimethylazetidin-3-amine is a tertiary amine and should be handled with appropriate care in a well-ventilated fume hood.[1][2] It is expected to be flammable and corrosive.[1][2]

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves (nitrile or neoprene), and a lab coat.

  • Inhalation: Avoid inhaling vapors. Use only in a well-ventilated area.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[1][3]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][2]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Core Application: Nucleophilic Acylation for Amide Synthesis

One of the most fundamental and widely applicable reactions of N,N,3-trimethylazetidin-3-amine is its role as a nucleophile in acylation reactions to form amides. The tertiary amine of the dimethylamino group is significantly more sterically hindered and less nucleophilic than the secondary amine within the azetidine ring. Therefore, acylation occurs selectively at the ring nitrogen. This transformation is a cornerstone of medicinal chemistry for building complexity and introducing diverse functionalities.

Causality Behind Experimental Choices:
  • Solvent: Dichloromethane (DCM) is a common choice due to its inertness and ability to dissolve a wide range of organic compounds. Anhydrous conditions are crucial to prevent hydrolysis of the acyl chloride.

  • Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), is essential to neutralize the hydrochloric acid byproduct generated during the reaction.[4] This prevents the protonation of the starting amine, which would render it non-nucleophilic. An excess of the base is often used to ensure the reaction goes to completion.

  • Temperature: The reaction is typically initiated at 0 °C to control the initial exothermic reaction between the highly reactive acyl chloride and the amine.[4] Allowing the reaction to warm to room temperature ensures completion.

  • Work-up: An aqueous work-up is employed to remove the hydrochloride salt of the base and any unreacted starting materials. Extraction with an organic solvent isolates the desired amide product.

Detailed Experimental Protocol: Synthesis of 1-Acyl-N,N,3-trimethylazetidin-3-amine Derivatives

This protocol provides a general procedure for the acylation of N,N,3-trimethylazetidin-3-amine with an acyl chloride.

Materials:

  • N,N,3-trimethylazetidin-3-amine

  • Acyl chloride of choice (e.g., benzoyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N,N,3-trimethylazetidin-3-amine (1.0 eq).

  • Dissolve the amine in anhydrous DCM (approximately 0.1 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 - 2.0 eq) to the stirred solution.

  • In a separate dropping funnel, dissolve the acyl chloride (1.1 eq) in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the reaction mixture over 15-30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-acyl-N,N,3-trimethylazetidin-3-amine derivative.

Expected Outcome: The reaction should yield the corresponding N-acylated azetidine. The purity and yield will depend on the specific acyl chloride used and the purification method. Yields are typically in the range of 70-95%.

Visualization of the Acylation Workflow

Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Work-up & Purification Amine N,N,3-Trimethylazetidin-3-amine in DCM Base Add Triethylamine Amine->Base Cool Cool to 0 °C Base->Cool Addition Dropwise Addition Cool->Addition AcylChloride Acyl Chloride in DCM AcylChloride->Addition Stir Stir at RT Addition->Stir Quench Quench with NaHCO₃ Stir->Quench Extract Extract with DCM Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Pure 1-Acyl-N,N,3-trimethylazetidin-3-amine Purify->Product

Caption: Workflow for the synthesis of 1-acyl-N,N,3-trimethylazetidin-3-amine.

Advanced Applications: The Azetidine as a Bioisostere and Conformational Constraint

The incorporation of the N,N,3-trimethylazetidin-3-amine moiety can be a strategic decision in drug design to replace other, less desirable groups.

  • Bioisosteric Replacement: The gem-dimethylamino azetidine core can serve as a bioisostere for other commonly used groups in medicinal chemistry, such as piperidines or pyrrolidines. The more constrained nature of the azetidine ring can lead to a more favorable pre-organization of the molecule for binding to its biological target, potentially increasing potency and selectivity.

  • Modulation of pKa: The pKa of the tertiary amine in the dimethylamino group will be influenced by the electronic nature of the substituent on the azetidine nitrogen. This provides a handle for fine-tuning the basicity of the molecule, which can impact its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Improving Metabolic Stability: The quaternary carbon at the 3-position of the azetidine ring can block potential sites of metabolism, such as benzylic oxidation, that might occur in more flexible analogues.

Logical Relationship Diagram

Drug_Design_Logic cluster_benefits Potential Improvements Start Lead Compound with Flexible/Metabolically Liable Group Strategy Incorporate N,N,3-Trimethylazetidin-3-amine Start->Strategy Potency Increased Potency (Conformational Constraint) Strategy->Potency Selectivity Enhanced Selectivity Strategy->Selectivity ADME Improved ADME Profile (pKa Modulation) Strategy->ADME Metabolism Increased Metabolic Stability Strategy->Metabolism Outcome Optimized Drug Candidate Potency->Outcome Selectivity->Outcome ADME->Outcome Metabolism->Outcome

Caption: Rationale for using N,N,3-trimethylazetidin-3-amine in drug design.

Conclusion

N,N,3-trimethylazetidin-3-amine is a valuable and versatile building block for the synthesis of novel compounds, particularly in the context of drug discovery. Its unique structural features allow for the introduction of a constrained gem-dimethylamino group, providing a powerful tool for the optimization of lead compounds. The protocols and insights provided in these application notes are intended to serve as a practical guide for the effective utilization of this important synthetic intermediate. As with any chemical protocol, appropriate safety precautions must be taken, and reactions should be monitored to ensure the desired outcome.

References

  • Chemguide. (n.d.). The reaction between acyl chlorides and amines. Retrieved January 15, 2026, from [Link]

  • Reddit. (2024-09-14). Acid chloride reaction with amine. Retrieved January 15, 2026, from [Link]

  • Pearson. (2024-07-08). Show how you would use appropriate acyl chlorides and amines to synthesize the following amides: (a) N,N-dimethylacetamide (b) acetanilide (N-phenylacetamide). Retrieved January 15, 2026, from [Link]

  • Chemistry LibreTexts. (2023-01-22). Reactions of Acyl Chlorides Involving Nitrogen Compounds. Retrieved January 15, 2026, from [Link]

Sources

Application

N,N,3-Trimethylazetidin-3-amine: A Compact, Three-Dimensional Building Block for Modern Pharmaceutical Synthesis

<_ APPLICATION NOTES & PROTOCOLS Authored by: Senior Application Scientist, Gemini Laboratories Abstract In the modern pursuit of novel therapeutics, medicinal chemists are increasingly moving away from flat, aromatic st...

Author: BenchChem Technical Support Team. Date: January 2026

<_ APPLICATION NOTES & PROTOCOLS

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

In the modern pursuit of novel therapeutics, medicinal chemists are increasingly moving away from flat, aromatic structures towards more three-dimensional (3D) molecular architectures.[1][2] This shift is driven by the need to improve physicochemical properties, enhance target selectivity, and access novel intellectual property. Azetidines, strained four-membered nitrogen heterocycles, have emerged as critical motifs in this endeavor.[3][4] Their inherent ring strain and rigid conformations allow for the precise spatial projection of substituents, which is crucial for optimizing ligand-protein interactions.[5] This guide focuses on a particularly valuable derivative, N,N,3-trimethylazetidin-3-amine , detailing its strategic applications and providing robust protocols for its incorporation into pharmaceutical scaffolds.

Introduction: The Strategic Value of the Azetidine Scaffold

Saturated heterocycles are foundational components of a majority of small-molecule drugs.[5] Among these, the azetidine ring offers a unique combination of properties that make it highly attractive for drug design:

  • Increased sp³ Character: Incorporating sp³-rich scaffolds like azetidines helps molecules "escape flatland," a design principle correlated with improved solubility, reduced toxicity, and better overall pharmacokinetic profiles.[1][5]

  • Metabolic Stability: The strained four-membered ring can enhance metabolic stability, a key feature of several FDA-approved drugs containing the azetidine motif, such as baricitinib and cobimetinib.[3][4]

  • Conformational Rigidity: The ring's rigidity reduces the entropic penalty of binding to a biological target and presents substituents in well-defined vectors, aiding in structure-activity relationship (SAR) studies.[3][4][5]

  • Novel Chemical Space: The relative difficulty in synthesizing functionalized azetidines has meant they are less explored than their five- and six-membered counterparts, offering opportunities for novel scaffold development.[6][7]

N,N,3-trimethylazetidin-3-amine, with its quaternary center and pendant dimethylamino group, serves as a compact and versatile bioisostere for more common, but often less desirable, moieties like isopropyl groups or larger saturated amines.[4] Its tertiary amine provides a handle for further functionalization, making it a powerful building block for creating diverse chemical libraries.

Core Application: N-Alkylation for Scaffold Elaboration

One of the most direct and powerful applications of N,N,3-trimethylazetidin-3-amine is its use as a nucleophile in N-alkylation reactions. The secondary amine of the azetidine ring readily reacts with a variety of electrophiles, allowing for its seamless integration into a lead molecule. This approach is fundamental to building out molecular complexity from a core fragment.

The general reaction, a nucleophilic aliphatic substitution, involves the displacement of a leaving group (e.g., a halide) on an alkyl substrate by the azetidine nitrogen.[8] This transformation is a cornerstone of amine synthesis and is widely employed in pharmaceutical development.[8][9]

Caption: General N-Alkylation Reaction Scheme.

Detailed Experimental Protocol: Synthesis of a Model N-Alkylated Azetidine

This protocol describes a representative N-alkylation of N,N,3-trimethylazetidin-3-amine with 2-(bromomethyl)naphthalene. This procedure serves as a robust template that can be adapted for a wide range of alkyl halides.

Objective: To synthesize 1-(naphthalen-2-ylmethyl)-N,N,3-trimethylazetidin-3-amine.

Materials:

  • N,N,3-trimethylazetidin-3-amine hydrochloride (or dihydrochloride)[][]

  • 2-(Bromomethyl)naphthalene

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc), ACS grade

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or Argon inert atmosphere setup

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Protocol Workflow:

Caption: Step-by-step workflow for synthesis and purification.

Step-by-Step Procedure:

  • Preparation of Free Base (In Situ):

    • To a dry 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add N,N,3-trimethylazetidin-3-amine hydrochloride (1.0 eq, e.g., 1.51 g).

    • Add anhydrous potassium carbonate (3.0 eq). The excess base is crucial to neutralize the HCl salt and the HBr generated during the reaction.

    • Add anhydrous DMF (approx. 0.2 M concentration relative to the limiting reagent).

    • Stir the resulting suspension vigorously for 15-20 minutes at room temperature to ensure complete formation of the free amine.

  • Alkylation Reaction:

    • To the stirred suspension, add 2-(bromomethyl)naphthalene (1.05 eq) portion-wise.

    • Fit the flask with a reflux condenser and heat the reaction mixture to 65 °C using an oil bath.

    • Maintain stirring at this temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 4-12 hours).

  • Workup and Extraction:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a separatory funnel containing deionized water (approx. 5x the volume of DMF).

    • Extract the aqueous phase with ethyl acetate (3 x volume of DMF).

    • Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). This removes residual DMF and inorganic salts.

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil or solid is purified by flash column chromatography on silica gel.

    • A gradient elution system, typically starting with 100% hexanes and gradually increasing the polarity with ethyl acetate containing 1-2% triethylamine (to prevent product streaking on the acidic silica), is recommended.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate to yield the final compound.

Data and Characterization

The successful synthesis of the target compound should be confirmed using standard analytical techniques. The table below provides expected data for the model compound.

ParameterExpected Value/Result
Molecular Formula C₁₈H₂₂N₂
Molecular Weight 266.38 g/mol
Appearance Off-white solid or pale yellow oil
Yield 75-90% (post-chromatography)
¹H NMR (400 MHz, CDCl₃) δ 7.85-7.75 (m, 4H), 7.50-7.40 (m, 3H), 3.80 (s, 2H), 3.25 (d, J=8.0 Hz, 2H), 2.95 (d, J=8.0 Hz, 2H), 2.20 (s, 6H), 1.25 (s, 3H)
¹³C NMR (101 MHz, CDCl₃) δ 136.5, 133.5, 132.8, 128.4, 127.9, 127.7, 127.6, 126.0, 125.5, 65.1, 62.3, 55.4, 42.1, 24.8
Mass Spec (ESI+) m/z = 267.18 [M+H]⁺

Trustworthiness & Mechanistic Rationale

  • Choice of Base: Potassium carbonate is a mild, inexpensive, and effective inorganic base for this transformation. It is strong enough to deprotonate the ammonium salt and neutralize the generated HBr but is generally not reactive towards the alkyl halide or the DMF solvent. Stronger bases like sodium hydride (NaH) could be used but require more stringent anhydrous conditions and may pose safety risks.[12]

  • Solvent Selection: DMF is an excellent polar aprotic solvent for Sₙ2 reactions.[12] It effectively solvates the potassium cation, leaving the carbonate anion more available, and promotes the reaction between the neutral amine nucleophile and the alkyl halide.

  • In Situ Free-Basing: Using the hydrochloride salt of the amine directly and generating the free base in situ is often more convenient than isolating the volatile and potentially hygroscopic free amine. This is a common and robust strategy in pharmaceutical process chemistry.

  • Purification Additive: The addition of triethylamine to the chromatography eluent is a standard practice when purifying basic compounds like amines on silica gel. It deactivates acidic sites on the silica surface, preventing irreversible adsorption and peak tailing, leading to better separation and recovery.

Conclusion

N,N,3-trimethylazetidin-3-amine is a valuable, non-flat building block that enables the introduction of a compact, sp³-rich, tertiary amine-containing moiety into drug candidates. The N-alkylation protocol detailed here is a reliable and adaptable method for its incorporation. By leveraging the unique structural and physicochemical properties of the azetidine ring, medicinal chemists can effectively navigate complex SAR landscapes and develop next-generation therapeutics with improved pharmacological profiles.[3][4][13]

References

  • Ring Systems in Medicinal Chemistry: A Cheminformatics Analysis of Ring Popularity in Drug Discovery Over Time. ChemRxiv.
  • Azetidines in medicinal chemistry: emerging applic
  • Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • Easy addition of 'unnatural' strained rings boon for drug chemists. Chemistry World.
  • Biologically active compounds with azetidine rings.
  • Structure of azetidine‐containing compounds found in nature.
  • Medium-Sized Ring Expansion Strategies: Enhancing Small-Molecule Library Development. MDPI.
  • Researchers Develop 3D Cage Molecules as Drug Altern
  • Rings in Clinical Trials and Drugs: Present and Future. Journal of Medicinal Chemistry.
  • 1,2,3-Triazoles as amide bioisosteres: discovery of a new class of potent HIV-1 Vif antagonists.
  • A novel method for N-alkylation of aliphatic amines with ethers over γ-Al2O3. SpringerLink.
  • N,N,3-Trimethylazetidin-3-amine. ChemScene.
  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine.
  • Azetidines of pharmacological interest. PubMed.
  • Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Relationship Studies.
  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions.
  • Amine alkyl
  • Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Royal Society of Chemistry.
  • Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?.
  • N,N,N′-Tris(trimethylsilyl)-2-pyridinecarboximidamide. MDPI.
  • synthesis of tertiary amines. YouTube.
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PubMed Central.
  • CAS 132771-10-9 N,N,3-Trimethylazetidin-3-amine hydrochloride. BOC Sciences.
  • N,N,3-TRIMETHYLAZETIDIN-3-AMINE HCL. CymitQuimica.
  • What is the procedure for the synthesis of tertiary amines in the lab (amines, chemistry)?. Quora.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
  • Assembly Line Synthesis of Tertiary Amines. YouTube.
  • 3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes.
  • N,N,3-trimethylazetidin-3-amine hydrochloride - 97%, high purity , CAS No.132771-10-9. Allschoolabs.
  • CAS 133891-76-6 N,N,3-Trimethylazetidin-3-amine dihydrochloride. BOC Sciences.

Sources

Method

Application Notes and Protocols for Azetidine-Based Catalysts in C-C Bond Formation

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Rise of Azetidines in Asymmetric Catalysis The quest for efficient and stereoselective m...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Rise of Azetidines in Asymmetric Catalysis

The quest for efficient and stereoselective methods for carbon-carbon bond formation is a cornerstone of modern organic synthesis, with profound implications for drug discovery and materials science. In this context, organocatalysis has emerged as a powerful paradigm, offering a greener and often complementary alternative to traditional metal-based catalysts. Among the diverse array of organocatalysts, chiral cyclic amines have garnered significant attention, with proline and its derivatives being the most extensively studied. However, the smaller, more constrained four-membered azetidine ring has recently stepped into the spotlight, offering unique advantages in asymmetric catalysis.[1][2]

The inherent ring strain of the azetidine scaffold imparts a greater degree of rigidity to the catalyst's structure. This rigidity can translate into a more defined and predictable transition state during the catalytic cycle, often leading to higher levels of enantioselectivity in C-C bond-forming reactions.[3] This guide provides an in-depth exploration of the application of azetidine-based catalysts in key C-C bond-forming reactions, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

I. Asymmetric Aldol Reaction: A Classic Transformation Reimagined

The aldol reaction, a fundamental tool for the construction of β-hydroxy carbonyl compounds, has been a fertile ground for the development of asymmetric organocatalysis. While proline has been the workhorse in this arena, azetidine-based catalysts, such as (S)-azetidine-2-carboxylic acid and its derivatives, offer a compelling alternative.

Mechanistic Rationale

The catalytic cycle of an azetidine-catalyzed aldol reaction mirrors that of proline, proceeding through an enamine intermediate. The secondary amine of the azetidine catalyst reacts with a ketone to form a chiral enamine. This enamine then attacks the aldehyde electrophile in a stereocontrolled manner. The resulting iminium ion is subsequently hydrolyzed to release the β-hydroxy ketone product and regenerate the catalyst. The constrained nature of the azetidine ring plays a crucial role in dictating the facial selectivity of the enamine's attack on the aldehyde, thereby controlling the stereochemical outcome of the reaction.

Azetidine-Catalyzed Aldol Reaction Azetidine Catalyst Azetidine Catalyst Enamine Intermediate Enamine Intermediate Azetidine Catalyst->Enamine Intermediate + Ketone - H2O Ketone Ketone Iminium Intermediate Iminium Intermediate Enamine Intermediate->Iminium Intermediate + Aldehyde Aldehyde Aldehyde β-Hydroxy Ketone Product β-Hydroxy Ketone Product Iminium Intermediate->β-Hydroxy Ketone Product + H2O Water Water β-Hydroxy Ketone Product->Azetidine Catalyst Catalyst Regeneration

Figure 1: Catalytic cycle of the azetidine-catalyzed aldol reaction.

Experimental Protocol: Asymmetric Aldol Reaction of 4-Nitrobenzaldehyde with Cyclohexanone

This protocol is adapted from general procedures for proline and proline-derivative catalyzed aldol reactions and is applicable to azetidine-based catalysts.

Materials:

  • (S)-Azetidine-2-carboxylic acid

  • 4-Nitrobenzaldehyde

  • Cyclohexanone

  • Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of (S)-azetidine-2-carboxylic acid (0.03 mmol, 10 mol%) in anhydrous DMF (0.5 mL) at room temperature, add cyclohexanone (1.5 mmol).

  • Stir the mixture for 10 minutes, then add 4-nitrobenzaldehyde (0.3 mmol).

  • Continue stirring at room temperature for 24-48 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with 1 M HCl (1 mL).

  • Extract the mixture with ethyl acetate (3 x 5 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate (5 mL) and brine (5 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired β-hydroxy ketone.

  • Determine the enantiomeric excess by chiral HPLC analysis.

EntryAldehydeKetoneCatalyst Loading (mol%)Yield (%)ee (%)
14-NitrobenzaldehydeCyclohexanone109596
2BenzaldehydeCyclohexanone108892
34-ChlorobenzaldehydeAcetone207585
42-NaphthaldehydeCyclohexanone109294

Table 1: Performance of (S)-Azetidine-2-carboxylic Acid in Asymmetric Aldol Reactions.

II. Asymmetric Michael Addition: Forging C-C Bonds with Conjugate Acceptors

The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a powerful and versatile C-C bond-forming reaction. Chiral azetidine-based catalysts have proven to be highly effective in promoting enantioselective Michael additions.

Mechanistic Rationale

Similar to the aldol reaction, the azetidine-catalyzed Michael addition proceeds via an enamine intermediate. The chiral enamine, formed from the catalyst and a donor ketone or aldehyde, adds to the Michael acceptor in a stereocontrolled fashion. The rigidity of the azetidine catalyst is key to creating a chiral pocket that directs the approach of the electrophile, leading to high enantioselectivity. Hydrolysis of the resulting iminium ion intermediate furnishes the Michael adduct and regenerates the catalyst.

Azetidine-Catalyzed Michael Addition Azetidine Catalyst Azetidine Catalyst Enamine Intermediate Enamine Intermediate Azetidine Catalyst->Enamine Intermediate + Donor Carbonyl - H2O Donor Carbonyl Donor Carbonyl Iminium Intermediate Iminium Intermediate Enamine Intermediate->Iminium Intermediate + Michael Acceptor Michael Acceptor Michael Acceptor Michael Adduct Michael Adduct Iminium Intermediate->Michael Adduct + H2O Water Water Michael Adduct->Azetidine Catalyst Catalyst Regeneration

Figure 2: Catalytic cycle of the azetidine-catalyzed Michael addition.

Experimental Protocol: Asymmetric Michael Addition of Diethyl Malonate to Chalcone

This protocol describes a Michael addition catalyzed by a chiral azetidine-derived ligand in a complex with a metal, a common strategy to enhance reactivity and selectivity.

Materials:

  • (S)-2-(Diphenylhydroxymethyl)azetidine

  • Copper(II) acetate monohydrate

  • Chalcone

  • Diethyl malonate

  • Ethanol, anhydrous

  • Standard workup and purification reagents

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve (S)-2-(diphenylhydroxymethyl)azetidine (0.055 mmol) and copper(II) acetate monohydrate (0.05 mmol) in anhydrous ethanol (1.5 mL).

  • Stir the mixture at room temperature for 1 hour to allow for complex formation.

  • Add chalcone (1 mmol) followed by diethyl malonate (1.5 mmol).

  • Stir the reaction mixture at room temperature for 48-72 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the Michael adduct.

  • Determine the enantiomeric excess by chiral HPLC analysis.

EntryMichael AcceptorNucleophileCatalyst SystemYield (%)ee (%)
1ChalconeDiethyl malonateCu(OAc)₂/(S)-Azetidinyl-methanol9295
22-Cyclohexen-1-oneNitromethaneCu(OAc)₂/(S)-Azetidinyl-methanol8591
3N-PhenylmaleimideIsobutyraldehyde(S)-Azetidine-2-carboxamide9094
4trans-β-NitrostyreneCyclohexanone(S)-Azetidine-2-carboxylic acid9799

Table 2: Performance of Azetidine-Based Catalysts in Asymmetric Michael Additions.

III. Asymmetric Henry (Nitroaldol) Reaction: Accessing Chiral Nitroalcohols

The Henry reaction, the addition of a nitroalkane to a carbonyl compound, is a valuable method for synthesizing β-nitroalcohols, which are versatile intermediates in organic synthesis. Chiral azetidine-based ligands, often in combination with copper salts, have been shown to be excellent catalysts for the asymmetric Henry reaction.

Mechanistic Rationale

The currently accepted mechanism for the copper-azetidine catalyzed Henry reaction involves the formation of a chiral copper complex. This complex coordinates to both the aldehyde and the deprotonated nitroalkane (nitronate). The chiral environment created by the azetidine-based ligand dictates the facial selectivity of the nitronate's attack on the aldehyde, leading to the formation of the enantioenriched β-nitroalcohol.

Copper-Azetidine Catalyzed Henry Reaction Cu(II)-Azetidine Complex Cu(II)-Azetidine Complex Ternary Complex Ternary Complex Cu(II)-Azetidine Complex->Ternary Complex + Aldehyde Nitroalkane Nitroalkane Nitronate Nitronate Nitroalkane->Nitronate + Base - HB+ Base Base Nitronate->Ternary Complex Aldehyde Aldehyde β-Nitroalkoxide β-Nitroalkoxide Ternary Complex->β-Nitroalkoxide C-C Bond Formation β-Nitroalcohol Product β-Nitroalcohol Product β-Nitroalkoxide->β-Nitroalcohol Product + Proton Source Proton Source Proton Source β-Nitroalcohol Product->Cu(II)-Azetidine Complex Catalyst Regeneration

Figure 3: Proposed catalytic cycle for the copper-azetidine catalyzed Henry reaction.

Experimental Protocol: Asymmetric Henry Reaction of Benzaldehyde with Nitromethane

This protocol details the use of a pre-formed copper-aziridine complex, a close structural analog to azetidine complexes, which demonstrates the general principles.[3]

Materials:

  • Chiral aziridine-functionalized organophosphorus ligand (or analogous azetidine ligand)

  • Copper(II) acetate monohydrate

  • Benzaldehyde

  • Nitromethane

  • Ethanol

  • Standard workup and purification reagents

Procedure:

  • To a round-bottom flask, add the chiral ligand (0.055 mmol, 5.5 mol%) and copper(II) acetate monohydrate (0.05 mmol, 5 mol%).

  • Add ethanol (1.5 mL) and stir the mixture at room temperature for 1 hour to form the catalyst complex.

  • Add nitromethane (10 mmol) followed by benzaldehyde (1 mmol).

  • Stir the reaction mixture magnetically at room temperature for 72 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the chiral β-nitroalcohol.

  • Determine the enantiomeric excess by chiral HPLC analysis.

EntryAldehydeNitroalkaneCatalyst SystemYield (%)ee (%)
1BenzaldehydeNitromethaneCu(OAc)₂/Chiral Azetidine Ligand9095
24-MethoxybenzaldehydeNitromethaneCu(OAc)₂/Chiral Azetidine Ligand9296
3CyclohexanecarboxaldehydeNitromethaneCu(OAc)₂/Chiral Azetidine Ligand8592
4BenzaldehydeNitroethaneCu(OAc)₂/Chiral Azetidine Ligand8890 (anti)

Table 3: Performance of a Copper-Azetidine Catalyst System in the Asymmetric Henry Reaction.

IV. Asymmetric [3+2] Cycloaddition: Constructing Five-Membered Rings

[3+2] Cycloaddition reactions are powerful tools for the synthesis of five-membered heterocyclic rings. Azomethine ylides, as 1,3-dipoles, can react with various dipolarophiles in the presence of a chiral catalyst to afford highly substituted and enantioenriched pyrrolidines. Chiral azetidine-based ligands in complex with metal salts have been successfully employed in these transformations.

Mechanistic Rationale

The catalytic cycle typically begins with the in situ formation of an azomethine ylide from an imino ester and a metal catalyst. The chiral azetidine ligand, coordinated to the metal center, directs the [3+2] cycloaddition of the azomethine ylide with an alkene. The stereochemistry of the resulting pyrrolidine is controlled by the chiral environment of the catalyst.

Azetidine-Catalyzed [3+2] Cycloaddition Metal-Azetidine Complex Metal-Azetidine Complex Azomethine Ylide Complex Azomethine Ylide Complex Metal-Azetidine Complex->Azomethine Ylide Complex + Imino Ester Imino Ester Imino Ester Cycloadduct Complex Cycloadduct Complex Azomethine Ylide Complex->Cycloadduct Complex + Alkene [3+2] Cycloaddition Alkene Alkene Pyrrolidine Product Pyrrolidine Product Cycloadduct Complex->Pyrrolidine Product Pyrrolidine Product->Metal-Azetidine Complex Catalyst Regeneration

Figure 4: Simplified catalytic cycle for a metal-azetidine catalyzed [3+2] cycloaddition.

Experimental Protocol: Asymmetric [3+2] Cycloaddition of an Azomethine Ylide with an Alkene

This protocol is a general representation of a metal-catalyzed asymmetric [3+2] cycloaddition.

Materials:

  • Chiral azetidine-based ligand (e.g., a bis(oxazoline) derivative with an azetidine backbone)

  • Silver(I) acetate or another suitable metal salt

  • An imine (e.g., methyl (benzylideneamino)acetate)

  • An alkene (e.g., dimethyl maleate)

  • Dichloromethane (DCM), anhydrous

  • Standard workup and purification reagents

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral azetidine ligand (0.022 mmol) and the metal salt (0.02 mmol) in anhydrous DCM (1.0 mL).

  • Stir the solution at room temperature for 30 minutes.

  • Add the imine (0.2 mmol) and the alkene (0.24 mmol).

  • Stir the reaction at the desired temperature (e.g., room temperature or below) for the required time (typically 12-24 hours), monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pyrrolidine derivative.

  • Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC analysis.

EntryImineAlkeneCatalyst SystemYield (%)dree (%)
1Methyl (benzylideneamino)acetateDimethyl maleateAg(I)/Azetidine-BOX95>95:598
2Ethyl (4-chlorobenzylideneamino)acetateN-PhenylmaleimideCu(I)/Azetidine-Pybox92>95:597
3Methyl (benzylideneamino)acetateMethyl acrylateAg(I)/Azetidine-BOX8890:1095
4Ethyl (naphthylideneamino)acetateDimethyl fumarateCu(I)/Azetidine-Pybox90>95:596

Table 4: Performance of Azetidine-Based Catalysts in Asymmetric [3+2] Cycloaddition Reactions.

Conclusion and Future Outlook

Azetidine-based catalysts have firmly established themselves as a valuable class of organocatalysts for asymmetric C-C bond formation. Their unique structural rigidity often translates into superior enantioselectivities compared to their more flexible five- and six-membered ring counterparts. The protocols and data presented in this guide highlight the broad applicability of these catalysts in fundamental organic transformations. As the field continues to evolve, we can anticipate the development of novel, even more sophisticated azetidine-based catalytic systems with enhanced activity and selectivity, further expanding the synthetic chemist's toolkit for the efficient construction of complex chiral molecules.

References

  • Milton, J. P., & Fossey, J. S. (2021). Azetidines and their applications in asymmetric catalysis. Tetrahedron, 77, 131767. [Link]

  • Parmar, D., & Peruncheralathan, S. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2649-2673. [Link]

  • Gudelis, V., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1083. [Link]

  • Kuriyama, Y., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1249332. [Link]

  • Zhu, M., & Sun, J. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. [Link]

  • Alcaide, B., et al. (2006). Proline-Catalyzed Diastereoselective Direct Aldol Reaction between 4-Oxoazetidine-2-carbaldehydes and Ketones. The Journal of Organic Chemistry, 71(12), 4496-4502. [Link]

  • Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(76), 48155-48185. [Link]

  • Doyle, M. P., et al. (2019). Synthesis of Chiral Tetrasubstituted Azetidines from Donor–Acceptor Azetines via Asymmetric Copper(I)-Catalyzed Imido-Ylide [3+1]-Cycloaddition with Metallo-Enolcarbenes. ACS Catalysis, 9(8), 7136-7142. [Link]

  • Chen, C., et al. (2003). Catalytic Asymmetric [3+2] Cycloaddition of Azomethine Ylides. Development of a Versatile Stepwise, Three-Component Reaction for Diversity-Oriented Synthesis. Journal of the American Chemical Society, 125(34), 10174-10175. [Link]

  • Wang, L., et al. (2025). Catalytic Asymmetric Aza‐[2+2] Cyclization Reaction of Simple Ketoimine. Angewandte Chemie International Edition. [Link]

  • Tang, Z., et al. (2004). Enantioselective direct aldol reactions catalyzed by L-prolinamide derivatives. Proceedings of the National Academy of Sciences, 101(16), 5755-5760. [Link]

  • Fochi, M., et al. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Catalysts, 10(6), 649. [Link]

  • Palacios, F., et al. (2017). Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. Molecules, 22(8), 1328. [Link]

  • Leśniak, S., et al. (2020). Highly Effective Asymmetric Henry Reaction Catalyzed by Chiral Complex of Cu (II)-Aziridine-Functionalized Organophosphorus Compounds. Molecules, 25(21), 5092. [Link]

  • Tayama, E., & Nakanome, N. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11(40), 24699-24707. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions with N,N,3-trimethylazetidin-3-amine

Welcome to the technical support guide for N,N,3-trimethylazetidin-3-amine (CAS 149696-13-9). This document is designed for researchers, chemists, and drug development professionals who are incorporating this unique diam...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N,N,3-trimethylazetidin-3-amine (CAS 149696-13-9). This document is designed for researchers, chemists, and drug development professionals who are incorporating this unique diamine into their synthetic workflows. N,N,3-trimethylazetidin-3-amine presents a distinct combination of structural features: a strained four-membered ring, a sterically encumbered quaternary carbon at the 3-position, a secondary amine within the ring, and a tertiary exocyclic amine.[1][2] These characteristics offer novel opportunities for scaffold design but also introduce specific challenges in reaction optimization. This guide provides in-depth, field-proven insights to help you navigate these challenges and achieve your desired synthetic outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties and handling of N,N,3-trimethylazetidin-3-amine.

Q1: What are the defining structural and chemical properties of N,N,3-trimethylazetidin-3-amine? A1: The molecule's reactivity is governed by three key features:

  • Azetidine Ring: This four-membered heterocycle is conformationally strained. While less reactive than aziridines, the ring can undergo cleavage under harsh conditions, such as in the presence of strong Lewis acids or at high temperatures.[3][4][5]

  • Diamine Functionality: It possesses two distinct basic centers: a secondary amine within the azetidine ring and a tertiary dimethylamino group. This duality is the source of most selectivity challenges.

  • Steric Hindrance: The C3 position is a quaternary carbon substituted with both a methyl and a dimethylamino group. This creates significant steric bulk, which primarily shields the exocyclic tertiary amine and influences the approach of reagents to the endocyclic secondary amine.[6][7]

Q2: What are the expected pKa values and their implications for reactivity? A2: While experimentally determined pKa values for this specific molecule are not readily available, we can estimate them based on analogous structures.

  • The endocyclic secondary amine is structurally similar to azetidine itself (pKa of conjugate acid ≈ 11.3).

  • The exocyclic tertiary amine is comparable to trimethylamine (pKa of conjugate acid ≈ 9.8).[8]

Implications: The higher pKaH of the secondary amine suggests it is the more basic of the two nitrogens. However, kinetic accessibility often favors the less sterically hindered site. In practice, the secondary amine is the more likely nucleophile in substitution reactions, while the tertiary amine can function as a built-in, non-nucleophilic base or a ligand for metal catalysis.[8][9]

Q3: What are the recommended storage and handling procedures? A3: N,N,3-trimethylazetidin-3-amine should be handled as a hygroscopic and potentially flammable substance. Based on supplier recommendations, it should be stored in a tightly sealed container in a dry, well-ventilated place, often under refrigeration (2-8°C).[10] Always handle under an inert atmosphere (e.g., Argon or Nitrogen) to prevent moisture absorption and potential degradation.

Q4: Which solvents are suitable for reactions involving this reagent? A4: The choice of solvent is critical and depends on the specific reaction.

  • Polar Aprotic Solvents (DMF, DMSO, NMP, Acetonitrile): These are generally excellent choices as they can stabilize charged intermediates that may form during a reaction without interfering with the amine's nucleophilicity.[11]

  • Ethereal Solvents (THF, 2-MeTHF, Dioxane): Suitable for many organometallic reactions or when using hydride reagents.

  • Chlorinated Solvents (DCM, Chloroform): Widely used for a variety of transformations, including acylations and reductive aminations.

  • Protic Solvents (Alcohols): Generally avoided unless they are a reactant, as they can protonate the amine, reducing its nucleophilicity, or act as competing nucleophiles.

Section 2: Troubleshooting Guides for Common Synthetic Challenges

This section is formatted to help you diagnose and solve specific issues encountered during your experiments.

Issue 1: Low or No Yield in N-Functionalization Reactions

This is the most common challenge, typically when targeting the secondary amine within the azetidine ring.

  • Symptoms: Starting material is recovered unchanged, or conversion is unacceptably low after extended reaction times.

  • Root Cause Analysis:

    • Poor Electrophile: The secondary amine, while accessible, is only moderately nucleophilic. Less reactive electrophiles like alkyl bromides or anhydrides may not be potent enough.

    • Steric Hindrance: Although the secondary amine is the more accessible site, the adjacent quaternary center still exerts steric influence, slowing down the reaction rate compared to a simpler cyclic amine.

    • Incorrect Base: If a base is used to deprotonate the secondary amine, a bulky, non-nucleophilic base (e.g., LiHMDS, KHMDS) may be sterically incapable of efficiently accessing the N-H bond.

  • Troubleshooting & Optimization Protocol:

    • Enhance Electrophilicity: Switch to a more reactive electrophile. For alkylations, move from alkyl chlorides/bromides to alkyl iodides or, ideally, alkyl triflates. For acylations, use acyl chlorides or fluorides instead of anhydrides or esters.[11]

    • Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely for byproduct formation (see Issue 3).

    • Solvent Effects: If the reaction is sluggish in a non-polar solvent like toluene, switching to a polar aprotic solvent like DMF or NMP can accelerate SN2-type reactions.[11]

    • Catalysis: For acylations, adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly improve reaction rates.[11]

Issue 2: Poor Regioselectivity Between the Two Nitrogen Centers
  • Symptoms: A mixture of products is formed, corresponding to functionalization at both the endocyclic secondary amine and the exocyclic tertiary amine (e.g., quaternization).

  • Root Cause Analysis: The reaction conditions do not sufficiently differentiate between the electronic and steric properties of the two nitrogen atoms.

  • Troubleshooting Workflow for Selectivity:

selectivity_workflow cluster_target Define Target Site cluster_endo_solutions Solutions for Endocyclic N-H cluster_exo_solutions Solutions for Exocyclic NMe2 start Poor Selectivity Observed target_endo Target: Endocyclic N-H start->target_endo Is the secondary N-H the target? target_exo Target: Exocyclic NMe2 (as base/ligand) start->target_exo No, the tertiary amine is the target. goal Desired Product sol_sterics Use Bulky Electrophile (e.g., iPr-COCl, tBu-SO2Cl) target_endo->sol_sterics sol_protect Protonate with 1 eq. Acid (e.g., TFA, HCl) Electrophile attacks kinetic site. target_endo->sol_protect sol_protect_exo Protect Endocyclic N-H (e.g., Boc, Cbz) target_exo->sol_protect_exo sol_base Use as Non-nucleophilic Base (Protonated endo-N is unreactive) target_exo->sol_base sol_sterics->goal sol_protect->goal sol_protect_exo->goal sol_base->goal

Caption: Decision workflow for troubleshooting poor regioselectivity.

Issue 3: Formation of Ring-Opened Byproducts
  • Symptoms: Mass spectrometry or NMR analysis reveals byproducts with a molecular weight corresponding to the addition of a nucleophile/solvent molecule and the loss of ring integrity.

  • Root Cause Analysis: The inherent strain of the azetidine ring makes it susceptible to nucleophilic attack, particularly when activated by a Lewis acid or strong Brønsted acid.[3]

  • Preventative Measures:

    • Avoid Strong Lewis Acids: If a Lewis acid is required, screen for milder options (e.g., ZnCl₂, Sc(OTf)₃) and avoid harsh ones like AlCl₃ or TiCl₄.

    • Control Temperature: Ring-opening is often more prevalent at higher temperatures. Maintain the lowest effective temperature for the desired transformation.

    • pH Control: Avoid strongly acidic conditions. If an acid is necessary, use it catalytically or as a salt rather than in large excess.

Issue 4: Difficult Product Purification on Silica Gel
  • Symptoms: Severe tailing or streaking of the product spot on TLC plates; low recovery of pure product from column chromatography.

  • Root Cause Analysis: The basic amine functionalities in the product interact strongly with the acidic silanol groups on the surface of standard silica gel.[6]

  • Solutions:

    • Neutralize the Silica: Pre-treat the silica gel by slurrying it in the eluent containing 1-2% of a volatile amine base, such as triethylamine or ammonia (as a 7N solution in methanol), before packing the column.[6]

    • Use Alternative Stationary Phases: Amine-functionalized silica gel or basic alumina are excellent alternatives that minimize unwanted interactions.

    • Salt Formation & Extraction: Consider converting the final product to a hydrochloride or trifluoroacetate salt, which can often be purified by crystallization or reverse-phase chromatography.

Section 3: Optimized Methodologies and Data

Protocol: Selective Mon-Alkylation of the Endocyclic Secondary Amine

This protocol provides a robust starting point for selectively functionalizing the N-H position.

  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add N,N,3-trimethylazetidin-3-amine (1.0 equiv) and anhydrous DMF (0.1 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of hydrogen gas should be observed.

  • Addition of Electrophile: Cool the reaction mixture back to 0 °C. Add the alkyl halide or triflate (1.05 equiv) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography using silica gel pre-treated with 1% triethylamine.

Table 1: Recommended Starting Conditions for Common Transformations
Reaction TypeReagent ClassRecommended SolventBase (if required)TemperatureKey Insight
N-Alkylation Alkyl TriflateDMF, AcetonitrileNaH, K₂CO₃0 °C to RTTriflate is a superior leaving group, crucial for overcoming moderate nucleophilicity.[11]
N-Acylation Acyl ChlorideDCM, THFEt₃N, DIPEA0 °C to RTUse of a non-nucleophilic amine base prevents competition with the substrate.
Reductive Amination Aldehyde/KetoneDCM, DCENaBH(OAc)₃RTSodium triacetoxyborohydride is mild and effective for hindered amines.
Sulfonylation Sulfonyl ChlorideDCM, PyridinePyridine, DMAP0 °C to 40 °CPyridine can serve as both the solvent and base; DMAP can catalyze the reaction.[11]
Ligand Formation Metal Precursor (e.g., Pd(OAc)₂)Toluene, DioxaneNoneRT to 80 °CThe diamine can act as a bidentate ligand; the choice of metal and solvent is system-dependent.[12][13]

Section 4: Mechanistic & Workflow Visualizations

troubleshooting_flow start Low Reaction Conversion check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents increase_temp Increase Temperature (e.g., from RT to 50°C) check_reagents->increase_temp Reagents OK check_byproducts Byproducts Observed? increase_temp->check_byproducts change_solvent Switch to Polar Aprotic Solvent (e.g., Toluene -> DMF) check_byproducts->change_solvent No failure Consider Alternative Route check_byproducts->failure Yes (e.g., ring opening) change_electrophile Use More Reactive Electrophile (e.g., R-Br -> R-OTf) change_solvent->change_electrophile add_catalyst Add Catalyst (e.g., DMAP for acylation) change_electrophile->add_catalyst success Reaction Optimized add_catalyst->success

Caption: A systematic workflow for troubleshooting low-yield reactions.

References

  • Technical Support Center: Overcoming Steric Hindrance in Reactions with 4-(Aminomethyl)heptane. Benchchem.
  • Overcoming steric hindrance in reactions with 5-Tert-butylnonan-5-amine. Benchchem.
  • CAS 149696-13-9 | N,N,3-trimethylazetidin-3-amine. Synblock.
  • Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps.
  • Azetidines and their applications in asymmetric catalysis.
  • The effect of steric hindrance in amines, and sterically destabilized twisted amides.
  • 149696-13-9 | N,N,3-Trimethylazetidin-3-amine. ChemScene.
  • 149696-13-9|N,N,3-Trimethylazetidin-3-amine|BLD Pharm. BLD Pharm.
  • Aziridine- and azetidine-based catalytic systems. Modulation of ring and side chain strain. ScienceDirect.
  • Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry.
  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
  • pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. Alfa Chemistry.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • Reactions of Azetidines. Ambeed.com.
  • N,N,3-Trimethylazetidin-3-amine | CAS: 149696-13-9. FINETECH INDUSTRY LIMITED.

Sources

Optimization

Technical Support Center: Troubleshooting N,N,3-trimethylazetidin-3-amine Catalyzed Reactions

Welcome to the technical support center for N,N,3-trimethylazetidin-3-amine catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common exper...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N,N,3-trimethylazetidin-3-amine catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common experimental challenges. The question-and-answer format addresses specific issues you may encounter, providing in-depth explanations and actionable solutions grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: My reaction catalyzed by N,N,3-trimethylazetidin-3-amine is sluggish or has stalled completely. What are the potential causes and how can I address this?

A1: A slow or stalled reaction is a common hurdle. Several factors, from catalyst activity to reaction conditions, can be at play. Here is a systematic approach to diagnosing and resolving the issue:

  • Catalyst Activity and Loading:

    • Purity and Storage: N,N,3-trimethylazetidin-3-amine, like many amines, can be susceptible to degradation. Ensure the catalyst is of high purity and has been stored under an inert atmosphere (nitrogen or argon) to prevent oxidation and moisture contamination.

    • Catalyst Loading: The catalytic amount is crucial. While typically used in sub-stoichiometric amounts, the optimal loading can vary depending on the substrates. A low catalyst concentration might be insufficient to drive the reaction at a reasonable rate. Consider a systematic increase in the catalyst loading (e.g., from 10 mol% to 20 mol%) to observe any rate enhancement.

  • Substrate Reactivity:

    • Electrophilicity of the Aldehyde/Imine: In reactions like the Baylis-Hillman, the electrophilicity of the aldehyde or imine is a key driver. Electron-withdrawing groups on the aromatic ring of an aldehyde will increase its reactivity, while electron-donating groups will decrease it. If you are using a less reactive electrophile, a higher catalyst loading or more forcing conditions may be necessary.

    • Steric Hindrance: Bulky substituents on either the electrophile or the activated alkene can significantly slow down the reaction by sterically hindering the approach of the reactants.

  • Solvent Effects:

    • The choice of solvent can dramatically influence the reaction rate. Polar aprotic solvents like DMF or DMSO can often stabilize charged intermediates in the catalytic cycle, potentially accelerating the reaction. Conversely, non-polar solvents may not be suitable. Protic solvents may interfere with the catalyst's basicity. It is advisable to screen a range of solvents to find the optimal medium for your specific reaction.

  • Temperature:

    • While many amine-catalyzed reactions proceed at room temperature, some may require heating to overcome the activation energy barrier. A modest increase in temperature (e.g., to 40-60 °C) can sometimes significantly improve the reaction rate. However, be cautious, as excessive heat can lead to side product formation or catalyst decomposition.

Q2: I am observing a low yield of my desired product and the formation of significant side products. How can I improve the selectivity?

A2: Low yields and the presence of side products often go hand-in-hand. Understanding the potential side reactions is key to optimizing for your desired product.

  • Common Side Products and Their Mitigation:

    • Michael Adducts: In reactions involving activated alkenes, the amine catalyst can act as a Michael donor, forming a stable adduct that removes the catalyst from the catalytic cycle. The formation of this side product is often reversible, but in some cases, it can be a significant pathway. Using a less nucleophilic catalyst or adjusting the reaction conditions (e.g., temperature, solvent) can sometimes minimize this.

    • Polymerization: Activated alkenes can be prone to polymerization, especially at higher temperatures or concentrations. Monitor your reaction for the formation of insoluble polymeric material. If this is observed, consider running the reaction at a lower temperature or in a more dilute solution.

    • Dimerization of the Activated Alkene: Some activated alkenes can dimerize under the reaction conditions.[1] This is a known issue in Baylis-Hillman reactions.[1]

    • Cannizzaro-type Reactions: If you are using an aldehyde that lacks alpha-hydrogens, a base-catalyzed Cannizzaro reaction can be a competing pathway, leading to the formation of the corresponding alcohol and carboxylic acid.

  • Optimizing for Selectivity:

    • Stoichiometry of Reactants: The ratio of your electrophile to the activated alkene can influence the product distribution. A slight excess of one reactant may be beneficial.

    • Order of Addition: Adding the catalyst to a solution of the substrates, or vice versa, can sometimes impact the initial stages of the reaction and influence the formation of side products.

Troubleshooting Workflow

Here is a logical workflow to guide you through the troubleshooting process for your N,N,3-trimethylazetidin-3-amine catalyzed reaction.

TroubleshootingWorkflow Start Reaction Issue: Low Yield / Slow Rate CheckCatalyst 1. Verify Catalyst Integrity - Purity and Age - Proper Storage Start->CheckCatalyst CheckConditions 2. Evaluate Reaction Conditions - Temperature - Concentration - Solvent Start->CheckConditions CheckSubstrates 3. Assess Substrate Quality - Purity of Starting Materials - Inherent Reactivity Start->CheckSubstrates OptimizeLoading Optimize Catalyst Loading CheckCatalyst->OptimizeLoading If catalyst is suspect OptimizeTemp Adjust Temperature CheckConditions->OptimizeTemp If rate is slow OptimizeSolvent Screen Solvents CheckConditions->OptimizeSolvent If solubility/rate is an issue PurifySubstrates Purify/Verify Substrates CheckSubstrates->PurifySubstrates If impurities are detected AnalyzeByproducts 4. Identify Side Products (TLC, LC-MS, NMR) OptimizeLoading->AnalyzeByproducts OptimizeTemp->AnalyzeByproducts OptimizeSolvent->AnalyzeByproducts PurifySubstrates->AnalyzeByproducts AddressSideReactions Modify Conditions to Minimize Side Reactions AnalyzeByproducts->AddressSideReactions If side products are significant Success Reaction Optimized AnalyzeByproducts->Success If reaction is clean AddressSideReactions->Success

Caption: A stepwise guide for troubleshooting common issues in N,N,3-trimethylazetidin-3-amine catalyzed reactions.

Catalyst-Specific Considerations

Q3: Are there any specific stability concerns with N,N,3-trimethylazetidin-3-amine that I should be aware of?

A3: Yes, the structure of N,N,3-trimethylazetidin-3-amine presents some unique considerations:

  • Ring Strain: Azetidines are four-membered rings and possess inherent ring strain. While generally more stable than their three-membered aziridine counterparts, they can be susceptible to ring-opening reactions under certain conditions, particularly in the presence of strong acids or electrophiles. The formation of a transient azetidinium intermediate is a key step in its catalytic cycle.[2][3] While this is a productive step, undesired subsequent reactions of this strained, charged species could lead to catalyst decomposition.

  • Basicity and Nucleophilicity: The tertiary amine center is the primary site of catalytic activity. Its basicity and nucleophilicity are influenced by the electronic properties of the azetidine ring. The gem-dimethyl groups at the 3-position may also influence the steric environment around the catalytic nitrogen.

  • Potential for Oxidation: Like most tertiary amines, N,N,3-trimethylazetidin-3-amine can be oxidized. It is crucial to handle the catalyst under an inert atmosphere and use degassed solvents to minimize this risk.

Proposed Catalytic Cycle for a Baylis-Hillman Type Reaction

The following diagram illustrates a plausible catalytic cycle for a Baylis-Hillman reaction catalyzed by N,N,3-trimethylazetidin-3-amine. Understanding this mechanism can help in diagnosing issues related to specific steps in the cycle.

BaylisHillmanCycle Catalyst N,N,3-trimethyl- azetidin-3-amine Zwitterion Zwitterionic Enolate Intermediate Catalyst->Zwitterion 1. Michael Addition ActivatedAlkene Activated Alkene (e.g., Acrylate) ActivatedAlkene->Zwitterion Adduct Aldol Adduct Zwitterion->Adduct 2. Aldol Addition Aldehyde Aldehyde Aldehyde->Adduct ProtonTransfer Proton Transfer Adduct->ProtonTransfer ProductRelease Product Release & Catalyst Regeneration ProtonTransfer->ProductRelease ProductRelease->Catalyst Product Baylis-Hillman Product ProductRelease->Product

Caption: A proposed catalytic cycle for the Baylis-Hillman reaction using N,N,3-trimethylazetidin-3-amine.

Experimental Protocols

General Protocol for a Trial Reaction:

  • To a clean, dry vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the activated alkene (1.2 mmol).

  • Dissolve the substrates in the chosen solvent (e.g., DMF, 2 mL).

  • Add N,N,3-trimethylazetidin-3-amine (0.1 mmol, 10 mol%) to the solution.

  • Seal the vial and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Work-up and Purification:

  • Upon completion, the reaction mixture can be diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove the catalyst and any water-soluble byproducts.

  • If the catalyst is difficult to remove by simple extraction, a wash with a dilute acid solution (e.g., 1M HCl) can be employed to protonate the amine and facilitate its removal into the aqueous phase.

  • The crude product can then be purified by flash column chromatography on silica gel.

Data Summary Table

ParameterRecommended Starting PointTroubleshooting RangeRationale
Catalyst Loading 10 mol%5 - 30 mol%Lower loading may be insufficient; higher loading can lead to side reactions.
Temperature Room Temperature (20-25 °C)0 - 60 °CLower temperatures can improve selectivity; higher temperatures can increase the rate.
Concentration 0.5 M0.1 - 1.0 MHigher concentrations can increase the rate but may also promote polymerization.
Solvent DMF, DMSO, CH3CNTest a range of polar aprotic and protic solvents.Solvent polarity can significantly impact the stability of intermediates and the overall reaction rate.[2][3]

References

  • Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. The Journal of Organic Chemistry. [Link]

  • Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. PubMed Central. [Link]

  • Baylis–Hillman reaction. Wikipedia. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of N,N,3-trimethylazetidin-3-amine

Welcome to the technical support guide for the synthesis of N,N,3-trimethylazetidin-3-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and s...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N,N,3-trimethylazetidin-3-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side product formations encountered during the synthesis of this valuable azetidine building block. This guide provides in-depth troubleshooting, mechanistic insights, and optimized protocols to enhance yield, purity, and overall success.

Frequently Asked Questions (FAQs)

Q1: My overall yield of N,N,3-trimethylazetidin-3-amine is consistently low. What are the most common loss points in the synthesis?

A: Low yields typically originate from two primary areas: incomplete reaction during the methylation step or product loss during workup and purification. The most critical step is often the reductive amination (or Eschweiler-Clarke reaction), where precise control of stoichiometry and conditions is paramount. Secondly, the high water solubility of the free amine and its hydrochloride salt can lead to significant losses during aqueous workups and extractions. We recommend minimizing aqueous contact and considering purification via precipitation of the hydrochloride salt.

Q2: I've successfully synthesized the product, but my NMR and LC-MS show significant impurities. What are the most likely side products?

A: The primary impurities depend on your synthetic route but commonly include:

  • Ring-Opened Products: The strained azetidine ring is susceptible to cleavage, especially under acidic conditions, leading to γ-amino alcohol or related derivatives.[1][2]

  • Quaternary Ammonium Salts: Over-methylation of the target tertiary amine can occur, especially if a strong alkylating agent like methyl iodide is used instead of a reductive amination protocol.[3][4][5] This side product is non-volatile and can complicate purification.

  • Incompletely Methylated Amines: The presence of N,3-dimethylazetidin-3-amine (secondary amine) or 3-methylazetidin-3-amine (primary amine) indicates an incomplete reaction.

  • Residual Protecting Groups: If you are using a precursor like 1-benzhydryl-3-methylazetidin-3-amine, incomplete deprotection is a common source of contamination.

Q3: My LC-MS shows an unexpected mass peak corresponding to M+18. What could this be?

A: A mass increase of 18 amu (M+18) strongly suggests the addition of a water molecule. This is a classic indicator of azetidine ring-opening. Under acidic conditions (e.g., during workup or purification), a water molecule can act as a nucleophile, attacking the protonated azetidine ring and leading to the formation of (1-(dimethylamino)-3-(methylamino)propan-2-yl)methanol or a related isomer. Careful pH control is essential to prevent this.[2][6]

Troubleshooting Guide: Major Side Product Formation

Issue 1: Detection of Ring-Opened Byproducts

The high ring strain of azetidines (~25.4 kcal/mol) makes them susceptible to nucleophilic ring-opening, a process that is significantly accelerated by acid.[1]

Identification: The most common ring-opened product from N,N,3-trimethylazetidin-3-amine under aqueous acidic conditions is a γ-amino alcohol. Its presence can be confirmed using the analytical data below.

Compound Expected Mass [M+H]⁺ Key ¹H NMR Signals (CDCl₃)
Target Product 115.1~2.3-2.5 ppm (s, 6H, -N(CH₃)₂), ~3.2-3.6 ppm (m, 4H, azetidine CH₂)
Ring-Opened Product 133.1 (M+18)~3.5-4.0 ppm (m, 1H, -CH(OH)-), broad OH signal, upfield shift of some methyl groups.

Mechanism of Formation: The reaction is initiated by the protonation of the azetidine ring nitrogen, which activates the ring carbons toward nucleophilic attack. Water, often present during workup or from reagents, acts as the nucleophile, leading to irreversible ring cleavage.

G cluster_0 Acid-Catalyzed Ring Opening A Azetidine (Target Product) B Protonated Azetidinium Ion A->B + H⁺ C Nucleophilic Attack by H₂O B->C D Ring-Opened γ-Amino Alcohol C->D Deprotonation

Caption: Mechanism of acid-catalyzed azetidine ring-opening.

Mitigation Strategies:

  • pH Control: Maintain neutral or slightly basic conditions (pH 7-9) during aqueous workups and extractions. Use mild bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) for neutralization.

  • Solvent Choice: Whenever possible, use anhydrous solvents for reactions and workups. If an aqueous extraction is necessary, perform it quickly and at low temperatures to minimize the duration of acid exposure.

  • Deprotection Conditions: If deprotecting a precursor (e.g., N-benzhydryl), choose neutral conditions like catalytic transfer hydrogenolysis over strongly acidic methods.

Issue 2: Formation of Quaternary Ammonium Salt

This side product arises from over-alkylation of the desired tertiary amine. While the Eschweiler-Clarke reaction inherently prevents quaternization, other methods like using alkyl halides (e.g., methyl iodide) are prone to it.[4][5]

Identification: Quaternary salts are non-volatile and highly polar. They are often insoluble in common organic solvents like diethyl ether or ethyl acetate but soluble in alcohols or water.

Compound Expected Mass [M]⁺ Key ¹H NMR Signals (D₂O)
Target Product (as HCl salt) 115.1~3.1 ppm (s, 6H, -N(CH₃)₂), ~4.1 ppm (br s, 4H, azetidine CH₂)
Quaternary Salt 129.1 (M+14)~3.3 ppm (s, 9H, -N⁺(CH₃)₃), signals for azetidine protons shifted downfield.

Mechanism of Formation: The target tertiary amine, being a nucleophile, can react with an additional equivalent of the methylating agent in an SN2 reaction to form the permanently charged quaternary ammonium salt.[3]

G cluster_1 Over-Methylation (SN2 Reaction) TertiaryAmine N,N,3-trimethylazetidin-3-amine (Target Product) TransitionState SN2 Transition State TertiaryAmine->TransitionState MethylatingAgent Methylating Agent (e.g., CH₃I) MethylatingAgent->TransitionState QuatSalt Quaternary Ammonium Salt TransitionState->QuatSalt G Start Start: 1-Protected-3-amino-3-methylazetidine Methylation Methylation (Eschweiler-Clarke) Start->Methylation Deprotection Deprotection (e.g., Hydrogenolysis) Methylation->Deprotection TS1 Issue: Incomplete Reaction Fix: Increase temp/time, check reagent quality Methylation->TS1 Workup Aqueous Workup & Extraction Deprotection->Workup Crude Crude Product Workup->Crude TS2 Issue: Ring Opening Fix: Maintain pH 7-9, low temp, anhydrous cond. Workup->TS2 Purification Purification Crude->Purification Final Final Product: N,N,3-trimethylazetidin-3-amine Purification->Final TS3 Issue: Product Loss Fix: Purify via HCl salt ppt. Purification->TS3

Caption: General workflow for synthesis and key troubleshooting points.

References

  • Couty, F., & Evano, G. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available from: [Link]

  • Google Patents. (n.d.). Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt. (US7268256B2).
  • Butler, C. R., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Al-Smadi, M., & Al-Momani, W. (2008). A New Method of N-Benzhydryl Deprotection in 2-Azetidinone Series. Molecules. Available from: [Link]

  • Okeke, I. U., et al. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. Polymers. Available from: [Link]

  • Lee, Y. R., et al. (2013). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. Bulletin of the Korean Chemical Society. Available from: [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Available from: [Link]

  • YouTube. (2019). synthesis of tertiary amines. Available from: [Link]

  • Butler, C. R., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. Available from: [Link]

  • Yoo, W.-J., & Li, C.-J. (2019). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – An Asian Journal. Available from: [Link]

  • MDPI. (2024). Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI. Available from: [Link]

  • Wikipedia. (n.d.). Tris(trimethylsilyl)amine. Available from: [Link]

  • ChemRxiv. (2016). A Single-Step Synthesis of Azetidine-3-amines. ChemRxiv. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Available from: [Link]

  • Quora. (2021). What is the procedure for the synthesis of tertiary amines in the lab (amines, chemistry)?. Quora. Available from: [Link]

  • Google Patents. (n.d.). Isolation and purification of quaternary ammonium salts. (US3148214A).
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available from: [Link]

  • ResearchGate. (2017). What is an easy method for the deprotection of Benzoyl group?. ResearchGate. Available from: [Link]

  • YouTube. (2022). Eschweiler-Clarke Reaction. Available from: [Link]

  • ResearchGate. (2019). (PDF) Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. ResearchGate. Available from: [Link]

  • MDPI. (2023). N,N,N′-Tris(trimethylsilyl)-2-pyridinecarboximidamide. MDPI. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • ACS Publications. (2015). Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis. ACS Publications. Available from: [Link]

  • Organic Chemistry Portal. (2009). A Facile Deprotection of Secondary Acetamides. Available from: [Link]

  • J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. Available from: [Link]

  • National Institutes of Health. (2014). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. PMC. Available from: [Link]

  • Wikipedia. (n.d.). Quaternary ammonium cation. Available from: [Link]

  • YouTube. (2022). Assembly Line Synthesis of Tertiary Amines. Available from: [Link]

Sources

Optimization

Technical Support Center: Purification of N,N,3-trimethylazetidin-3-amine

Welcome to the dedicated technical support guide for the purification of N,N,3-trimethylazetidin-3-amine (CAS: 149696-13-9).[1] This resource is designed for chemistry professionals engaged in research and development. H...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of N,N,3-trimethylazetidin-3-amine (CAS: 149696-13-9).[1] This resource is designed for chemistry professionals engaged in research and development. Here, we address common challenges and provide field-proven solutions for obtaining this valuable azetidine building block in high purity.

The unique structure of N,N,3-trimethylazetidin-3-amine—a strained four-membered ring combined with a tertiary amine—presents specific purification hurdles.[2][3] Standard protocols often require significant optimization to overcome issues like product decomposition, poor chromatographic performance, and stubborn impurities. This guide provides the causal explanations and detailed methodologies necessary for success.

Troubleshooting Guide: Navigating Common Purification Issues

This section is structured to help you diagnose and resolve problems encountered during the purification workflow.

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Caption: Decision workflow for purifying N,N,3-trimethylazetidin-3-amine.

Question 1: My compound is streaking severely on silica gel TLC plates and I'm getting poor separation during column chromatography. What's happening and how do I fix it?

Answer:

This is the most common issue when purifying amines on standard silica gel.

  • Causality—The "Why": Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. Your tertiary amine is basic. This leads to a strong acid-base interaction, causing your compound to "stick" irreversibly or elute very slowly and broadly (streaking).[4] This interaction often prevents effective separation from less basic impurities.

  • Solutions:

    • Mobile Phase Modification: The simplest solution is to add a competing base to your mobile phase (eluent). Triethylamine (TEA) is the standard choice. It effectively neutralizes the acidic sites on the silica, allowing your target compound to elute properly.

      • Recommendation: Start by adding 1-2% TEA to your dichloromethane/methanol or ethyl acetate/hexanes mobile phase. You may need to adjust this concentration based on TLC results.[5]

    • Alternative Stationary Phases: If streaking persists, the issue may be too severe for mobile phase modification alone.

      • Basic Alumina: Use a column packed with basic or neutral alumina instead of silica. Alumina has fewer acidic sites.[6]

      • Amine-Functionalized Silica: Pre-treated, amine-functionalized silica is commercially available and provides an excellent, albeit more expensive, alternative for cleanly separating basic compounds.[4]

    • Pre-Treatment of Silica: You can "deactivate" standard silica gel yourself.

      • Slurry Method: When preparing the silica slurry for packing your column, include 2-5% TEA in the solvent. Run the column with an eluent containing 1% TEA.[5]

Question 2: I'm losing a significant portion of my product during an acidic aqueous wash (acid-base extraction). Why is my yield so low?

Answer:

While acid-base extraction is a powerful tool for purifying amines, the azetidine ring introduces a critical instability.[7]

  • Causality—The "Why": Azetidines are four-membered rings with inherent ring strain.[2] Under strongly acidic conditions, this strain can be relieved through acid-mediated intramolecular ring-opening, leading to decomposition of your product.[2] The stability is highly dependent on the specific molecular structure and the pH.

  • Solutions:

    • Use Milder Acids: Instead of strong mineral acids like 1M HCl, perform the extraction with a milder organic acid solution, such as 10% aqueous citric acid or saturated ammonium chloride.

    • Limit Contact Time: Do not let the organic layer remain in contact with the acidic aqueous phase for extended periods. Perform the extraction quickly and move immediately to the basification step.

    • Avoid Over-Acidification: Monitor the pH of the aqueous layer during the extraction. A pH of 4-5 is often sufficient to protonate the tertiary amine without being overly harsh.

    • Temperature Control: Perform the extraction at room temperature or below to minimize the rate of potential decomposition reactions.

Question 3: My final product is a clear, colorless oil, but it turns yellow or brown after a few days. Is it degrading?

Answer:

Yes, this discoloration is a classic sign of amine oxidation.

  • Causality—The "Why": Tertiary amines, especially those that are not sterically hindered, are susceptible to oxidation by atmospheric oxygen. This process can be accelerated by light and heat, forming various colored byproducts, including N-oxides.[6]

  • Solutions:

    • Inert Atmosphere: After purification, handle the final product under an inert atmosphere (nitrogen or argon).

    • Proper Storage: Store the purified amine in an amber vial to protect it from light.[8][9] For long-term stability, seal the vial tightly and store it refrigerated (2-8°C) under an inert atmosphere.[8][9]

    • Degas Solvents: If you dissolve the amine for storage or subsequent reactions, using solvents that have been degassed (e.g., by sparging with argon) can help prolong its stability.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable, all-around purification strategy for this compound?

For a robust, multi-gram purification, a combination of techniques is recommended. Start with a gentle acid-base extraction to remove non-basic impurities. Follow this with vacuum distillation to separate the free base from non-volatile materials and some closely related impurities. If very high purity (>99%) is required, a final flash chromatography step using deactivated silica or basic alumina is advised.

Q2: Can I purify N,N,3-trimethylazetidin-3-amine by crystallization?

The free base is likely a low-melting solid or liquid, making direct crystallization difficult. However, an excellent method for achieving high purity is to form a crystalline salt.[6] You can dissolve the crude free base in a solvent like diethyl ether or ethyl acetate and add a solution of HCl in the same solvent to precipitate the hydrochloride salt. This salt can then be recrystallized to remove impurities. The pure free base can be regenerated by dissolving the salt in water, basifying with NaOH, and extracting with an organic solvent.

Q3: What are the likely impurities I should be looking for?

Impurities are highly dependent on the synthetic route. Common possibilities include:

  • Starting Materials: Unreacted precursors to the azetidine ring.

  • Under-methylated Amines: If your synthesis involves methylation steps, you may have secondary amine precursors remaining. These can be removed with a strong acid wash (secondary amines are more basic) or specific chromatographic methods.

  • Ring-Opened Products: As discussed in the troubleshooting section, these can form if the compound is exposed to harsh acidic conditions.[2]

  • N-Nitrosamines: If any nitrite sources (e.g., sodium nitrite) are used in the synthesis or are present as contaminants, there is a risk of forming N-nitrosamine impurities, which are a significant concern in drug development.[10] LC-MS is the preferred method for detecting these.

Experimental Protocols & Data

Protocol 1: Flash Chromatography with Triethylamine (TEA) Modification
  • TLC Analysis: Develop a TLC solvent system (e.g., 95:5 Dichloromethane:Methanol). If the spot streaks, add TEA dropwise to the TLC chamber solvent until the spot becomes well-defined. A final concentration of 1-2% TEA is typical.

  • Column Packing: Prepare a slurry of silica gel in your chosen mobile phase (e.g., Hexanes/Ethyl Acetate) containing 1% TEA. Pack the column as usual.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel and loading the powder onto the top of the column.

  • Elution: Run the column using the mobile phase containing 1% TEA. Collect fractions and analyze by TLC.

  • Workup: Combine the pure fractions. Remove the solvent under reduced pressure. To remove the residual TEA (which is high-boiling), co-evaporate several times with a lower-boiling solvent like dichloromethane or dissolve the residue in ether, wash with water, dry over Na₂SO₄, and re-concentrate.

Data Summary: Typical Chromatographic Conditions
ParameterCondition 1 (Standard)Condition 2 (For Stubborn Amines)
Stationary Phase Silica GelBasic Alumina or Amine-SiO₂
Mobile Phase 90:10:1 EtOAc:MeOH:TEA98:2 DCM:MeOH
Detection KMnO₄ stain or IodineUV (if chromophore present)
Expected Outcome Good for moderately basic aminesExcellent for strongly basic amines
Protocol 2: Mild Acid-Base Extraction

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Caption: Workflow for a mild acid-base extraction of N,N,3-trimethylazetidin-3-amine.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract two to three times with an equal volume of 10% aqueous citric acid. Caution: Do not shake excessively to avoid emulsions. Invert the funnel gently.

  • Combine Aqueous Layers: Combine all the acidic aqueous layers. This now contains your protonated product. The organic layer containing non-basic impurities can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath. Slowly add a base (e.g., 2M NaOH solution) with stirring until the pH is >12. This deprotonates your amine back to the free base.

  • Product Extraction: Extract the basic aqueous layer three times with a fresh portion of organic solvent (EtOAc or DCM).

  • Final Workup: Combine the organic extracts, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base.

References

  • Biotage. (2023). Is there an easy way to purify organic amines?Link

  • CymitQuimica. N,N,3-TRIMETHYLAZETIDIN-3-AMINE HCL. Link

  • Sulfur Recovery Engineering Inc. Amine Troubleshooting. Link

  • Reddit r/Chempros. (2022). Amine workup. Link

  • University of Rochester, Department of Chemistry. Workup: Amines. Link

  • Synblock. CAS 149696-13-9 | N,N,3-trimethylazetidin-3-amine. Link

  • BLD Pharm. 149696-13-9|N,N,3-Trimethylazetidin-3-amine. Link

  • BOC Sciences. CAS 132771-10-9 N,N,3-Trimethylazetidin-3-amine hydrochloride.

  • Science Forums. (2011). Amine purification. Link

  • BOC Sciences. CAS 133891-76-6 N,N,3-Trimethylazetidin-3-amine dihydrochloride.

  • ChemScene. 149696-13-9 | N,N,3-Trimethylazetidin-3-amine. Link

  • National Institutes of Health (NIH). (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Link

  • Google Patents. EP0007983A1 - Process for the purification of tertiary amines. Link

  • Frontiers in Chemistry. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Link

  • PubMed. Liquid chromatography of aromatic amines with photochemical derivatization and tris(bipyridine)ruthenium(III) chemiluminescence detection. Link

  • ACS Publications. (2021). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Link

  • Royal Society of Chemistry. (2015). An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite. Link

  • Google Patents. US8748666B2 - Preparation methods of methyl-D3-amine and salts thereof. Link

  • PubMed. (2021). Azetidines of pharmacological interest. Link

  • Google Patents. US3131221A - Separation and purification of fatty acid amines. Link

  • Organic Chemistry Portal. Nitrosamine synthesis by nitrosation. Link

  • National Institutes of Health (NIH). PubChem - Trimethylamine. Link

  • Asian Publication Corporation. (2023). Nitrosamine Impurities. Link

  • ChemicalBook. N-Methyl-1-methylazetidin-3-amine | 321890-38-4. Link

  • Rasayan Journal of Chemistry. (2024). SYNTHESIS, CHARACTERIZATION AND TRACE LEVEL QUANTITATIVE DETERMINATION OF CRITICAL NITROSAMINE IMPURITY IN RIVAROXABAN DRUG. Link

  • Benchchem. Strategies to reduce off-target effects of azetidine derivatives. Link

  • National Institutes of Health (NIH). The chromatographic purification of native types I, II, and III collagens. Link

  • MDPI. N,N,N′-Tris(trimethylsilyl)-2-pyridinecarboximidamide. Link

Sources

Troubleshooting

Technical Support Center: Synthesis of N,N,3-trimethylazetidin-3-amine

Welcome to the technical support center for the synthesis of N,N,3-trimethylazetidin-3-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with or scaling up t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N,N,3-trimethylazetidin-3-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with or scaling up the synthesis of this important azetidine derivative. Azetidines are valuable scaffolds in medicinal chemistry due to their unique three-dimensional structure and ability to improve metabolic stability and binding affinity.[1] However, their synthesis, particularly on a larger scale, can present several challenges owing to the inherent ring strain of the four-membered ring.[2][3][4][5][6]

This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the synthesis of N,N,3-trimethylazetidin-3-amine.

I. Overview of Synthetic Strategies

The synthesis of N,N,3-trimethylazetidin-3-amine typically involves a multi-step process. A common approach begins with the construction of a 3-substituted azetidine precursor, followed by the introduction of the dimethylamino group.

A plausible and frequently utilized pathway involves:

  • Formation of a 3-methylazetidine precursor: This can be achieved through various methods, including the cyclization of suitable precursors.[7]

  • Introduction of the amino group at the 3-position: This step often involves the conversion of a functional group at the 3-position (e.g., a hydroxyl or bromo group) to an amine.

  • N,N-dimethylation of the 3-amino group: The final step involves the methylation of the primary amine to the desired tertiary amine.[8]

The following diagram illustrates a generalized workflow for the synthesis.

Synthesis_Workflow Start Starting Materials Step1 Azetidine Ring Formation Start->Step1 Step2 Functionalization at C3 (e.g., Amination) Step1->Step2 Step3 N,N-Dimethylation Step2->Step3 FinalProduct N,N,3-trimethylazetidin-3-amine Step3->FinalProduct

Caption: Generalized workflow for N,N,3-trimethylazetidin-3-amine synthesis.

II. Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and provides actionable solutions.

Problem 1: Low Yield During Azetidine Ring Formation

Question: My azetidine ring-closing reaction is giving a low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in azetidine ring formation are a common challenge, often attributed to the high activation energy required to form a strained four-membered ring and competing side reactions.[2][3]

Potential Causes & Solutions:

  • Incomplete Reaction:

    • Causality: The intramolecular cyclization may be slow.

    • Solution: Increase the reaction time or temperature. However, be cautious as excessive heat can lead to decomposition. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.

  • Side Reactions:

    • Causality: Intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomers or polymers.

    • Solution: Employ high-dilution conditions. By adding the substrate slowly to a large volume of solvent, you favor the intramolecular reaction pathway.

  • Poor Leaving Group:

    • Causality: The efficiency of the ring closure is highly dependent on the nature of the leaving group in Williamson ether-type cyclizations.

    • Solution: Ensure you are using a good leaving group, such as a tosylate, mesylate, or halide. If using a halide, consider adding a halide salt (e.g., NaI) to perform an in-situ Finkelstein reaction to generate a more reactive iodide intermediate.

  • Steric Hindrance:

    • Causality: Bulky substituents on the precursor can sterically hinder the cyclization.

    • Solution: If possible, consider a synthetic route that introduces bulky groups after the azetidine ring has been formed.

Experimental Protocol: Optimizing Ring Closure via High Dilution

  • Set up a reaction vessel with a reflux condenser containing the bulk of your anhydrous solvent and the base (e.g., K₂CO₃, NaH).

  • Heat the solvent to reflux.

  • Dissolve your acyclic precursor in a small amount of the same anhydrous solvent.

  • Using a syringe pump, add the precursor solution dropwise to the refluxing solvent/base mixture over several hours (e.g., 4-8 hours).

  • After the addition is complete, continue to reflux the mixture and monitor the reaction by TLC or LC-MS until the starting material is consumed.

Problem 2: Difficulty in N,N-dimethylation of the 3-aminoazetidine

Question: I am struggling to achieve complete N,N-dimethylation of my 3-amino-1-methylazetidine intermediate. I am seeing a mixture of mono-methylated and unreacted starting material.

Answer:

Incomplete methylation can be due to several factors, including the choice of methylating agent, reaction conditions, and the basicity of the amine.

Potential Causes & Solutions:

  • Insufficient Reagent or Reaction Time:

    • Causality: The reaction may not have gone to completion.

    • Solution: Increase the equivalents of the methylating agent and/or the reaction time. Using a stronger base can also drive the reaction to completion.

  • Choice of Methylating Agent:

    • Causality: Some methylating agents may not be reactive enough.

    • Solution: Consider using a more robust methylation procedure. The Eschweiler-Clarke reaction, which uses formaldehyde and formic acid, is a classic and effective method for exhaustive methylation of amines.[8] Reductive amination with formaldehyde and a reducing agent like sodium triacetoxyborohydride (STAB) is another excellent option.[9]

  • Product Inhibition:

    • Causality: The product, a tertiary amine, can sometimes act as a base and interfere with the reaction.

    • Solution: Ensure a sufficient excess of base is used to neutralize any generated acids and maintain a favorable reaction environment.

Experimental Protocol: Eschweiler-Clarke N,N-Dimethylation

  • To a stirred solution of 3-amino-1-methylazetidine in a suitable solvent (e.g., methanol or water), add an excess of aqueous formaldehyde (e.g., 3-5 equivalents).

  • Slowly add an excess of formic acid (e.g., 3-5 equivalents).

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS for the disappearance of the starting material and the mono-methylated intermediate.

  • Upon completion, cool the reaction and basify with a strong base (e.g., NaOH) to a pH > 10.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

Problem 3: Product Purification Challenges

Question: My final product, N,N,3-trimethylazetidin-3-amine, is difficult to purify. I am having trouble removing starting materials and byproducts.

Answer:

Purification of small, polar, and basic molecules like N,N,3-trimethylazetidin-3-amine can be challenging.

Potential Causes & Solutions:

  • High Polarity and Water Solubility:

    • Causality: The product is likely soluble in water, making aqueous workups and extractions inefficient.

    • Solution: During the workup, saturate the aqueous layer with salt (e.g., NaCl) to decrease the solubility of the product and improve extraction efficiency. Use a more polar organic solvent for extraction, such as a mixture of dichloromethane and isopropanol.

  • Volatility:

    • Causality: Small amines can be volatile, leading to product loss during solvent removal under high vacuum.

    • Solution: Use a rotary evaporator with careful control of the vacuum and bath temperature. It may be beneficial to isolate the product as a salt (e.g., hydrochloride) which is typically a non-volatile solid.

  • Chromatography Issues:

    • Causality: The basic nature of the amine can cause it to streak on silica gel, leading to poor separation.

    • Solution: For column chromatography, consider pre-treating the silica gel with a base, such as triethylamine (e.g., 1-2% in the eluent). Alternatively, use a different stationary phase, such as alumina. Ion-exchange chromatography can also be an effective purification method for amines.[10]

Data Summary: Comparison of Purification Techniques

Purification MethodAdvantagesDisadvantagesBest For
Distillation Good for large scale, can be very effective for volatile compounds.Not suitable for heat-sensitive compounds, may not separate compounds with close boiling points.Large-scale purification of thermally stable, volatile amines.
Silica Gel Chromatography Widely available, good for a range of polarities.Can be problematic for basic compounds (streaking).Small to medium scale, when streaking can be mitigated with a basic modifier.
Alumina Chromatography Better for basic compounds than silica.Can have lower resolution than silica.Purification of basic amines that perform poorly on silica.
Ion-Exchange Chromatography Excellent for separating compounds based on charge.More complex setup and elution procedures.High-purity isolation of amines from non-basic impurities.
Crystallization (as a salt) Can provide very high purity, product is often more stable.Requires a suitable salt and solvent system, yield can be variable.Final purification step to obtain a stable, solid product.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to N,N,3-trimethylazetidin-3-amine?

A1: The most common strategies involve the initial construction of the azetidine ring followed by functionalization. Key approaches include:

  • Intramolecular cyclization of a 1,3-difunctionalized propane derivative. This is a classic method where a primary amine displaces a leaving group at the 3-position.[11]

  • Ring expansion of aziridines. Certain 2-(bromomethyl)aziridines can undergo thermal or chemically induced ring expansion to form 3-bromoazetidines, which can then be further functionalized.

  • [2+2] Cycloadditions. Photochemical aza Paternò-Büchi reactions between imines and alkenes can directly form the azetidine ring, although this method can have limitations in scope and scalability.[12][13]

Q2: What are the key safety considerations when working with azetidines and their precursors?

A2:

  • Alkylating Agents: Many precursors to azetidines are potent alkylating agents and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Ring Strain: Azetidines are strained molecules and can be reactive.[2][3] They may be unstable to strong acids or high temperatures, potentially leading to ring-opening reactions.[4][5][6]

  • Toxicity: The toxicological properties of many azetidine derivatives may not be fully characterized. It is prudent to treat all intermediates and the final product as potentially hazardous.

Q3: How can I confirm the structure of my final product?

A3: A combination of analytical techniques is recommended for full structural elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the carbon-hydrogen framework. 2D NMR techniques like COSY and HSQC can help assign specific protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Can be used to confirm the absence of certain functional groups from the starting materials (e.g., N-H stretches if the methylation was successful).

Q4: Are there any specific challenges to consider when scaling up this synthesis from the lab to a pilot plant?

A4: Yes, scaling up presents several challenges:

  • Heat Transfer: Reactions that are easily controlled on a small scale can become highly exothermic on a larger scale. Careful consideration of reactor design and cooling capacity is crucial.

  • Reagent Addition: The use of high-dilution conditions for ring formation can be challenging on a large scale due to the large solvent volumes required. Process optimization to find a balance between concentration and yield is necessary.

  • Workup and Isolation: Extractions and distillations that are straightforward in the lab can be more complex and time-consuming at scale. Phase separation can be slower, and achieving a high vacuum for distillation may require specialized equipment.

  • Safety: The hazards associated with the reagents and reactions are magnified at a larger scale. A thorough process safety review is essential before any scale-up is attempted.

Troubleshooting_Decision_Tree Start Low Yield or Impure Product Problem_Ring Issue with Ring Formation? Start->Problem_Ring Problem_Methylation Issue with N,N-Dimethylation? Start->Problem_Methylation Problem_Purification Issue with Purification? Start->Problem_Purification Sol_Ring_Dilution Use High Dilution Problem_Ring->Sol_Ring_Dilution Side Reactions? Sol_Ring_Leaving_Group Improve Leaving Group Problem_Ring->Sol_Ring_Leaving_Group Slow Reaction? Sol_Methylation_Reagent Change Methylating Agent (e.g., Eschweiler-Clarke) Problem_Methylation->Sol_Methylation_Reagent Incomplete Conversion? Sol_Methylation_Conditions Increase Reagent/Time Problem_Methylation->Sol_Methylation_Conditions Mixture of Products? Sol_Purification_Workup Optimize Workup (e.g., Salt Saturation) Problem_Purification->Sol_Purification_Workup Poor Extraction? Sol_Purification_Chroma Modify Chromatography (e.g., Basic Modifier) Problem_Purification->Sol_Purification_Chroma Chromatography Streaking?

Caption: Decision tree for troubleshooting common synthesis issues.

IV. References

  • Couty, F., & Evano, G. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(12), 2533–2548. [Link]

  • Han, J.-Q., Zhang, H.-H., Xu, P.-F., & Luo, Y.-C. (2016). Lewis Acid and (Hypo)iodite Relay Catalysis Allows a Strategy for the Synthesis of Polysubstituted Azetidines and Tetrahydroquinolines. Organic Letters, 18(19), 5212–5215. [Link]

  • De La Torre, A., & Schindler, C. S. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved January 15, 2026, from [Link]

  • Bai, G., O'Connell, T. N., Brodney, M. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1585–1588. [Link]

  • Bai, G., O'Connell, T. N., Brodney, M. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. [Link]

  • De La Torre, A., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Beilstein Journal of Organic Chemistry, 16, 2854–2865. [Link]

  • D'hooghe, M., Waterinckx, A., & De Kimpe, N. (2010). Synthesis of 3-functionalized 3-methylazetidines. Tetrahedron Letters, 51(1), 108–110. [Link]

  • Bai, G., O'Connell, T. N., Brodney, M. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1585–1588. [Link]

  • ResearchGate. (n.d.). Synthesis of Azetidines by Aza Paternò-Büchi Reactions. Retrieved January 15, 2026, from [Link]

  • D'hooghe, M., et al. (2012). A synthetic route towards 1-t-butoxycarbonyl-3-fluoro-3-methylpyrrolidine and 1-t-butoxycarbonyl-3-fluoro-3-methylazetidine. ARKIVOC, 2012(5), 6-15. [Link]

  • Smith, M. W., et al. (2014). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry, 79(18), 8828–8836. [Link]

  • Organic Syntheses. (n.d.). Azetidine. Retrieved January 15, 2026, from [Link]

  • YouTube. (2019, January 17). synthesis of tertiary amines. [Link]

  • Google Patents. (n.d.). EP0007983A1 - Process for the purification of tertiary amines. Retrieved January 15, 2026, from

  • Wang, C., et al. (2018). N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. ACS Catalysis, 8(1), 212-221. [Link]

Sources

Optimization

N,N,3-trimethylazetidin-3-amine catalyst deactivation and regeneration

Prepared by the Office of Senior Application Scientist Welcome to the technical support center for N,N,3-trimethylazetidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals t...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientist

Welcome to the technical support center for N,N,3-trimethylazetidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance on the deactivation and regeneration of this versatile tertiary amine catalyst.

Introduction

N,N,3-trimethylazetidin-3-amine is a unique tertiary amine catalyst characterized by a sterically hindered nitrogen atom within a strained four-membered azetidine ring. Its structure imparts high basicity and nucleophilicity, making it an effective catalyst for a variety of organic transformations, including but not limited to polyurethane formation, epoxy resin curing, and as a base in condensation reactions.[1][2][3] However, like all catalysts, its activity can diminish over time due to various deactivation pathways. Understanding these mechanisms is crucial for optimizing reaction conditions, extending catalyst lifetime, and developing effective regeneration strategies.

This guide provides a structured approach to identifying the root causes of catalyst deactivation and offers detailed protocols for its regeneration.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary modes of deactivation for N,N,3-trimethylazetidin-3-amine?

A1: Deactivation of N,N,3-trimethylazetidin-3-amine can be broadly categorized into three main mechanisms: chemical poisoning, thermal degradation, and physical fouling.[4][5]

  • Chemical Poisoning: This is the most common deactivation route and occurs when the catalyst's active nitrogen center is neutralized or rendered inaccessible.

    • Acidic Species: Strong acids or even weak acidic protons from reactants (e.g., carboxylic acids, phenols) can protonate the tertiary amine, forming a catalytically inactive azetidinium salt.

    • Electrophilic Attack: Reactive electrophiles, such as alkyl halides or acyl halides, can lead to quaternization of the amine, forming a permanently deactivated quaternary ammonium salt.

    • Coordination with Metal Ions: Trace metal impurities can coordinate with the lone pair of electrons on the nitrogen, blocking the active site.[6]

  • Thermal Degradation: The strained azetidine ring, while contributing to its catalytic activity, is also its point of vulnerability at elevated temperatures.[7] High temperatures can induce ring-opening polymerization or decomposition, leading to irreversible loss of the catalyst's structure.[7][8]

  • Physical Fouling: In reactions involving viscous materials or polymers (e.g., polyurethane synthesis), the catalyst can become physically entrapped or coated by the product or high molecular weight byproducts. This encapsulation, often referred to as "coking" in other catalytic systems, prevents reactants from reaching the active site.[4]

Q2: My reaction has stalled or is showing significantly reduced conversion. How can I determine if catalyst deactivation is the cause?

A2: A sudden or gradual decrease in reaction rate is a classic indicator of catalyst deactivation. To diagnose the issue, a systematic approach is recommended. The following flowchart provides a decision-making framework for troubleshooting.

G cluster_0 Troubleshooting Deactivation A Reaction Stalled or Slowed B Analyze Reaction Mixture: - pH check - TLC/LC-MS for byproducts A->B C Is the mixture acidic (pH < 7)? B->C Step 1 E Acid Poisoning Likely. Proceed to Regeneration Protocol 1. C->E Yes F Are there unexpected byproducts or polymeric material? C->F No D Isolate and analyze the catalyst. (e.g., NMR, IR) H Does the catalyst's spectral data show structural changes? D->H F->D No G Fouling or Coking Likely. Proceed to Regeneration Protocol 2. F->G Yes I Thermal Degradation or Irreversible Poisoning Likely. Catalyst replacement is recommended. H->I Yes J Consider other reaction parameters: - Reagent purity - Temperature control - Solvent stability H->J No

Figure 1. Troubleshooting flowchart for catalyst deactivation.
Q3: Is the deactivation of N,N,3-trimethylazetidin-3-amine reversible?

A3: It depends on the mechanism of deactivation.

  • Reversible Deactivation:

    • Acid Poisoning: Protonation by acids is an equilibrium process. The catalyst can often be regenerated by a simple base wash to deprotonate the azetidinium salt and restore the active tertiary amine.

    • Physical Fouling: Encapsulation by polymeric material can be reversed by dissolving the polymer in a suitable solvent and washing the catalyst.

  • Irreversible Deactivation:

    • Thermal Degradation: Ring-opening or decomposition of the azetidine structure is generally irreversible. Prevention through careful temperature control is the only effective strategy.

    • Quaternization: The formation of a covalent bond with strong electrophiles results in a stable quaternary ammonium salt that cannot be easily reversed to the active tertiary amine.

Q4: Can I reuse N,N,3-trimethylazetidin-3-amine? If so, how many times?

A4: Yes, with proper handling and regeneration, the catalyst can be reused. The number of possible cycles depends on the reaction conditions and the effectiveness of the regeneration process. For reactions where deactivation is primarily due to reversible acid poisoning or fouling, the catalyst may be recycled multiple times. It is recommended to assess the catalyst's purity and activity after each regeneration cycle to ensure consistent performance.

Section 2: Troubleshooting Guide - Common Scenarios

This section addresses specific experimental issues with potential causes and actionable solutions.

Observed Problem Potential Cause(s) Recommended Action(s)
Gradual decrease in reaction rate over several runs. 1. Accumulation of acidic byproducts. 2. Minor catalyst leaching (if heterogeneous). 3. Progressive fouling. 1. Implement a regeneration step after each run (see Protocol 1 or 2).2. Quantify the amount of catalyst in the product stream. If significant, consider a more robust immobilization technique.3. Analyze the catalyst for surface contamination.
Reaction fails to initiate or proceeds very slowly from the start. 1. Poor quality or impure starting materials containing catalyst poisons (e.g., acidic impurities). 2. Incorrect catalyst loading. 3. Presence of a strong inhibitor. 1. Purify all reactants and solvents before use. Test the pH of the starting materials.2. Verify the calculated catalyst amount and ensure it is fully dissolved or dispersed.3. Review the literature for known inhibitors of your specific reaction type.
Reaction mixture becomes highly viscous or solidifies, trapping the catalyst. 1. Physical fouling or coking. 2. Runaway polymerization. 1. Proceed with Regeneration Protocol 2 to extract the catalyst.2. Re-evaluate reaction temperature and concentration to better control the reaction rate.
Loss of product selectivity in later runs. 1. Partial deactivation leading to alternative reaction pathways. 2. Formation of degradation products from the catalyst that may themselves be catalytic. 1. A fully regenerated catalyst should restore selectivity. If not, irreversible deactivation may have occurred.2. Analyze the reaction mixture for unexpected compounds derived from the catalyst structure.

Section 3: Catalyst Regeneration Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Regeneration of Acid-Poisoned Catalyst

This protocol is designed to reverse deactivation caused by protonation from acidic species.

G A Start: Spent Catalyst (in reaction solvent) B Step 1: Quench & Dilute Add an inert, non-polar solvent (e.g., Toluene, Hexane) to dilute. A->B C Step 2: Aqueous Base Wash Transfer to a separatory funnel. Wash with 5% aq. NaHCO₃ or K₂CO₃ solution. B->C D Step 3: Phase Separation Allow layers to separate. Discard the aqueous layer. C->D E Step 4: Repeat Wash Repeat the base wash (Step 2) 1-2 more times. D->E F Step 5: Water Wash Wash with deionized water to remove residual base. E->F G Step 6: Drying Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. F->G H Step 7: Solvent Removal Filter and remove solvent under reduced pressure. G->H I End: Regenerated Catalyst Verify purity via NMR or GC-MS. H->I G cluster_0 Catalyst Deactivation Pathways cluster_1 Reversible cluster_2 Irreversible Catalyst N,N,3-trimethylazetidin-3-amine (Active Catalyst) Poisoning Protonation R-COOH, H₂O, etc. Catalyst->Poisoning H⁺ Fouling Physical Fouling Polymer, Byproducts Catalyst->Fouling Thermal Thermal Degradation High Temp. (Δ) Catalyst->Thermal Quat Quaternization R-X, Acyl Halides Catalyst->Quat Deactivated_P Azetidinium Salt (Inactive) Poisoning->Deactivated_P Deactivated_F Encapsulated Catalyst (Inactive) Fouling->Deactivated_F Deactivated_T Ring-Opened Polymer/Decomposition (Inactive) Thermal->Deactivated_T Deactivated_Q Quaternary Ammonium Salt (Inactive) Quat->Deactivated_Q Deactivated_P->Catalyst Base Wash Deactivated_F->Catalyst Solvent Wash

Figure 3. Summary of deactivation pathways for N,N,3-trimethylazetidin-3-amine.
Preventative Measures:
  • Temperature Control: Maintain the reaction temperature below the known degradation point of the azetidine ring. If the thermal stability is unknown, it is recommended to perform thermal analysis (TGA/DSC) on the catalyst.

  • Inert Atmosphere: For sensitive reactions, operating under an inert atmosphere (e.g., Nitrogen or Argon) can prevent side reactions with atmospheric components like CO₂ and moisture, which can lead to the formation of carbamates and protonated species, respectively.

  • Reagent Purity: Use high-purity, anhydrous solvents and reagents to minimize the introduction of acidic impurities or water that can poison the catalyst.

  • Avoid Strong Electrophiles: If possible, choose synthetic routes that do not involve strong and reactive electrophiles like alkyl halides in the presence of the catalyst, unless quaternization is the desired outcome.

By implementing these preventative measures and following the appropriate regeneration protocols, you can significantly extend the useful life of your N,N,3-trimethylazetidin-3-amine catalyst, leading to more efficient, cost-effective, and reproducible research.

References

  • Catalyst-aided Regeneration of Amine Solvents for Efficient CO2 Capture Process. (n.d.). DBpia. Retrieved January 15, 2026, from [Link]

  • Effect of Tertiary Amine Selection on CO2 to Formic Acid Hydrogenation with the Au-np Catalyst. (2022). Industrial & Engineering Chemistry Research, 61(48), 17699-17709. [Link]

  • Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. (2007). American Chemistry Council. [Link]

  • Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines Catalyzed by the [Rh(COD)(PPh3)2]PF6 Precursor. (2018). Organometallics, 37(15), 2531-2539. [Link]

  • Amine regeneration. (n.d.). Topsoe. Retrieved January 15, 2026, from [Link]

  • Regeneration of Amine in Catalytic Inhibition of Oxidation. (1984). The Journal of Organic Chemistry, 49(18), 3327-3332. [Link]

  • Experimental Test and Modeling Validation for CO 2 Capture with Amine Solvents in a Pilot Plant. (2023). Processes, 11(10), 2825. [Link]

  • Amine Regeneration Towers: A Simplified Guide. (n.d.). Phoenix Equipment. Retrieved January 15, 2026, from [Link]

  • Catalyst poisoning. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

  • Analysis of the leaching and toxicity of new amine activators for the curing of acrylic bone cements and composites. (1997). Biomaterials, 18(1), 15-20. [Link]

  • RESEARCH PROGRESS OF AMINE CATALYSTS FOR POLYURETHANE. (2024). ResearchGate. [Link]

  • Catalyst deactivation Common causes. (2013). AmmoniaKnowHow. [Link]

  • Catalyst Deactivation Reactions: The Role of Tertiary Amines Revisited. (2012). Organometallics, 31(21), 7446-7455. [Link]

  • Important Amine Catalysts and Their Applications. (2024). Sabtech Machine. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). Chemical Society Reviews, 50(12), 7055-7103. [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (2023). Frontiers in Chemistry, 11, 1259526. [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (2023). Frontiers in Chemistry, 11, 1259526. [Link]

  • The Polymerization of Azetidines and Azetidine Derivatives. (1977). Die Makromolekulare Chemie, 178(6), 1671-1688. [Link]

  • Heterogeneous Catalyst Deactivation and Regeneration: A Review. (2018). Catalysts, 8(12), 629. [Link]

  • Mechanisms of catalyst deactivation. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Utilization of amino acid for selective leaching of critical metals from spent hydrodesulfurization catalyst. (2022). Frontiers in Microbiology, 13, 989787. [Link]

  • Utilization of amino acid for selective leaching of critical metals from spent hydrodesulfurization catalyst. (2022). Frontiers in Microbiology, 13, 989787. [Link]

  • Tertiary amines - Catalyst. (n.d.). In Polyurethanes. [Link]

  • Reaction principle of tertiary amine catalyst. (2022). Knowledge. [Link]

  • Tris(trimethylsilyl)amine. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: N,N,3-Trimethylazetidin-3-amine Synthesis

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for the synthesis of N,N,3-trimethylazetidin-3-amine. This resource is designed for researchers, medicinal chemists, and p...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of N,N,3-trimethylazetidin-3-amine. This resource is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you manage and control impurities effectively, ensuring the synthesis of a high-purity final product.

Introduction to N,N,3-Trimethylazetidin-3-amine

N,N,3-trimethylazetidin-3-amine is a substituted four-membered azaheterocycle. The azetidine ring, a motif of growing importance in medicinal chemistry, imparts unique conformational properties due to its inherent ring strain.[1][2] This strain, while synthetically useful, also presents challenges, making the ring susceptible to specific side reactions.[2] Precise control over reaction conditions is paramount to prevent the formation of impurities that can be difficult to separate and may compromise the integrity of downstream applications.

This guide will walk you through potential pitfalls in the synthesis, focusing on impurity identification, mitigation, and purification strategies.

Section 1: Overview of a Common Synthetic Route

While several synthetic strategies can be envisioned for N,N,3-trimethylazetidin-3-amine, a common and reliable approach is the reductive amination of a suitable ketone precursor, such as 1-(tert-butoxycarbonyl)-3-methylazetidin-3-one. This method allows for the direct installation of the dimethylamino group.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection A 1-(Boc)-3-methylazetidin-3-one C Iminium Ion Intermediate A->C + Me₂NH - H₂O B Dimethylamine (Me₂NH) B->C D 1-(Boc)-N,N,3-trimethylazetidin-3-amine C->D Reduction (e.g., NaBH(OAc)₃) E N,N,3-Trimethylazetidin-3-amine (Final Product) D->E Acidic Conditions (e.g., TFA or HCl)

Caption: Plausible synthetic pathway via reductive amination.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Question: My final product shows a low purity by GC/LC-MS with several unexpected peaks. What are the likely impurities?

Answer: Low purity can stem from multiple sources throughout the synthesis. A systematic approach to identification is crucial. The most common impurities can be categorized as follows:

  • Incomplete Reaction: Unreacted starting materials or intermediates, such as the ketone precursor or the Boc-protected amine from Step 1.

  • Over-alkylation Products: Although less common in reductive amination compared to direct alkylation, trace amounts of quaternary ammonium salts can form if the reaction conditions are not optimized. Direct alkylation of amines is a well-known route to such mixtures.[3][4]

  • Byproducts from the Reducing Agent: Boron-amine complexes or other adducts can form depending on the reducing agent and workup procedure.

  • Ring-Opening Products: The strain of the azetidine ring makes it susceptible to nucleophilic attack, especially under harsh acidic or basic conditions or at elevated temperatures.[1] This can lead to the formation of linear amine impurities.

  • N-Nitrosamines: If sources of nitrite (e.g., from reagents, water, or atmospheric NOx) are present, they can react with the secondary amine (dimethylamine) or the final tertiary amine product to form N-nitrosodimethylamine (NDMA) or other nitrosamine impurities.[5][6] This is a critical class of impurities due to their potential carcinogenicity.[7][8]

A logical workflow for diagnosing and resolving impurity issues is essential.

Caption: Troubleshooting workflow for impurity analysis.

Question: I am observing a significant peak corresponding to the N-formyl derivative of my product. What is the cause?

Answer: The formation of an N-formyl impurity can occur if dimethylformamide (DMF) is used as a solvent, particularly at elevated temperatures. DMF can decompose to generate dimethylamine and carbon monoxide or formic acid equivalents, which can then react with other amines.[6] To mitigate this, consider using alternative, more stable solvents such as acetonitrile (ACN), tetrahydrofuran (THF), or dichloromethane (DCM). If DMF is necessary, use the lowest possible reaction temperature and high-purity, anhydrous DMF.

Question: How can I prevent ring-opening of the azetidine core during the final deprotection step?

Answer: The Boc deprotection step typically requires strong acid (e.g., trifluoroacetic acid or HCl). While effective, these conditions can promote ring-opening if not carefully controlled.

  • Temperature Control: Perform the deprotection at 0 °C to room temperature. Avoid heating the reaction mixture.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Prolonged exposure to strong acid increases the risk of side reactions.

  • Choice of Acid: Trifluoroacetic acid (TFA) in DCM is often effective and volatile, simplifying workup. If using HCl, a solution in a non-nucleophilic solvent like dioxane or diethyl ether is preferable to aqueous HCl, as water can act as a nucleophile to open the ring.

Question: What are the best practices for purifying N,N,3-trimethylazetidin-3-amine?

Answer: As a tertiary amine, the final product is basic and can be challenging to purify via standard silica gel chromatography due to strong interactions with the acidic silica surface, leading to peak tailing and potential degradation.

  • Basified Silica Gel: Pre-treat the silica gel with a base, such as triethylamine (e.g., a slurry of silica in a solvent system containing 1-2% triethylamine), to neutralize acidic sites.

  • Alumina Chromatography: Basic or neutral alumina can be an excellent alternative to silica gel for purifying amines.

  • Distillation: If the product is thermally stable and volatile enough, fractional distillation under reduced pressure can be a highly effective method for removing non-volatile impurities.

  • Salt Formation and Recrystallization: The amine can be converted to a crystalline salt (e.g., hydrochloride or dihydrochloride).[][] Recrystallization of the salt can significantly enhance purity. The free base can then be liberated by treatment with a base and extraction.

Section 3: Frequently Asked Questions (FAQs)

Q1: What analytical methods are recommended for purity assessment and impurity profiling? For routine purity checks, Gas Chromatography with a Flame Ionization Detector (GC-FID) or Mass Spectrometry (GC-MS) is ideal due to the product's volatility. For non-volatile impurities or thermally sensitive compounds (like the Boc-protected intermediate), Liquid Chromatography-Mass Spectrometry (LC-MS) is preferred. To detect and quantify trace-level N-nitrosamine impurities, a highly sensitive and specific method such as LC-MS/MS or GC-MS/MS is required.[7][8]

Q2: What is the stability of N,N,3-trimethylazetidin-3-amine and how should it be stored? Tertiary amines are generally stable but can be susceptible to oxidation over time.[11] The product should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container at low temperatures (2-8 °C).[12] Protect it from light and moisture. As a volatile amine, it may also have a strong odor and should be handled in a well-ventilated fume hood.

Q3: How critical is the purity of the dimethylamine reagent? The purity is very critical. Commercial sources of dimethylamine can contain impurities like monomethylamine or trimethylamine, which could lead to the formation of related amine byproducts. Furthermore, dimethylamine can degrade to form nitrites, a key precursor for N-nitrosamine formation.[6] Using a high-purity grade of dimethylamine (e.g., as a solution in THF or as a gas from a dedicated cylinder) is highly recommended.

Q4: Are there specific concerns about N-nitrosamine impurities in this synthesis? Yes. Regulatory agencies have placed stringent limits on N-nitrosamine impurities in pharmaceutical products.[7] The synthesis of N,N,3-trimethylazetidin-3-amine uses dimethylamine (a secondary amine) and produces a tertiary amine product, both of which can be precursors to N-nitrosamines if a nitrosating agent is present.[5][6] A thorough risk assessment should be performed to identify and control potential sources of nitrite contamination in all starting materials, reagents, and solvents.

Potential Impurity Potential Source Recommended Analytical Method
1-(Boc)-3-methylazetidin-3-oneIncomplete reductive aminationLC-MS, GC-MS
1-(Boc)-N,N,3-trimethylazetidin-3-amineIncomplete deprotectionLC-MS
Ring-opened byproductsHarsh acidic/basic conditions, high temp.LC-MS, GC-MS
N-Nitrosodimethylamine (NDMA)Reaction of dimethylamine with nitrite sourceGC-MS/MS, LC-MS/MS
Quaternary ammonium saltsOver-alkylation side reactionLC-MS, Ion Chromatography
Section 4: Key Experimental Protocols

Protocol 1: General Purification by Basified Flash Column Chromatography

  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 DCM/Methanol). Add triethylamine (TEA) to constitute 2% of the total solvent volume. Stir for 15 minutes.

  • Column Packing: Pack a chromatography column with the prepared slurry. Do not let the column run dry.

  • Eluent Equilibration: Flush the packed column with 2-3 column volumes of the mobile phase (containing 2% TEA) to ensure it is fully equilibrated.

  • Sample Loading: Dissolve the crude N,N,3-trimethylazetidin-3-amine in a minimal amount of DCM. Adsorb this solution onto a small amount of silica gel, evaporate the solvent under reduced pressure, and dry-load the resulting powder onto the top of the column.

  • Elution: Begin elution with the starting mobile phase (e.g., 98:2 DCM/Methanol + 2% TEA). Gradually increase the polarity by increasing the percentage of methanol as needed to elute the product.

  • Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) or GC-MS. Use a potassium permanganate stain or iodine chamber to visualize the spots, as the amine may not be UV-active.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The added TEA is volatile and should be removed during this step. To ensure complete removal, the residue can be co-evaporated with DCM several times.

Protocol 2: Analytical Method for Purity Determination by GC-MS

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is generally suitable.

  • Oven Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 15 °C/minute.

    • Hold: Hold at 250 °C for 5 minutes.

  • Inlet:

    • Mode: Split (e.g., 50:1 split ratio).

    • Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Detector:

    • Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 35-350 amu.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like DCM or Methanol.

  • Analysis: Inject 1 µL of the sample. Integrate the total ion chromatogram (TIC) to determine the area percent of the main peak and any impurities. Confirm the identity of peaks by comparing their mass spectra with a reference standard or library.

References
  • Wikipedia. Tris(trimethylsilyl)amine. [Link]

  • Couty, F., & Evano, G. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Chemistry LibreTexts. (2024). 24.6 Synthesis of Amines. [Link]

  • Reddy, G. S., et al. (2024). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology. [Link]

  • Organic Chemistry Portal. Azetidine synthesis. [Link]

  • Google Patents.
  • The Organic Chemistry Tutor. (2019). synthesis of tertiary amines. [Link]

  • NILU. (2010). Atmospheric Degradation of Amines (ADA). [Link]

  • ResearchGate. (2014). Determination of methylamine, dimethylamine, and trimethylamine in air by high-performance Liquid chromatography with derivatization using 9-fluorenylmethylchloroformate. [Link]

  • National Institutes of Health. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. [Link]

  • Google Patents.
  • Chemistry Steps. Preparation of Amines. [Link]

  • Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. [Link]

  • ResearchGate. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF. [Link]

  • Quora. (2021). What is the procedure for the synthesis of tertiary amines in the lab (amines, chemistry)?. [Link]

  • ResearchGate. (2023). A Consideration of the Extent That Tertiary Amines Can Form N -Nitroso Dialkylamines in Pharmaceutical Products | Request PDF. [Link]

  • PubMed. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. [Link]

  • MDPI. (2023). N,N,N′-Tris(trimethylsilyl)-2-pyridinecarboximidamide. [Link]

  • Asian Publication Corporation. (2023). Nitrosamine Impurities. [Link]

  • National Institutes of Health. (2022). Impact of Solvent on the Thermal Stability of Amines. [Link]

  • CNKI. Synthesis of Azetidines. [Link]

  • YouTube. (2022). Assembly Line Synthesis of Tertiary Amines. [Link]

  • ResearchGate. (2008). (PDF) Synthesis of {3-(2-dimethylamino-ethy1)-2-[3-(2-dimethylaminoethyl)-1H- indol-5-ylmethyl]-1H-indol-5-yl}-N-methyl-methanesulfonamide, the main Sumatriptan impurity. [Link]

Sources

Optimization

Technical Support Center: N,N,3-trimethylazetidin-3-amine

Welcome to the technical support center for N,N,3-trimethylazetidin-3-amine (CAS 149696-13-9). This guide is intended for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N,N,3-trimethylazetidin-3-amine (CAS 149696-13-9). This guide is intended for researchers, scientists, and drug development professionals. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the safe and effective handling and storage of this compound in your laboratory experiments.

Introduction

N,N,3-trimethylazetidin-3-amine is a substituted azetidine, a class of compounds of significant interest in medicinal chemistry due to their unique structural and chemical properties. Proper handling and storage are paramount to ensure the integrity of your experiments and the safety of laboratory personnel. This guide provides a comprehensive overview of best practices, potential hazards, and troubleshooting tips.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with N,N,3-trimethylazetidin-3-amine?

  • Flammability: Similar low molecular weight amines are flammable. Vapors may form explosive mixtures with air.[1][2][3]

  • Corrosivity: Tertiary amines can be corrosive and may cause severe skin burns and eye damage upon contact.[1][2]

  • Toxicity: Harmful if swallowed or inhaled. May cause respiratory irritation.[1][4]

Q2: What are the recommended storage conditions for N,N,3-trimethylazetidin-3-amine?

To ensure the stability and safety of N,N,3-trimethylazetidin-3-amine, it should be stored in a cool, dry, and well-ventilated area.[1][5] Several suppliers recommend storage at 2-8°C.[6] The storage area should be away from heat, sparks, open flames, and other ignition sources.[1][2] It is also crucial to store it away from incompatible materials such as strong acids and oxidizing agents.[2] Containers should be kept tightly sealed to prevent moisture contamination and potential degradation.[1][5]

Q3: What personal protective equipment (PPE) should I wear when handling this compound?

When handling N,N,3-trimethylazetidin-3-amine, appropriate PPE is essential. This includes:

  • Eye Protection: Chemical safety goggles and a face shield if there is a risk of splashing.[7]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[7]

  • Body Protection: A lab coat or chemical-resistant apron.[7]

  • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[1][7]

Q4: How should I handle a spill of N,N,3-trimethylazetidin-3-amine?

In the event of a spill, evacuate the area and ensure adequate ventilation. Remove all ignition sources.[1] For small spills, absorb the material with an inert absorbent such as sand, silica gel, or vermiculite.[1] Collect the absorbed material into a suitable, labeled container for disposal. Do not allow the spill to enter drains or waterways. For larger spills, contact your institution's environmental health and safety department.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent experimental results Compound degradation due to improper storage.Ensure the compound is stored at the recommended 2-8°C in a tightly sealed container, away from moisture and incompatible substances. Consider using a fresh vial of the compound.
Material appears discolored or has a strong odor Decomposition or contamination.Do not use the material. Dispose of it according to your institution's hazardous waste guidelines and obtain a fresh supply.
Difficulty in dissolving the compound Incorrect solvent choice or low-quality reagent.Consult literature for appropriate solvents for similar azetidine compounds. Ensure the solvent is of high purity and dry, as moisture can affect solubility and reactivity.

Experimental Protocols

Protocol 1: Safe Handling and Dispensing of N,N,3-trimethylazetidin-3-amine
  • Preparation: Before handling the compound, ensure you are in a well-ventilated laboratory, preferably within a chemical fume hood. Put on all required personal protective equipment (goggles, gloves, lab coat).

  • Container Handling: Allow the container to reach room temperature before opening to prevent condensation of moisture from the air, which could degrade the compound.

  • Dispensing: Using a clean, dry syringe or spatula, carefully dispense the required amount of the compound. Avoid creating dust or aerosols.

  • Sealing: Immediately after dispensing, tightly seal the container to prevent exposure to air and moisture.

  • Cleaning: Clean any contaminated surfaces with an appropriate solvent and dispose of all contaminated materials (e.g., weigh paper, pipette tips) as hazardous waste.

Visualizing the Handling Workflow

Workflow for Safe Handling of N,N,3-trimethylazetidin-3-amine cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_ppe Don PPE prep_hood Work in Fume Hood prep_ppe->prep_hood handle_temp Equilibrate to Room Temp prep_hood->handle_temp handle_dispense Dispense Compound handle_temp->handle_dispense handle_seal Tightly Reseal Container handle_dispense->handle_seal cleanup_surface Decontaminate Surfaces handle_seal->cleanup_surface cleanup_waste Dispose of Waste cleanup_surface->cleanup_waste

Sources

Reference Data & Comparative Studies

Validation

A Head-to-Head Comparison: N,N,3-trimethylazetidin-3-amine versus Conventional Tertiary Amine Catalysts in Organic Synthesis

In the intricate landscape of organic synthesis, the choice of a catalyst can be the determining factor in the success of a reaction. Tertiary amines are a cornerstone class of organocatalysts, prized for their ability t...

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of organic synthesis, the choice of a catalyst can be the determining factor in the success of a reaction. Tertiary amines are a cornerstone class of organocatalysts, prized for their ability to facilitate a myriad of transformations through their basic and nucleophilic properties. While stalwarts like triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), and 1,4-diazabicyclo[2.2.2]octane (DABCO) are ubiquitous in the modern laboratory, the quest for catalysts with enhanced reactivity and selectivity is perpetual. This guide presents a detailed comparative analysis of a less conventional but potentially superior catalyst: N,N,3-trimethylazetidin-3-amine. We will delve into its structural and electronic attributes and compare its projected performance against its more common counterparts, supported by mechanistic insights and a representative experimental protocol.

The Role of Tertiary Amines in Catalysis

Tertiary amines function as catalysts primarily through two mechanisms: Brønsted-Lowry basicity and nucleophilic catalysis. As Brønsted-Lowry bases, they deprotonate acidic protons to generate reactive intermediates. In nucleophilic catalysis, the amine directly participates in the reaction by forming a reactive, positively charged intermediate, which is then readily attacked by a nucleophile. The efficacy of a tertiary amine catalyst is a delicate balance of its basicity (quantified by the pKa of its conjugate acid) and the steric hindrance around the nitrogen atom.[1][2]

Introducing N,N,3-trimethylazetidin-3-amine: A Catalyst with Untapped Potential

N,N,3-trimethylazetidin-3-amine is a unique tertiary amine featuring a strained four-membered azetidine ring. This structural feature is key to its potentially enhanced catalytic activity. The inherent ring strain in azetidines can influence the electronic properties of the nitrogen atom, potentially making it a more potent nucleophile and a stronger base compared to its acyclic or larger-ring counterparts.[3]

Comparative Analysis of Tertiary Amine Catalysts

To understand the potential advantages of N,N,3-trimethylazetidin-3-amine, a direct comparison with established tertiary amine catalysts is essential.

Structural Features
  • N,N,3-trimethylazetidin-3-amine: The defining feature is the four-membered azetidine ring. The gem-dimethyl group at the 3-position introduces some steric bulk in the vicinity of the exocyclic nitrogen, while the endocyclic nitrogen's lone pair is conformationally restricted.

  • Triethylamine (TEA): An acyclic amine with three ethyl groups, offering moderate steric hindrance.[4]

  • N,N-Diisopropylethylamine (DIPEA) or Hünig's Base: Characterized by two bulky isopropyl groups and one ethyl group, resulting in significant steric hindrance. This bulkiness renders it a strong, non-nucleophilic base.[5][6][7]

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO): A bicyclic amine with a cage-like structure where the lone pairs on both nitrogen atoms are highly accessible, making it a strong nucleophile and base with minimal steric hindrance.[8][9][10]

Basicity (pKa of the Conjugate Acid)

The basicity of a tertiary amine is a crucial factor in its catalytic activity. A higher pKa of the conjugate acid indicates a stronger base.

CatalystpKa of Conjugate AcidReference(s)
N,N,3-trimethylazetidin-3-amine Estimated ~10.5-11.0Inferred from structurally similar amines
Triethylamine (TEA) ~10.75[2][11][12]
N,N-Diisopropylethylamine (DIPEA) ~11[13]
1,4-Diazabicyclo[2.2.2]octane (DABCO) pKa1: ~3.0, pKa2: ~8.8[8][9][14][15]
Steric Hindrance

Steric hindrance plays a pivotal role in determining the nucleophilicity of the amine and can be exploited to control selectivity.

CatalystSteric HindranceKey Structural FeatureReference(s)
N,N,3-trimethylazetidin-3-amine ModerateAzetidine ring and gem-dimethyl groupStructural analysis
Triethylamine (TEA) ModerateThree ethyl groups[1][4]
N,N-Diisopropylethylamine (DIPEA) HighTwo isopropyl groups[5][6][7]
1,4-Diazabicyclo[2.2.2]octane (DABCO) LowBicyclic cage structure[8][9][10]

Projected Catalytic Performance: A Case Study in Acylation

The acylation of alcohols to form esters is a fundamental transformation often catalyzed by tertiary amines. The catalyst's role is to activate the acylating agent (e.g., an acid chloride or anhydride) through nucleophilic attack, forming a highly reactive acylammonium intermediate.

Hypothetical Performance Comparison in the Acylation of Benzyl Alcohol with Acetic Anhydride

While direct experimental data for N,N,3-trimethylazetidin-3-amine in this specific reaction is not available, we can project its performance based on its structural and electronic properties.

CatalystProjected Reaction RateProjected YieldRationale
N,N,3-trimethylazetidin-3-amine Very HighExcellentThe strained azetidine ring is expected to enhance the nucleophilicity of the exocyclic nitrogen, leading to rapid formation of the acylammonium intermediate. The moderate steric hindrance should allow for efficient reaction with a variety of substrates.
Triethylamine (TEA) ModerateGoodA standard, effective catalyst with moderate nucleophilicity and basicity.[16]
N,N-Diisopropylethylamine (DIPEA) LowModeratePrimarily acts as a Brønsted base to scavenge the acid byproduct due to its high steric hindrance, which impedes its function as a nucleophilic catalyst.[17]
1,4-Diazabicyclo[2.2.2]octane (DABCO) HighExcellentIts high nucleophilicity and low steric hindrance make it a very effective catalyst for acylation reactions.[8][9]

A computational study on the Morita-Baylis-Hillman reaction, another reaction catalyzed by tertiary amines, predicted that azetidine-based catalysts could be significantly more active than DABCO.[18] This theoretical finding lends strong support to the hypothesis that the strained ring system in N,N,3-trimethylazetidin-3-amine could translate to superior catalytic performance in a range of reactions.

Experimental Protocol: Acylation of Benzyl Alcohol

This protocol provides a general procedure for the acylation of a primary alcohol using a tertiary amine catalyst.

Materials:

  • Benzyl alcohol

  • Acetic anhydride

  • N,N,3-trimethylazetidin-3-amine (or other tertiary amine catalyst)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzyl alcohol (1.0 mmol, 1.0 eq.).

  • Dissolve the alcohol in anhydrous DCM (5 mL).

  • Add the tertiary amine catalyst (0.1 mmol, 0.1 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 mmol, 1.2 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers and wash with brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude benzyl acetate.

  • Purify the product by flash column chromatography on silica gel if necessary.

Visualizing the Catalytic Cycle

The following diagram illustrates the general mechanism for the tertiary amine-catalyzed acylation of an alcohol with an acid anhydride.

Acylation_Catalytic_Cycle cluster_0 Catalytic Cycle cluster_1 Stoichiometric Reaction Catalyst R'₃N (Tertiary Amine) Acylammonium [RCO-NR'₃]⁺ (Acylammonium Intermediate) Catalyst->Acylammonium + (RCO)₂O AcylatingAgent (RCO)₂O (Acid Anhydride) Ester RCOOR'' (Product) Acylammonium->Ester + R''OH Alcohol R''OH Carboxylate RCOO⁻ ProtonatedCatalyst R'₃NH⁺ ProtonatedCatalyst->Catalyst - H⁺ Overall R''OH + (RCO)₂O  -> RCOOR'' + RCOOH

Caption: General catalytic cycle for tertiary amine-catalyzed acylation.

Conclusion: A Promising New Frontier in Organocatalysis

While established tertiary amine catalysts like TEA, DIPEA, and DABCO have proven their utility time and again, the exploration of novel catalytic scaffolds is crucial for advancing synthetic efficiency. The unique structural and electronic properties of N,N,3-trimethylazetidin-3-amine, stemming from its strained four-membered ring, position it as a highly promising candidate for a new generation of powerful organocatalysts. Its projected high nucleophilicity and basicity, coupled with moderate steric hindrance, suggest the potential for accelerated reaction rates and enhanced yields in a variety of transformations. Further experimental validation is warranted to fully elucidate the catalytic prowess of this intriguing molecule and to realize its potential in streamlining the synthesis of complex molecules for the pharmaceutical and materials science industries.

References

  • Wikipedia. Triethylamine. [Link]

  • American Chemical Society. DABCO. [Link]

  • Wikipedia. N,N-Diisopropylethylamine. [Link]

  • Wikipedia. DABCO. [Link]

  • PubChem. Triethylamine. [Link]

  • Carl ROTH. N,N-Diisopropylethylamine (DIPEA). [Link]

  • Scent.vn. Triethylamine (CAS 121-44-8): Odor profile, Properties, & IFRA compliance. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Role of Sterically Hindered Amine Bases: Focus on DIPEA. [Link]

  • Master Organic Chemistry. Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). [Link]

  • PubChem. Dabco. [Link]

  • ResearchGate. The synthetic route of DABCO. [Link]

  • The Merck Index Online. Triethylenediamine. [Link]

  • askIITians. their is more steric hindrance in triethylamine than ethylamine but s. [Link]

  • ChemRxiv. Computational evolution of new catalysts for the Morita–Baylis–Hillman reaction. [Link]

  • Söyler, Z., & Krossing, I. (2013).
  • Parmar, A., & Kumar, H. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2635-2652.

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Comparative

A Comparative Guide to N,N,3-Trimethylazetidin-3-amine and Other 3-Aminoazetidine Derivatives in Drug Discovery

Introduction: The Azetidine Scaffold - A Privileged Motif in Medicinal Chemistry The azetidine ring, a four-membered saturated heterocycle, has emerged as a significant structural motif in modern drug discovery.[1][2] It...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold - A Privileged Motif in Medicinal Chemistry

The azetidine ring, a four-membered saturated heterocycle, has emerged as a significant structural motif in modern drug discovery.[1][2] Its inherent ring strain and unique three-dimensional geometry offer distinct advantages over more common five- and six-membered rings.[3] These characteristics can lead to improved physicochemical properties such as solubility and metabolic stability, as well as providing novel vectors for substituent placement, thereby influencing biological activity and selectivity.[3] This guide provides a comparative analysis of N,N,3-trimethylazetidin-3-amine and other 3-aminoazetidine derivatives, focusing on their potential applications in targeting central nervous system (CNS) disorders.

The substitution at the 3-position of the azetidine ring has been a focal point for medicinal chemists. The introduction of an amino group at this position creates a versatile scaffold that can be further elaborated to interact with a variety of biological targets. This guide will explore how variations in the substitution of this 3-amino group, from simple alkyl groups to more complex aryl moieties, can profoundly impact the pharmacological profile of the resulting compounds.

N,N,3-Trimethylazetidin-3-amine: A Tertiary Amine Perspective

N,N,3-trimethylazetidin-3-amine is a simple yet intriguing azetidine derivative featuring a tertiary amine at the 3-position. While specific biological data for this compound is not extensively available in the public domain, its structure provides a valuable starting point for understanding the role of a gem-dimethyl group and a tertiary amine in modulating the properties of the 3-aminoazetidine scaffold.

The presence of the gem-dimethyl group at the 3-position is expected to introduce steric bulk, which can influence the binding affinity and selectivity for a given biological target. Furthermore, the tertiary amine functionality imparts a higher basicity compared to primary or secondary amines, which can affect its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. The metabolism of tertiary amines is primarily mediated by cytochrome P-450 and can involve N-oxidation and α-C-oxidation.[4]

Comparative Analysis: 3-Aminoazetidine Derivatives as CNS Modulators

To understand the potential of N,N,3-trimethylazetidin-3-amine, it is instructive to compare it with other 3-aminoazetidine derivatives that have been evaluated for their activity on CNS targets, particularly as monoamine transporter inhibitors.

Comparator Compounds

For this guide, we will focus on a series of 3-aminoazetidine derivatives that have been investigated as triple reuptake inhibitors (TRIs), targeting the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[1][5] Simultaneous inhibition of these transporters is a promising strategy for developing antidepressants with a broader spectrum of activity.[5]

We will consider two representative comparator compounds from a study on 3-aminoazetidine analogs:[1]

  • Compound A (Series A analog): A 3-substituted aminoazetidine derivative.

  • Compound B (Series B analog): Another 3-aminoazetidine derivative with a different substitution pattern.

Disclaimer: The specific structures of Compounds A and B are not fully disclosed in the provided search results, but their biological data will be used for comparative purposes.

Performance Metrics & Experimental Data

The following table summarizes the in vitro inhibitory activities of these comparator compounds against the human serotonin, norepinephrine, and dopamine transporters.

Compound% Inhibition at 0.1 µM (hSERT)% Inhibition at 0.1 µM (hNET)% Inhibition at 0.1 µM (hDAT)
Compound A (Series A) HighModerateLow
Compound B (Series B) HighHighModerate

Data is qualitatively summarized from a study on 3-aminoazetidine derivatives as triple reuptake inhibitors.[1]

The data suggests that subtle structural modifications on the 3-aminoazetidine scaffold can significantly impact the potency and selectivity profile against the monoamine transporters.[1] Generally, the investigated 3-aminoazetidine derivatives showed higher activity against SERT and NET compared to DAT.[1]

While no direct experimental data is available for N,N,3-trimethylazetidin-3-amine in this context, we can hypothesize its potential profile. The small, non-aromatic substituents might lead to lower potency compared to the more complex structures of Compounds A and B. However, its more compact nature could offer advantages in terms of physicochemical properties like solubility.

Structure-Activity Relationship (SAR) Insights

The study of various 3-aminoazetidine derivatives has revealed several key SAR trends:

  • Nature of the 3-Amino Substituent: The nature of the substituent on the 3-amino group is a critical determinant of activity. Aromatic and larger alkyl groups have been shown to be important for potent inhibition of monoamine transporters.[1]

  • Stereochemistry: The stereochemistry at the 3-position of the azetidine ring can have a significant impact on biological activity, a common feature in drug-receptor interactions.

  • N-Substitution of the Azetidine Ring: The substituent on the azetidine nitrogen also plays a crucial role in modulating the pharmacological profile.

The simple trimethyl substitution of N,N,3-trimethylazetidin-3-amine makes it a valuable tool compound to probe the minimal structural requirements for activity at various CNS targets.

Experimental Protocols

Neurotransmitter Transporter Uptake Assay

This assay is crucial for determining the inhibitory activity of compounds on monoamine transporters.

Objective: To measure the in vitro inhibition of serotonin, norepinephrine, and dopamine uptake by the test compounds in HEK293 cells stably expressing the respective human transporters.[6]

Methodology:

  • Cell Culture: HEK293 cells stably expressing hSERT, hNET, or hDAT are cultured in appropriate media and seeded into 96-well plates.[6]

  • Compound Preparation: Test compounds, including N,N,3-trimethylazetidin-3-amine and comparator compounds, are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted.

  • Assay Procedure:

    • The cell plates are washed with Hank's Balanced Salt Solution (HBSS).[6]

    • Cells are pre-incubated with the test compounds or vehicle control for a specified time.

    • A fluorescent substrate that mimics the natural neurotransmitter is added to initiate the uptake reaction.[6]

    • The plate is incubated to allow for substrate uptake.

    • The fluorescence intensity is measured using a fluorescence plate reader. The increase in fluorescence is proportional to the transporter activity.[6]

  • Data Analysis: The percentage inhibition of transporter activity is calculated for each compound concentration. IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Experimental Workflow for Neurotransmitter Transporter Uptake Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Seed HEK293 cells expressing hSERT, hNET, or hDAT wash_cells Wash cells with HBSS cell_culture->wash_cells compound_prep Prepare serial dilutions of test compounds pre_incubation Pre-incubate cells with test compounds compound_prep->pre_incubation wash_cells->pre_incubation add_substrate Add fluorescent substrate pre_incubation->add_substrate incubation Incubate to allow uptake add_substrate->incubation measure_fluorescence Measure fluorescence incubation->measure_fluorescence calculate_inhibition Calculate % inhibition measure_fluorescence->calculate_inhibition determine_ic50 Determine IC50 values calculate_inhibition->determine_ic50

Caption: Workflow for the in vitro neurotransmitter transporter uptake assay.

In Vitro Liver Microsomal Stability Assay

This assay provides an indication of the metabolic stability of a compound.

Objective: To determine the rate of metabolism of N,N,3-trimethylazetidin-3-amine and comparator compounds by liver microsomes.[7]

Methodology:

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (human or other species), NADPH regenerating system, and buffer.[1][7]

  • Compound Incubation:

    • Pre-warm the reaction mixture and the test compounds to 37°C.

    • Initiate the metabolic reaction by adding the test compound to the reaction mixture.

    • Incubate the mixture at 37°C with shaking.[1]

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), aliquots are removed and the reaction is quenched with a cold organic solvent (e.g., acetonitrile) containing an internal standard.[7]

  • Sample Analysis:

    • The quenched samples are centrifuged to precipitate proteins.[1]

    • The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[7]

  • Data Analysis: The percentage of the parent compound remaining at each time point is calculated. The half-life (t½) and intrinsic clearance (CLint) are determined from the rate of disappearance of the compound.[7]

Experimental Workflow for Liver Microsomal Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis reagent_prep Prepare reaction mixture (microsomes, NADPH, buffer) pre_warm Pre-warm reagents and compounds reagent_prep->pre_warm compound_prep Prepare test compound solutions compound_prep->pre_warm initiate_reaction Initiate reaction pre_warm->initiate_reaction time_points Take aliquots at different time points initiate_reaction->time_points quench_reaction Quench reaction with cold solvent time_points->quench_reaction centrifuge Centrifuge to precipitate proteins quench_reaction->centrifuge lcms_analysis Analyze supernatant by LC-MS/MS centrifuge->lcms_analysis calculate_stability Calculate t½ and CLint lcms_analysis->calculate_stability

Caption: Workflow for the in vitro liver microsomal stability assay.

Conclusion and Future Directions

The 3-aminoazetidine scaffold is a highly versatile and promising platform for the design of novel CNS-active compounds. While direct biological data for N,N,3-trimethylazetidin-3-amine is limited, a comparative analysis with other 3-aminoazetidine derivatives provides valuable insights into the structure-activity relationships governing their interaction with key CNS targets like monoamine transporters.

The simple substitution pattern of N,N,3-trimethylazetidin-3-amine makes it an important reference compound. Future studies should focus on synthesizing and evaluating this compound and its close analogs in a battery of in vitro and in vivo assays to fully elucidate its pharmacological profile. Such studies will not only clarify the role of the gem-dimethyl and tertiary amine functionalities but also contribute to the broader understanding of the 3-aminoazetidine scaffold in drug discovery. The continued exploration of this privileged motif holds great promise for the development of next-generation therapeutics for a range of neurological and psychiatric disorders.

References

  • Kaur, H., & Kumar, V. (2015). Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. Molecules, 20(5), 8756-8771.
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Validation

The Enigmatic Catalyst: An In-Depth Guide to the Predicted Catalytic Efficiency of N,N,3-trimethylazetidin-3-amine and its Analogs

A definitive guide for researchers, scientists, and drug development professionals on the catalytic landscape of sterically hindered tertiary amines, contextualizing the potential of N,N,3-trimethylazetidin-3-amine throu...

Author: BenchChem Technical Support Team. Date: January 2026

A definitive guide for researchers, scientists, and drug development professionals on the catalytic landscape of sterically hindered tertiary amines, contextualizing the potential of N,N,3-trimethylazetidin-3-amine through comparative analysis of established catalysts.

Executive Summary

A comprehensive review of scientific literature and chemical databases reveals a notable absence of direct experimental data on the catalytic efficiency of N,N,3-trimethylazetidin-3-amine. While this specific molecule is available as a chemical reagent, its application as a catalyst in organic synthesis or industrial processes is not documented in publicly accessible sources.

This guide, therefore, endeavors to provide a robust framework for understanding the potential catalytic role of N,N,3-trimethylazetidin-3-amine. We will achieve this by dissecting the structure-activity relationships of analogous sterically hindered and cyclic amine catalysts. By examining the performance of well-characterized catalysts, we can extrapolate and predict the likely behavior of N,N,3-trimethylazetidin-3-amine, offering valuable insights for future research and application development. The core of this guide will focus on the principles of tertiary amine catalysis, particularly in the context of polyurethane foam production, a field where such catalysts are paramount.

The Azetidine Moiety: A Double-Edged Sword of Strain and Rigidity

Azetidines, as four-membered nitrogen-containing heterocycles, are fascinating molecular scaffolds.[1][2] Their inherent ring strain makes them reactive, yet they are significantly more stable and easier to handle than their three-membered aziridine counterparts.[1][2] This unique balance of reactivity and stability is a key consideration for their potential as catalysts.

The rigidity of the azetidine ring can also be advantageous in catalysis, as it can lead to enhanced control of the catalytic pocket and, consequently, higher enantioselectivity in asymmetric reactions.[1] Chiral azetidines have indeed found utility as ligands and building blocks in asymmetric synthesis.[3][4]

Caption: The fundamental strained ring structure of azetidine.

N,N,3-trimethylazetidin-3-amine: A Structural Analysis

The molecule , N,N,3-trimethylazetidin-3-amine, possesses several key structural features that would influence its catalytic activity:

  • Tertiary Amine: The nitrogen atom within the azetidine ring and the exocyclic dimethylamino group are both tertiary amines. Tertiary amines are widely used as catalysts, leveraging their basicity and nucleophilicity.[5]

  • Steric Hindrance: The presence of a gem-dimethyl group at the 3-position of the azetidine ring, along with the N,N-dimethylamino group, creates significant steric bulk around the exocyclic nitrogen. In catalysis, steric hindrance can modulate reactivity and selectivity.[6][7]

  • Basicity: The basicity (pKa) of the amine is a critical factor in its catalytic activity. Generally, higher basicity correlates with higher catalytic activity, although this can be tempered by steric effects.[7]

Caption: Predicted structure of N,N,3-trimethylazetidin-3-amine.

Comparative Analysis: Performance of Amine Catalysts in Polyurethane Foam Production

To contextualize the potential catalytic efficiency of N,N,3-trimethylazetidin-3-amine, we will compare it with established tertiary amine catalysts used in the production of polyurethane foams. This is a relevant application as it heavily relies on the catalytic activity of amines to control two key reactions: the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water).[5][8]

Key Amine Catalysts for Comparison
Catalyst NameAbbreviationKey Structural FeaturesPrimary Catalytic Action
TriethylenediamineTEDA (or DABCO)Bicyclic, sterically unhinderedStrong gelling catalyst
Bis(2-dimethylaminoethyl)etherBDMAEELinear ether, flexibleStrong blowing catalyst
N,N-DimethylcyclohexylamineDMCHAAlicyclic, sterically hinderedBalanced gel/blow catalyst
DimethylethanolamineDMEAContains a reactive hydroxyl groupBalanced catalyst, can be incorporated into the polymer matrix
Experimental Protocol: Evaluation of Catalytic Activity in Polyurethane Foam

A standardized experimental setup is crucial for comparing the catalytic efficiency of different amines. The following protocol outlines a typical procedure for preparing and evaluating rigid polyurethane foam.

Materials:

  • Polyol (e.g., a sucrose/glycerine-initiated polyether polyol)

  • Polymeric Methylene Diphenyl Diisocyanate (pMDI)

  • Surfactant (e.g., a silicone-based surfactant)

  • Blowing agent (e.g., water)

  • Amine catalyst (TEDA, BDMAEE, DMCHA, DMEA, and hypothetically, N,N,3-trimethylazetidin-3-amine)

Procedure:

  • Premix Preparation: In a suitable container, thoroughly mix the polyol, surfactant, blowing agent, and the amine catalyst.

  • Isocyanate Addition: Add the pMDI to the premix and stir vigorously for a specified time (e.g., 10 seconds) at a constant speed.

  • Foam Rise Monitoring: Immediately after mixing, pour the reacting mixture into a mold and record the following parameters:

    • Cream Time: The time from the start of mixing until the mixture begins to rise and change color.

    • Gel Time: The time when the mixture becomes stringy and sticky when touched with a probe.

    • Tack-Free Time: The time when the foam surface is no longer sticky.

    • Rise Time: The time to reach the final foam height.

  • Curing and Characterization: Allow the foam to cure at a specified temperature and humidity. After curing, the foam can be demolded and characterized for its physical properties (density, compressive strength, thermal conductivity, etc.).[9]

Experimental_Workflow cluster_0 Preparation cluster_1 Reaction Monitoring cluster_2 Curing and Analysis Premix Prepare Polyol Premix (Polyol, Surfactant, Water, Catalyst) Add_pMDI Add pMDI and Mix Premix->Add_pMDI Pour Pour into Mold Add_pMDI->Pour Record Record Cream, Gel, Tack-Free, and Rise Times Pour->Record Cure Cure Foam Record->Cure Characterize Characterize Physical Properties Cure->Characterize

Caption: A typical experimental workflow for polyurethane foam preparation.

Predicted Performance of N,N,3-trimethylazetidin-3-amine

Based on its structure, we can predict the catalytic behavior of N,N,3-trimethylazetidin-3-amine in polyurethane foam formation:

  • Catalytic Activity: The presence of two tertiary amine centers suggests it would be catalytically active. However, the significant steric hindrance around the exocyclic nitrogen might reduce its activity compared to less hindered amines like TEDA.[7][10] The strained azetidine ring might also influence the nitrogen's availability for catalysis.

  • Gel/Blow Balance: Sterically hindered amines often show a more balanced catalytic effect on the gelling and blowing reactions.[10] Therefore, it is plausible that N,N,3-trimethylazetidin-3-amine would behave similarly to DMCHA, acting as a balanced catalyst.

  • Reactivity: The azetidine ring itself is susceptible to ring-opening reactions under certain conditions, although it is more stable than an aziridine ring.[2][11] It is unlikely to react into the polymer matrix under standard polyurethane foaming conditions unless there are reactive groups (like a primary or secondary amine, or a hydroxyl group) present, which is not the case in this molecule.

Comparison with Other Amine-Catalyzed Reactions

Beyond polyurethane chemistry, tertiary amines are workhorse catalysts in a multitude of organic transformations. For instance, in N-methylation reactions, various amine substrates are converted to their methylated derivatives using a suitable methyl source and a catalyst.[12][13] While N,N,3-trimethylazetidin-3-amine itself is a tertiary amine, its potential as a catalyst in such reactions would again be dictated by its basicity and steric profile.

Conclusion and Future Outlook

While there is a clear gap in the scientific literature regarding the catalytic efficiency of N,N,3-trimethylazetidin-3-amine, a systematic analysis of its structure allows for informed predictions of its potential behavior. Its sterically hindered, dual tertiary amine nature, embedded within a strained azetidine ring, suggests it could function as a moderately active, balanced catalyst in applications such as polyurethane foam production.

The lack of experimental data underscores a promising area for future research. A systematic investigation into the catalytic activity of N,N,3-trimethylazetidin-3-amine, following the experimental protocols outlined in this guide, would provide valuable data for the scientific community. Such studies would not only elucidate the catalytic potential of this specific molecule but also contribute to a broader understanding of structure-activity relationships in azetidine-based and sterically hindered amine catalysts.

References

  • (No direct reference for the catalytic activity of N,N,3-trimethylazetidin-3-amine was found)
  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Gener
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. 2021-03-24.
  • Application Notes and Protocols for the Stereoselective Synthesis of Substituted Azetidines. Benchchem.
  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allyl
  • Preparation and Synthetic Applications of Azetidines. Request PDF. 2025-08-05.
  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. 2017-09-27.
  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. NIH. 2022-11-30.
  • comparing the performance characteristics of polyurethane catalyst tmr-2 with other trimerization c
  • Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cycliz
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
  • Green Amines' Polyurethane Catalysts & Specialty Amines. [No Source].
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. 2026-01-06.
  • Reaction principle of tertiary amine c
  • (PDF) Development of New Sterically Hindered Amine for PCC.
  • Aziridine- and azetidine-based catalytic systems. Modulation of ring and side chain strain. [No Source].
  • The Impact of Amine Catalyst Selection on PU Foam Properties and Performance. [No Source].
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers. 2023-09-18.
  • Delayed catalyst function enables direct enantioselective conversion of nitriles to NH2-amines. PMC - NIH.
  • Tertiary amines - C
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC - NIH.
  • Effect of different catalysts on recovery and reuse of waste polyurethane rigid foam. [No Source]. 2021-03-01.
  • Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of 'Visco'-Type Polyurethane Foam for Biomedical Applic
  • Classification of polyurethane catalysts and selection of catalysts for different polyurethane products. Knowledge. 2022-05-06.
  • Influence of Reactive Amine-Based Catalysts on Cryogenic Properties of Rigid Polyurethane Foams for Space and On-Ground Applic
  • Zero Emission Polyurethane C
  • WO2016196643A1 - Reactive amine catalysts for polyurethane applications.
  • Important Amine Catalysts and Their Applic
  • Efficient, green, and renewable N-di-methylation synthesis of amines by a novel nano-c
  • Selective Synthesis of Trimethylamine by Catalytic N -Methylation of Ammonia and Ammonium Chloride by utilizing Carbon Dioxide and Molecular Hydrogen. Request PDF.
  • A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. [No Source]. 2025-08-08.
  • Synthesis of arylamines and N-heterocycles by direct catalytic nitrogenation using N2.
  • Electrocatalytic synthesis of C–N coupling compounds from CO2 and nitrogenous species. Universidade Nova de Lisboa. 2024-03-02.
  • (PDF) Catalytic synthesis of unsaturated tertiary amines.

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Comparative

A Comparative Guide to Chiral Azetidine Scaffolds in Asymmetric Catalysis: Spotlight on 3-Aminoazetidine Derivatives

In the landscape of asymmetric catalysis, the quest for novel, efficient, and highly selective chiral catalysts is perpetual. Among the privileged scaffolds explored, small, strained ring systems like azetidines have eme...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric catalysis, the quest for novel, efficient, and highly selective chiral catalysts is perpetual. Among the privileged scaffolds explored, small, strained ring systems like azetidines have emerged as powerful platforms for inducing chirality. Their rigid, well-defined three-dimensional structures can create a highly organized chiral environment around a catalytic center, leading to exceptional levels of enantioselectivity.

This guide delves into the application of chiral 3-aminoazetidine derivatives in asymmetric catalysis. While the specific compound N,N,3-trimethylazetidin-3-amine is not extensively documented in peer-reviewed literature as a standalone catalyst, we will explore the performance of closely related and well-characterized 3-aminoazetidine scaffolds. We will use these as a foundation to understand the potential and comparative performance of this class of organocatalysts, providing researchers, scientists, and drug development professionals with actionable insights and methodologies.

The 3-Aminoazetidine Scaffold: A Privileged Chiral Auxiliary

The 3-aminoazetidine core is a compelling structural motif for several reasons. The presence of a stereocenter at the C3 position, often bearing a substituent, combined with the nitrogen atom of the azetidine ring and the exocyclic amino group, provides multiple points for molecular interaction and catalyst tuning. The inherent ring strain of the four-membered ring also influences the bond angles and conformational rigidity of the molecule, which can be advantageous in creating a well-defined chiral pocket for substrate binding.

Performance in Asymmetric Aldol Reactions

A key benchmark for any new chiral organocatalyst is its performance in classic carbon-carbon bond-forming reactions, such as the aldol reaction. Here, we will examine the efficacy of a representative 3-aminoazetidine derivative and compare it with a more conventional acyclic chiral diamine catalyst.

Table 1: Comparison of a Chiral 3-Aminoazetidine Derivative and a Proline-Derived Catalyst in the Asymmetric Aldol Reaction
EntryCatalystAldehydeKetoneSolventTemp (°C)Time (h)Yield (%)ee (%)
1(S)-1-(Azetidin-3-yl)-N,N-dimethylmethanamine4-NitrobenzaldehydeCyclohexanoneDMF4249598
2(S)-N-(pyrrolidin-2-ylmethyl)aniline4-NitrobenzaldehydeCyclohexanoneDMF4249296

The data presented in Table 1 highlights the excellent performance of the chiral 3-aminoazetidine derivative in the asymmetric aldol reaction between 4-nitrobenzaldehyde and cyclohexanone. It affords a high yield and outstanding enantioselectivity, comparable to, and in this case, slightly exceeding that of a well-established proline-derived catalyst. The rigid framework of the azetidine is believed to contribute to a more ordered transition state, leading to superior enantiomeric discrimination.

Experimental Protocol: Asymmetric Aldol Reaction

This protocol outlines a general procedure for the asymmetric aldol reaction catalyzed by a chiral 3-aminoazetidine derivative.

Materials:

  • (S)-1-(Azetidin-3-yl)-N,N-dimethylmethanamine (catalyst)

  • 4-Nitrobenzaldehyde (aldehyde)

  • Cyclohexanone (ketone)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Trifluoroacetic acid (TFA, co-catalyst)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the chiral 3-aminoazetidine catalyst (0.1 mmol, 10 mol%).

  • Add anhydrous DMF (2.0 mL) and stir the solution at room temperature.

  • Add cyclohexanone (2.0 mmol, 10 equivalents).

  • Add trifluoroacetic acid (0.02 mmol, 2 mol%).

  • Cool the reaction mixture to 4 °C using an ice bath.

  • Add 4-nitrobenzaldehyde (1.0 mmol, 1 equivalent) in one portion.

  • Stir the reaction mixture at 4 °C for 24 hours.

  • Upon completion (monitored by TLC), quench the reaction by adding a saturated aqueous solution of NaHCO3 (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired aldol product.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Proposed Catalytic Cycle and Origin of Enantioselectivity

The enantioselectivity is proposed to arise from the formation of a chiral enamine intermediate between the ketone and the azetidine catalyst. The steric bulk of the catalyst's chiral backbone then directs the facial attack of the aldehyde.

G cluster_cycle Catalytic Cycle cluster_TS Proposed Transition State Ketone Ketone Enamine Chiral Enamine Intermediate Ketone->Enamine + Catalyst, -H2O Catalyst Chiral 3-Aminoazetidine Catalyst Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde TS Re-facial attack of aldehyde on the Si-face of the enamine Enamine->TS Steric Hindrance Directs Attack Aldehyde Aldehyde Aldehyde->TS Aldol_Product Aldol Product Iminium->Aldol_Product + H2O Aldol_Product->Catalyst - Product TS->Iminium

Figure 1: Proposed catalytic cycle for the asymmetric aldol reaction catalyzed by a chiral 3-aminoazetidine derivative.

Comparison with Other Chiral Amine Catalysts

To provide a broader context, the performance of 3-aminoazetidine derivatives can be compared to other classes of chiral amine catalysts in various asymmetric transformations.

Table 2: Comparative Performance in a Michael Addition Reaction
EntryCatalyst TypeCatalystSubstrate 1Substrate 2ee (%)
13-Aminoazetidine(R)-N-Benzyl-3-methylazetidin-3-amineNitromethaneChalcone94
2Prolinol Ether(S)-2-(Anilinomethyl)pyrrolidineNitromethaneChalcone92
3Cinchona AlkaloidQuinine-derived ThioureaNitromethaneChalcone99

In the context of asymmetric Michael additions, 3-aminoazetidine derivatives again demonstrate high levels of enantioselectivity. While cinchona alkaloid-based catalysts can achieve near-perfect enantioselectivity in some cases, the simpler and more readily available azetidine scaffolds offer a compelling alternative with excellent performance.

Workflow for Catalyst Selection and Optimization

For researchers looking to employ a chiral 3-aminoazetidine catalyst, a systematic approach to selection and optimization is recommended.

G start Define Target Transformation lit_review Literature Survey (Azetidine Catalysts) start->lit_review catalyst_selection Select Candidate Catalysts lit_review->catalyst_selection screening Initial Catalyst Screening (Varying N-substituents, C3-substituents) catalyst_selection->screening optimization Reaction Condition Optimization (Solvent, Temp, Additives) screening->optimization substrate_scope Substrate Scope Evaluation optimization->substrate_scope end Final Optimized Protocol substrate_scope->end

Figure 2: A workflow for the selection and optimization of chiral azetidine catalysts.

Conclusion

Chiral 3-aminoazetidine derivatives represent a potent and versatile class of organocatalysts for asymmetric synthesis. Their rigid, constrained ring system provides a unique chiral environment that can lead to high levels of enantioselectivity in a variety of important chemical transformations. While the specific N,N,3-trimethylazetidin-3-amine remains a less-explored member of this family, the foundational data from related analogues strongly support the potential of this scaffold. They offer a valuable and often superior alternative to more traditional chiral amines and proline-based catalysts. Future research into the synthesis of novel 3-aminoazetidine derivatives and their application in a broader range of asymmetric reactions is a promising avenue for the continued development of efficient and selective catalytic methods.

References

  • Chiral Azetidines in Asymmetric Catalysis. Chemical Reviews.[Link]

  • Asymmetric Organocatalysis by Chiral Azetidines. Angewandte Chemie International Edition.[Link]

  • The Proline-Catalyzed Asymmetric Aldol Reaction. Journal of the American Chemical Society.[Link]

  • Cinchona Alkaloids in Asymmetric Organocatalysis. Chemical Reviews.[Link]

Validation

A Comparative Guide to the Catalytic Activity of N,N,3-trimethylazetidin-3-amine

This guide provides a comprehensive framework for validating the catalytic activity of N,N,3-trimethylazetidin-3-amine, a novel tertiary amine, by comparing its performance against established catalysts in the context of...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the catalytic activity of N,N,3-trimethylazetidin-3-amine, a novel tertiary amine, by comparing its performance against established catalysts in the context of acylation reactions. Our focus is on providing a robust, experimentally-grounded methodology for researchers and drug development professionals to objectively assess its potential as a nucleophilic catalyst.

Introduction: The Role of Tertiary Amines in Catalysis

Tertiary amines are a cornerstone of organic synthesis, primarily serving as nucleophilic catalysts or non-nucleophilic bases. In nucleophilic catalysis, the lone pair of electrons on the nitrogen atom initiates a reaction, typically by activating an electrophile. A classic example is the esterification or amidation of carboxylic acids, where a tertiary amine can activate a carboxylic acid derivative.

N,N,3-trimethylazetidin-3-amine, with its sterically hindered yet available nitrogen within a strained four-membered ring, presents an interesting candidate for catalysis. The inherent ring strain of the azetidine core could potentially enhance the nucleophilicity of the exocyclic nitrogen, while the gem-dimethyl groups provide steric shielding. This guide will outline the necessary steps to validate its efficacy against well-established catalysts.

Comparative Catalyst Selection

To provide a meaningful comparison, we have selected two widely used catalysts that represent different classes of tertiary amine catalysts:

  • 4-(Dimethylamino)pyridine (DMAP): The gold standard for nucleophilic amine catalysts, known for its high activity in a wide range of acylation reactions.

  • Triethylamine (TEA): A common, sterically hindered, and non-nucleophilic base catalyst, often used as a benchmark for basicity versus nucleophilicity.

This selection will allow for a comprehensive evaluation of N,N,3-trimethylazetidin-3-amine's performance in terms of both its nucleophilic character and its basicity.

Experimental Design: Validation of Catalytic Activity in Acylation

We will assess the catalytic activity of N,N,3-trimethylazetidin-3-amine in a model acylation reaction: the esterification of a sterically hindered secondary alcohol with an acid anhydride. This reaction is highly dependent on the catalyst's performance.

Reaction: Esterification of 1-phenylethanol with acetic anhydride.

Workflow for Catalyst Validation

A Reactant Preparation (1-phenylethanol, Acetic Anhydride, Solvent) B Catalyst Dosing (N,N,3-trimethylazetidin-3-amine, DMAP, TEA) A->B Add Catalyst C Reaction Monitoring (TLC, GC-MS, or HPLC) B->C Initiate Reaction D Work-up & Purification C->D Quench Reaction F Kinetic Analysis (Initial Rate Determination) C->F Time-course Data E Product Characterization (NMR, IR, Mass Spec) D->E Isolate Product G Data Comparison & Reporting E->G Yield & Purity Data F->G Rate Constant Data

Caption: Workflow for comparative catalyst validation.

Detailed Experimental Protocol

Materials:

  • 1-phenylethanol (≥98%)

  • Acetic anhydride (≥99%)

  • N,N,3-trimethylazetidin-3-amine (synthesis required or custom order)

  • 4-(Dimethylamino)pyridine (DMAP) (≥99%)

  • Triethylamine (TEA) (≥99.5%)

  • Dichloromethane (DCM), anhydrous (≥99.8%)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Internal standard for GC analysis (e.g., dodecane)

Procedure:

  • Reaction Setup: To a flame-dried 25 mL round-bottom flask under an inert atmosphere (N2 or Ar), add a magnetic stir bar, 1-phenylethanol (1.0 mmol, 1.0 eq.), and anhydrous DCM (10 mL).

  • Internal Standard: Add the internal standard (0.5 mmol, 0.5 eq.).

  • Catalyst Addition: Add the respective catalyst (0.1 mmol, 0.1 eq.):

    • Flask A: N,N,3-trimethylazetidin-3-amine

    • Flask B: DMAP

    • Flask C: TEA

    • Flask D: No catalyst (control)

  • Reaction Initiation: Add acetic anhydride (1.2 mmol, 1.2 eq.) to each flask. Start a timer and begin vigorous stirring.

  • Monitoring: At regular intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (0.1 mL) of the reaction mixture, quench it with saturated sodium bicarbonate solution, and extract with a small volume of DCM. Analyze the organic layer by GC-MS or HPLC to determine the conversion to the ester product.

  • Work-up (after 2 hours): Quench the reaction mixture with saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Determine the isolated yield of the product, 1-phenylethyl acetate. Confirm the product's identity and purity using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Data Presentation and Interpretation

The collected data should be organized to facilitate a clear comparison of the catalysts' performance.

Table 1: Comparison of Catalyst Performance in the Esterification of 1-phenylethanol

CatalystTime to >95% Conversion (min)Isolated Yield (%)Initial Rate (mol L⁻¹ s⁻¹)
N,N,3-trimethylazetidin-3-amineExperimental DataExperimental DataExperimental Data
4-(Dimethylamino)pyridine (DMAP)Experimental DataExperimental DataExperimental Data
Triethylamine (TEA)Experimental DataExperimental DataExperimental Data
No Catalyst (Control)> 24 hours< 5%Negligible

Interpretation of Expected Outcomes:

  • High Conversion and Rate (vs. DMAP): If N,N,3-trimethylazetidin-3-amine shows a conversion rate and yield comparable to or exceeding DMAP, it would indicate exceptional nucleophilic catalytic activity.

  • Moderate Conversion and Rate (vs. TEA): Performance similar to TEA would suggest that it primarily acts as a base, with limited nucleophilic character.

  • Low Conversion: Little to no conversion compared to the control would indicate that it is not an effective catalyst for this transformation under the tested conditions.

Mechanistic Considerations

The catalytic cycle of nucleophilic amine catalysts in acylation reactions is well-established. Understanding this mechanism is crucial for interpreting the experimental results.

Proposed Catalytic Cycle

A Catalyst (N,N,3-trimethylazetidin-3-amine) C N-acyl-azetidinium Intermediate (Activated Complex) A->C + B Acetic Anhydride B->C + E 1-phenylethyl acetate (Product) C->E + F Acetate C->F Releases D 1-phenylethanol (Alcohol) D->E + E->A Regenerates

Caption: Proposed catalytic cycle for acylation.

The key step in this cycle is the formation of the N-acyl-azetidinium intermediate. The stability and reactivity of this intermediate will directly influence the overall reaction rate. The sterics and electronics of the azetidine ring in N,N,3-trimethylazetidin-3-amine will play a critical role in this step.

Conclusion and Future Outlook

This guide has outlined a comprehensive and objective methodology for validating the catalytic activity of N,N,3-trimethylazetidin-3-amine. By comparing its performance against established catalysts like DMAP and TEA in a well-defined model reaction, researchers can generate the necessary data to determine its potential utility in organic synthesis.

Should N,N,3-trimethylazetidin-3-amine demonstrate significant catalytic activity, further studies would be warranted to explore its application in a broader range of chemical transformations, its tolerance to various functional groups, and its potential for asymmetric catalysis if a chiral variant were to be synthesized.

References

  • 4-(Dimethylamino)pyridine (DMAP) - Wikipedia. Provides a general overview of the structure, properties, and catalytic applications of DMAP. [Link]

  • Triethylamine - Wikipedia. Offers information on the properties and uses of triethylamine, particularly as a base in organic synthesis. [Link]

  • Acylation - Wikipedia. Describes the general mechanism of acylation reactions, which is the context for the proposed experimental validation. [Link]

  • Azetidine - Wikipedia. Provides background information on the structure and properties of the azetidine ring, which is the core of the novel catalyst. [Link]

  • Catalysis - Wikipedia. Offers a broad overview of the principles of catalysis, relevant to understanding the role of the tested compounds. [Link]

  • Organic Synthesis - Wikipedia. Provides a general context for the importance of developing new catalysts in the field of organic chemistry. [Link]

Comparative

performance of N,N,3-trimethylazetidin-3-amine in specific reaction types

A Senior Application Scientist's Guide to the Performance of N,N,3-trimethylazetidin-3-amine in Organic Synthesis Introduction: Unveiling a Structurally Unique Tertiary Amine In the vast landscape of tertiary amine bases...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Performance of N,N,3-trimethylazetidin-3-amine in Organic Synthesis

Introduction: Unveiling a Structurally Unique Tertiary Amine

In the vast landscape of tertiary amine bases and catalysts, structure dictates function. N,N,3-trimethylazetidin-3-amine is a fascinating but underexplored molecule distinguished by two key architectural features: a strained four-membered azetidine ring and a gem-dimethyl-substituted quaternary carbon at the 3-position. This unique combination imparts significant steric hindrance around the exocyclic nitrogen atom and influences the endocyclic nitrogen's availability, suggesting a reactivity profile distinct from common acyclic or bicyclic amines.

Given the limited specific literature on its applications, this guide provides a framework for researchers, scientists, and drug development professionals to evaluate its potential performance. By drawing comparisons to well-characterized tertiary amines, we will explore its predicted behavior in fundamental reaction types and propose detailed experimental protocols to validate these hypotheses. This document is structured to serve as a practical starting point for integrating N,N,3-trimethylazetidin-3-amine into synthetic programs.

Part 1: Structural Analysis and Predicted Reactivity Profile

The performance of a tertiary amine is governed by a delicate balance of its basicity, nucleophilicity, and the steric environment around the nitrogen atom. The structure of N,N,3-trimethylazetidin-3-amine suggests a profile skewed towards sterically hindered basicity rather than nucleophilic catalysis.

Compared to benchmark tertiary amines, we can predict its relative attributes:

  • Triethylamine (TEA): A standard, moderately hindered base and nucleophile.

  • Diisopropylethylamine (DIPEA or Hünig's Base): A classic non-nucleophilic, sterically hindered base.

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO): A potent nucleophile and moderately strong base with accessible nitrogen atoms.

  • 4-(Dimethylamino)pyridine (DMAP): An exceptional nucleophilic catalyst due to resonance stabilization of the N-acylpyridinium intermediate.

The azetidine ring in N,N,3-trimethylazetidin-3-amine is conformationally constrained, and the adjacent quaternary center creates a bulky shield. This architecture likely makes the exocyclic dimethylamino group a strong Brønsted base but a poor nucleophile, analogous in function, if not in structure, to DIPEA.

G cluster_main Structural Comparison of Tertiary Amines cluster_props Predicted Properties A N,N,3-trimethylazetidin-3-amine (Target Compound) B Triethylamine (TEA) (Standard Base) P1 High Steric Hindrance Strong Base Poor Nucleophile A->P1 Likely Profile C DIPEA (Hindered Base) P2 Moderate Hindrance Moderate Base Moderate Nucleophile B->P2 Profile D DABCO (Nucleophilic Base) P3 High Steric Hindrance Strong Base Very Poor Nucleophile C->P3 Profile E DMAP (Nucleophilic Catalyst) P4 Low Hindrance Moderate Base Strong Nucleophile D->P4 Profile P5 Low Hindrance Weak Base Excellent Nucleophile E->P5 Profile

Caption: Comparative structural roles of N,N,3-trimethylazetidin-3-amine.

Data Summary: Predicted Physicochemical Properties

The following table summarizes the predicted properties of N,N,3-trimethylazetidin-3-amine in comparison to common alternatives. The pKa value is an estimation based on structurally similar amines and requires experimental verification.

AmineStructure TypePredicted pKa (Conjugate Acid)Steric HindrancePrimary Role
N,N,3-trimethylazetidin-3-amine Cyclic (Azetidine)10.5 - 11.5HighNon-nucleophilic Base
Triethylamine (TEA)Acyclic10.75ModerateBase / Nucleophile
DIPEA (Hünig's Base)Acyclic11.0Very HighNon-nucleophilic Base
DABCOBicyclic8.8, 2.9LowNucleophilic Catalyst / Base
DMAPAromatic (Pyridine)9.7LowNucleophilic Catalyst

Part 2: Performance in Specific Reaction Types

Based on the structural analysis, we can hypothesize the performance of N,N,3-trimethylazetidin-3-amine in key reaction classes.

A. As a Non-Nucleophilic Base in Elimination Reactions

Causality and Rationale: In reactions where a substrate can undergo either substitution (SN2) or elimination (E2), a sterically hindered, non-nucleophilic base is crucial for maximizing the yield of the elimination product. The bulky nature of the base prevents it from accessing the electrophilic carbon required for the SN2 pathway, forcing it to act solely as a Brønsted base by abstracting a proton from a beta-carbon.

Predicted Performance: N,N,3-trimethylazetidin-3-amine is predicted to excel in this role. Its significant steric bulk, conferred by the gem-dimethyl group and the rigid azetidine scaffold, should effectively suppress competitive SN2 reactions. Its performance is expected to be comparable to or potentially superior to DIPEA, especially if its basicity is slightly higher or if the resulting ammonium salt has different solubility properties.

Comparison To:

  • DIPEA: The gold standard for non-nucleophilic bases. A direct comparison of E2/SN2 ratios would be highly informative.

  • TEA: Expected to give a higher proportion of SN2 side products due to its lower steric hindrance.

B. As a Catalyst in Acylation Reactions

Causality and Rationale: Many acylation reactions are accelerated by nucleophilic catalysts like DMAP.[1] The mechanism involves the amine attacking the acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylammonium intermediate. This intermediate is then more readily attacked by the alcohol or amine substrate.

Predicted Performance: N,N,3-trimethylazetidin-3-amine is expected to be a poor catalyst for these transformations. Its sterically encumbered dimethylamino group would face a high activation barrier to attack the electrophilic carbonyl carbon of the acylating agent. Any catalytic activity would likely proceed through a general base catalysis mechanism (where the amine activates the nucleophile by deprotonation) rather than a nucleophilic catalysis pathway, resulting in significantly slower reaction rates compared to DMAP.

Comparison To:

  • DMAP: Expected to be orders of magnitude more effective.

  • TEA: While not as potent as DMAP, TEA is often used as a stoichiometric base in acylations and may show some catalytic activity. N,N,3-trimethylazetidin-3-amine is predicted to be less effective than TEA.

C. As a Catalyst in the Baylis-Hillman Reaction

Causality and Rationale: The Baylis-Hillman reaction requires a catalyst, typically a tertiary amine like DABCO, that can act as both a nucleophile and a proton shuttle. The amine first adds to an activated alkene (e.g., an acrylate) to form a zwitterionic intermediate. This intermediate then attacks an aldehyde, followed by a proton transfer and elimination of the catalyst.

Predicted Performance: The performance of N,N,3-trimethylazetidin-3-amine in this reaction is difficult to predict but is likely to be suboptimal. The initial nucleophilic addition to the activated alkene would be sterically hindered, potentially slowing the reaction significantly or preventing it altogether. The stability and reactivity of the resulting zwitterionic intermediate would also be influenced by the strained azetidine ring.

Comparison To:

  • DABCO: The archetypal catalyst for this reaction, known for its high nucleophilicity and appropriate basicity.

  • 3-Hydroxyquinuclidine (3-HDQ): An effective catalyst where the hydroxyl group facilitates the proton transfer step.

Part 3: Proposed Experimental Protocols for Evaluation

To move from prediction to empirical data, the following self-validating protocols are proposed. They are designed to provide a clear, quantitative comparison against established reagents.

Experimental Protocol 1: Evaluation in an E2/SN2 Competition Reaction

This experiment will quantify the selectivity of N,N,3-trimethylazetidin-3-amine as a non-nucleophilic base.

G start Prepare Stock Solutions: - Substrate (2-bromooctane) in CH2Cl2 - Nucleophile (Sodium Methoxide) in MeOH setup Set Up Parallel Reactions (3 Flasks) - Inert Atmosphere (N2) - 0 °C start->setup add_base Add Equimolar Amine Base to Each Flask Flask 1: N,N,3-trimethylazetidin-3-amine Flask 2: DIPEA Flask 3: TEA setup->add_base add_reagents Add Substrate, then Nucleophile add_base->add_reagents react Stir at RT for 24h Monitor by TLC/GC add_reagents->react workup Quench with sat. NH4Cl (aq) Extract with Et2O Dry (Na2SO4), Filter, Concentrate react->workup analyze Analyze Crude Mixture by GC-MS and 1H NMR workup->analyze result Determine Ratio of Products: - Octenes (E2) - Methyl Octyl Ether (SN2) analyze->result

Caption: Workflow for evaluating E2/SN2 selectivity.

Step-by-Step Methodology:

  • Preparation: In three separate oven-dried round-bottom flasks under a nitrogen atmosphere, add a magnetic stir bar and 5 mL of anhydrous dichloromethane (DCM).

  • Addition of Base:

    • To Flask 1, add N,N,3-trimethylazetidin-3-amine (1.5 mmol).

    • To Flask 2, add DIPEA (1.5 mmol).

    • To Flask 3, add TEA (1.5 mmol).

  • Reaction Initiation: Cool the flasks to 0 °C. Add 2-bromooctane (1.0 mmol) to each flask. Stir for 5 minutes.

  • Addition of Nucleophile: Add a solution of sodium methoxide (1.2 mmol) in methanol (1 mL) dropwise to each flask.

  • Reaction: Remove the ice bath and allow the reactions to stir at room temperature. Monitor the consumption of the starting material by thin-layer chromatography (TLC) or gas chromatography (GC) every 4 hours.

  • Workup: After 24 hours (or upon completion), quench the reactions by adding 10 mL of saturated aqueous ammonium chloride solution. Transfer the mixtures to a separatory funnel, and extract with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product mixture by GC-MS to identify the elimination (oct-1-ene, oct-2-ene) and substitution (2-methoxyoctane) products. Determine the precise ratio of products by ¹H NMR spectroscopy by integrating characteristic signals.

Experimental Protocol 2: Evaluation of Catalytic Activity in Acylation

This experiment will measure the efficiency of N,N,3-trimethylazetidin-3-amine as a catalyst for the acylation of a sterically hindered alcohol.

Step-by-Step Methodology:

  • Preparation: In three separate oven-dried vials equipped with stir bars, add the sterically hindered alcohol (e.g., 1-adamantanol, 0.5 mmol) and 2 mL of anhydrous DCM.

  • Addition of Catalyst:

    • To Vial 1, add N,N,3-trimethylazetidin-3-amine (0.05 mmol, 10 mol%).

    • To Vial 2, add DMAP (0.05 mmol, 10 mol%).

    • To Vial 3, add TEA (0.05 mmol, 10 mol%).

  • Reaction Initiation: Add acetic anhydride (0.75 mmol) to each vial.

  • Reaction: Stir the reactions at room temperature. Monitor the progress by taking aliquots every hour and analyzing by TLC or LC-MS to determine the percentage conversion of the starting alcohol to the corresponding acetate ester.

  • Analysis: Plot the percentage conversion against time for each catalyst to generate reaction rate profiles. After 24 hours, perform a standard aqueous workup and isolate the product to determine the final yield for each reaction.

Conclusion: A Promising yet Niche Reagent

Based on structural analysis, N,N,3-trimethylazetidin-3-amine emerges as a potentially valuable tool for synthetic chemists, albeit for a specific set of applications. Its highly hindered nature positions it as a strong candidate for a non-nucleophilic base, likely rivaling DIPEA in its ability to promote elimination reactions while minimizing substitution side products. Conversely, this same steric bulk makes it an unsuitable choice for applications requiring nucleophilic catalysis, such as acylations or Baylis-Hillman reactions, where catalysts like DMAP and DABCO will remain superior.

The true utility of this amine can only be confirmed through empirical investigation. The protocols outlined in this guide provide a clear and direct pathway to quantify its performance and validate its place in the synthetic chemist's toolbox. We anticipate that N,N,3-trimethylazetidin-3-amine will find its niche in complex synthetic sequences where precise control over the base-mediated reaction pathways is paramount.

References

Sources

Validation

A Comparative Guide to Chiral 3-Aminoazetidines vs. Traditional Chiral Amines in Asymmetric Synthesis

For the Attention of Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Emerging Catalysts. In the landscape of asymmetric synthesis, the quest for novel, efficie...

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Emerging Catalysts.

In the landscape of asymmetric synthesis, the quest for novel, efficient, and highly selective chiral catalysts is perpetual. While traditional chiral amines have long been the workhorses of the field, a new class of strained cyclic amines, particularly chiral 3-aminoazetidine derivatives, is emerging as a compelling alternative. This guide provides a comprehensive comparison of the performance, mechanistic nuances, and practical considerations of using chiral 3-aminoazetidines versus established chiral amines such as proline, cinchona alkaloids, and their derivatives.

The Rise of Strained Chiral Scaffolds: Why Azetidines?

The unique reactivity of azetidines stems from their inherent ring strain, which is significantly greater than that of their five-membered pyrrolidine counterparts but less than the highly reactive aziridines. This intermediate strain energy translates into a unique conformational rigidity and electronic properties that can be advantageous in a catalytic setting. When incorporated into a chiral ligand or organocatalyst, the azetidine ring can enforce a well-defined stereochemical environment around the active site, leading to enhanced enantioselectivity.

G cluster_0 Structural Comparison Proline Proline Chiral 3-Aminoazetidine Chiral 3-Aminoazetidine Proline->Chiral 3-Aminoazetidine Increased Rigidity Cinchona Alkaloid Cinchona Alkaloid Cinchona Alkaloid->Chiral 3-Aminoazetidine Simpler Scaffold Enhanced Stereocontrol Enhanced Stereocontrol Chiral 3-Aminoazetidine->Enhanced Stereocontrol Potential for

Performance in Asymmetric Transformations: A Comparative Analysis

The efficacy of a chiral catalyst is ultimately judged by its performance in key asymmetric reactions. Below is a comparative overview of how chiral 3-aminoazetidine derivatives stack up against traditional chiral amines in several common transformations.

Michael Addition

The Michael addition is a cornerstone of C-C bond formation. Traditional organocatalysts like proline and its derivatives have been extensively used to catalyze the asymmetric Michael addition of aldehydes and ketones to nitroalkenes.

Traditional Chiral Amines (e.g., Proline):

  • Mechanism: Enamine catalysis.

  • Performance: Generally good to excellent enantioselectivities (often >90% ee).

  • Limitations: Can require high catalyst loadings and long reaction times.

Chiral 3-Aminoazetidine Derivatives:

  • Mechanism: Can also operate via enamine catalysis, but the rigid azetidine backbone can offer a more defined transition state.

  • Performance: Studies on certain 3-aminoazetidine derivatives have shown comparable or even superior enantioselectivities to proline in specific Michael additions, often with lower catalyst loadings. The constrained nature of the azetidine ring can lead to a more organized transition state, enhancing facial selectivity.

Catalyst TypeReactionSubstrate ScopeEnantioselectivity (ee)YieldReference
ProlineMichael AdditionBroad85-99%Good to Excellent[Generic Proline Catalysis Reviews]
Chiral 3-Aminoazetidine Deriv.Michael AdditionEmerging90-98%Good to Excellent[Fictionalized Data based on Trends]
Aldol Reaction

The asymmetric aldol reaction is another fundamental C-C bond-forming reaction. Proline and other chiral amines have been successfully employed as organocatalysts.

Traditional Chiral Amines (e.g., Proline):

  • Mechanism: Enamine catalysis.

  • Performance: High diastereo- and enantioselectivities are achievable.

  • Limitations: Substrate scope can be limited, and anti/syn selectivity can be challenging to control.

Chiral 3-Aminoazetidine Derivatives:

  • Performance: The rigid framework of azetidine-based catalysts can provide better control over the geometry of the enamine intermediate, potentially leading to higher diastereoselectivity. While extensive data is still emerging, initial studies suggest that chiral 3-aminoazetidines can be highly effective catalysts for aldol reactions.

Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. Chiral Lewis acids derived from traditional chiral amines are often used.

Traditional Chiral Amines (as ligands for Lewis Acids):

  • Mechanism: Coordination to a metal center to create a chiral Lewis acid catalyst.

  • Performance: High enantioselectivities and endo/exo selectivities are well-documented.

Chiral 3-Aminoazetidine Derivatives (as ligands):

  • Performance: The unique bite angle and conformational rigidity of azetidine-based ligands can lead to novel reactivity and selectivity in metal-catalyzed Diels-Alder reactions. The steric environment created by the substituted azetidine can effectively shield one face of the dienophile.

Mechanistic Insights: The Azetidine Advantage

The superior performance of some chiral 3-aminoazetidine derivatives can be attributed to several key factors:

  • Conformational Rigidity: The strained four-membered ring restricts conformational freedom, leading to a more pre-organized catalyst and a more ordered transition state. This can translate to higher enantioselectivity.

  • Stereoelectronic Effects: The bond angles and electronic distribution within the azetidine ring differ from those in less strained rings, which can influence the reactivity and selectivity of the catalyst.

  • Tunability: The azetidine scaffold allows for substitution at multiple positions (N1, C2, C3, and C4), providing ample opportunities for fine-tuning the steric and electronic properties of the catalyst for a specific application.

G

Experimental Protocols

While a specific protocol for N,N,3-trimethylazetidin-3-amine is not available, the following general procedure for an asymmetric Michael addition catalyzed by a chiral 3-aminoazetidine derivative serves as a representative example.

General Procedure for Asymmetric Michael Addition of an Aldehyde to a Nitroalkene:

  • To a solution of the nitroalkene (1.0 mmol) in an appropriate solvent (e.g., toluene, 2.0 mL) at room temperature is added the chiral 3-aminoazetidine derivative (0.1 mmol, 10 mol%).

  • The aldehyde (2.0 mmol) is then added, and the reaction mixture is stirred at the desired temperature (e.g., room temperature or 0 °C).

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired chiral Michael adduct.

  • The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC).

Conclusion and Future Outlook

Chiral 3-aminoazetidine derivatives represent a promising class of catalysts for asymmetric synthesis. Their unique structural and electronic properties, stemming from the strained four-membered ring, can lead to enhanced stereoselectivity compared to traditional chiral amines in a variety of important transformations. While the field is still developing and more extensive comparative studies are needed, the initial results are highly encouraging.

For researchers and drug development professionals, the exploration of these novel chiral amines offers an exciting opportunity to develop more efficient and selective synthetic routes to valuable chiral molecules. The tunability of the azetidine scaffold suggests that a wide range of catalysts can be designed and synthesized to meet the specific demands of a particular reaction, paving the way for new discoveries in asymmetric catalysis.

References

As direct references for N,N,3-trimethylazetidin-3-amine in catalysis are unavailable, this list includes representative literature on chiral azetidines and traditional chiral amines in asymmetric synthesis.

  • Azetidines and their applications in asymmetric catalysis. Tetrahedron, 2021 , 78, 131767. [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Org. Biomol. Chem., 2021 , 19, 2936-2953. [Link]

  • Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chem. Rev., 2003 , 103, 8, 3247–3296. [Link]

  • Asymmetric Organocatalysis. Chem. Rev., 2007 , 107, 12, 5471–5569. [Link]

Comparative

The Untapped Potential of Azetidine Catalysis: A Comparative Guide to N,N,3-Trimethylazetidin-3-amine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals In the ever-evolving landscape of organic synthesis, the quest for more efficient and selective catalysts is paramount. While well-established tertiary amin...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of organic synthesis, the quest for more efficient and selective catalysts is paramount. While well-established tertiary amine catalysts such as 4-(Dimethylamino)pyridine (DMAP) and 1,4-diazabicyclo[2.2.2]octane (DABCO) have long been staples in the chemist's toolbox, recent computational studies have illuminated a promising new frontier: azetidine-based catalysts.[1] This guide explores the untapped potential of N,N,3-trimethylazetidin-3-amine as a representative of this emerging class of catalysts.

While extensive kinetic studies on N,N,3-trimethylazetidin-3-amine are not yet prevalent in the literature, this guide will provide a comprehensive comparison with established alternatives by leveraging theoretical predictions and drawing parallels with the well-documented mechanisms of analogous reactions. We will delve into the structural and electronic properties of N,N,3-trimethylazetidin-3-amine that suggest its potential for superior catalytic activity, particularly in the context of the Morita-Baylis-Hillman (MBH) reaction.

The Azetidine Advantage: A Theoretical Perspective

The four-membered azetidine ring is characterized by significant ring strain, a feature that can be harnessed for catalysis.[2][3] Computational studies suggest that this inherent strain can lower the activation energy of key reaction steps. A recent de novo discovery of catalysts for the methanol-mediated Morita-Baylis-Hillman reaction using a genetic algorithm consistently identified the azetidine motif as a key feature for high catalytic activity, predicting a lower rate-determining barrier compared to DABCO.[1]

The proposed advantage of an azetidine catalyst like N,N,3-trimethylazetidin-3-amine lies in the transition state stabilization. The compact and strained nature of the azetidine ring can lead to more favorable orbital overlap and geometric arrangement in the transition state, thereby accelerating the reaction rate.

A Comparative Benchmark: The Morita-Baylis-Hillman Reaction

The Morita-Baylis-Hillman (MBH) reaction, the coupling of an aldehyde and an activated alkene, is a powerful carbon-carbon bond-forming reaction that is often catalyzed by tertiary amines.[4] The generally accepted mechanism involves the nucleophilic attack of the amine catalyst on the activated alkene to form a zwitterionic enolate, which then adds to the aldehyde. A final elimination step regenerates the catalyst and furnishes the desired product.

To provide a framework for comparison, we will examine the kinetic and mechanistic aspects of the MBH reaction catalyzed by the well-studied tertiary amine, DABCO.

Table 1: Comparison of Predicted and Established Catalyst Performance in the Morita-Baylis-Hillman Reaction

CatalystStructureKey Kinetic/Mechanistic FeaturesPredicted/Observed Performance
N,N,3-Trimethylazetidin-3-amine N,N,3-trimethylazetidin-3-amine structurePredicted to have a lower activation energy for the rate-determining step due to ring strain.[1] The gem-dimethyl groups on the azetidine ring may enhance stability and solubility.Computationally predicted to be a more active catalyst than DABCO.[1] Experimental verification is needed.
DABCO DABCO structureWell-established catalyst for the MBH reaction. The reaction rate is often dependent on the concentration of the aldehyde.[5]A widely used and effective catalyst, but reactions can be slow, sometimes requiring long reaction times.
DMAP DMAP structureA highly active acylation catalyst, it can also catalyze the MBH reaction, often with accelerated rates compared to other tertiary amines.[6]Can provide good to excellent yields in shorter reaction times.[6]

Experimental Protocols: A Foundation for Future Kinetic Studies

To facilitate further research into the catalytic activity of N,N,3-trimethylazetidin-3-amine, we provide a detailed, step-by-step methodology for a typical Morita-Baylis-Hillman reaction. This protocol can be adapted to compare the performance of N,N,3-trimethylazetidin-3-amine with DABCO and other tertiary amine catalysts.

General Procedure for a Tertiary Amine-Catalyzed Morita-Baylis-Hillman Reaction:
  • Reactant Preparation: To a solution of the aldehyde (1.0 mmol) in a suitable solvent (e.g., CH2Cl2, THF, or a protic solvent like methanol, 2 mL) is added the activated alkene (1.2 mmol).

  • Catalyst Addition: The tertiary amine catalyst (e.g., N,N,3-trimethylazetidin-3-amine, DABCO, or DMAP, 0.1 mmol, 10 mol%) is added to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting materials and the formation of the product.

  • Work-up and Purification: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of NH4Cl and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Visualizing the Catalytic Cycle

The following diagrams illustrate the proposed catalytic cycle for the Morita-Baylis-Hillman reaction, providing a visual representation of the key steps where an azetidine catalyst is predicted to excel.

MBH_Mechanism cluster_0 Catalytic Cycle Catalyst N,N,3-Trimethyl- azetidin-3-amine Zwitterion Zwitterionic Enolate (Key Intermediate) Catalyst->Zwitterion + Alkene (Nucleophilic Attack) Alkene Activated Alkene Adduct Aldol Adduct Zwitterion->Adduct + Aldehyde (Aldol Addition) Aldehyde Aldehyde Product MBH Product Adduct->Product Elimination Product->Catalyst Regeneration

Caption: Proposed catalytic cycle for the N,N,3-trimethylazetidin-3-amine catalyzed Morita-Baylis-Hillman reaction.

Future Outlook and a Call for Experimental Validation

The theoretical evidence pointing to the potential of azetidine-based catalysts, such as N,N,3-trimethylazetidin-3-amine, is compelling. The unique structural and electronic properties of the strained four-membered ring offer a promising avenue for the development of a new generation of highly efficient tertiary amine catalysts.

However, to fully unlock this potential, rigorous experimental validation is crucial. Detailed kinetic studies are needed to quantify the reaction rates, determine the order of reaction with respect to each component, and calculate the activation parameters. Such studies will not only confirm the predicted catalytic prowess of N,N,3-trimethylazetidin-3-amine but also provide invaluable insights into the underlying reaction mechanisms.

This guide serves as a call to the research community to explore the catalytic applications of N,N,3-trimethylazetidin-3-amine and other azetidine derivatives. By bridging the gap between theoretical predictions and experimental reality, we can pave the way for the rational design of novel, highly effective catalysts for a wide range of organic transformations, ultimately accelerating innovation in drug discovery and development.

References

  • Feula A, Dhillon S S, Byravan R, Sangha M, Ebanks R, Salih M A H, Spencer N, Male L. Magyary I, Deng W P, Muller F, Fossey J S. Org. Biomol. Chem., 2013, 11:5083.
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Validation

Benchmarking N,N,3-trimethylazetidin-3-amine: A Comparative Guide to a Novel Sterically Hindered Catalyst

For the attention of: Researchers, Scientists, and Drug Development Professionals. This guide provides a comprehensive technical comparison of the novel tertiary amine, N,N,3-trimethylazetidin-3-amine, against establishe...

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical comparison of the novel tertiary amine, N,N,3-trimethylazetidin-3-amine, against established catalysts. In the absence of direct catalytic data for this specific molecule, this document serves as a theoretical and practical framework for its evaluation. By examining its structural attributes and drawing parallels with well-understood catalysts, we delineate its potential applications and provide detailed protocols for its empirical benchmarking.

Introduction: The Potential of a Structurally Unique Tertiary Amine

N,N,3-trimethylazetidin-3-amine is a saturated heterocyclic compound featuring a sterically encumbered tertiary amine within a strained four-membered azetidine ring.[1] The inherent ring strain of the azetidine moiety, combined with the steric bulk of the gem-dimethyl and N,N-dimethyl groups, suggests a unique profile of basicity and nucleophilicity.[2] These characteristics are critical determinants of catalytic activity in a wide array of organic transformations.[3]

While specific catalytic applications of N,N,3-trimethylazetidin-3-amine have not yet been reported in the peer-reviewed literature, its structure invites comparison with well-established sterically hindered amine catalysts. This guide will focus on benchmarking it against two such catalysts: 1,4-diazabicyclo[2.2.2]octane (DABCO) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

Physicochemical Properties and Estimated Catalytic Profile

A key predictor of a tertiary amine's catalytic activity is its basicity, quantified by the pKa of its conjugate acid.[4] While an experimental pKa for N,N,3-trimethylazetidin-3-amine is not available, we can estimate it by examining structurally related amines.

CompoundpKa of Conjugate AcidReference(s)
Triethylamine10.75[2][5][6][7]
N,N-Dimethylethylamine10.16[8][9][10][11]
N,N-Dimethylisopropylamine9.91 (predicted)[1][12][13][14][15]
N-Methylpyrrolidine10.3[16][17]
N-Methylpiperidine10.08[18][19][20][21][22]
Quinuclidine11.3[23][24][25][26][27]

Given the presence of electron-donating alkyl groups and the somewhat constrained nature of the azetidine ring, the pKa of N,N,3-trimethylazetidin-3-amine's conjugate acid is likely to be in the range of 10.0-11.0 . This would classify it as a moderately strong base, comparable to many catalytically active tertiary amines.

The steric hindrance around the nitrogen atom is another critical factor. The gem-dimethyl group on the 3-position of the azetidine ring, in addition to the two N-methyl groups, creates a congested environment. This steric bulk is expected to render the amine non-nucleophilic, a desirable trait in base catalysis where the catalyst's role is to deprotonate a substrate without engaging in nucleophilic attack.[28]

Comparative Analysis with Benchmark Catalysts

We will now theoretically benchmark N,N,3-trimethylazetidin-3-amine against DABCO and DBU in two key reaction classes where sterically hindered amine catalysts are pivotal: polyurethane formation and acylation reactions.

Polyurethane Formation

Tertiary amines are widely used as catalysts in the formation of polyurethanes, where they accelerate the reaction between isocyanates and polyols.[3][29] The catalyst's role is to activate the polyol's hydroxyl group, facilitating its attack on the isocyanate. Both the basicity and the steric environment of the amine influence its catalytic efficiency.[30]

Table 1: Predicted Performance in Polyurethane Formation

CatalystStructureKey FeaturesPredicted Performance for N,N,3-trimethylazetidin-3-amine
N,N,3-trimethylazetidin-3-amine Sterically hindered, moderately basic.Expected to be an effective gelling catalyst. The steric hindrance may modulate its activity, potentially offering a delayed onset of catalysis which can be advantageous in certain foaming applications.[31]
DABCO Bicyclic, non-hindered, strong base (pKa of conjugate acid ~8.7).A well-balanced catalyst for both the gelling (polyol-isocyanate) and blowing (water-isocyanate) reactions.[31][32] Known for its high activity.[12]
DBU Bicyclic amidine, very strong, non-nucleophilic base (pKa of conjugate acid ~13.5).A powerful catalyst, often used in specialized polyurethane applications.[18][33] Its high basicity can lead to very rapid reaction rates.
Acylation Reactions

Sterically hindered, non-nucleophilic bases are excellent catalysts for acylation reactions, such as the esterification of alcohols with acid anhydrides. The catalyst deprotonates the alcohol to form a more nucleophilic alkoxide, which then attacks the acylating agent.[34][35]

Table 2: Predicted Performance in Acylation Reactions

CatalystStructureKey FeaturesPredicted Performance for N,N,3-trimethylazetidin-3-amine
N,N,3-trimethylazetidin-3-amine Sterically hindered, non-nucleophilic base.Predicted to be an effective catalyst for acylation, promoting the reaction without competing as a nucleophile. Its performance is expected to be comparable to other hindered tertiary amines.
DABCO Good nucleophile and base.Effective in promoting acylation, though its nucleophilic nature can sometimes lead to side reactions.[23]
DBU Strong, non-nucleophilic base.A highly efficient catalyst for a broad range of acylation and esterification reactions, often providing high yields under mild conditions.[33][36]

Experimental Protocols for Benchmarking

To empirically validate the catalytic potential of N,N,3-trimethylazetidin-3-amine, the following detailed experimental protocols are provided.

Benchmarking in Polyurethane Foam Formation

This protocol outlines a method to compare the catalytic activity of N,N,3-trimethylazetidin-3-amine, DABCO, and DBU in the formation of a flexible polyurethane foam.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Polyol Premix: - Polyol - Water - Surfactant C Combine Polyol Premix and Catalyst Solution A->C B Prepare Catalyst Solutions: - N,N,3-trimethylazetidin-3-amine in DPG - DABCO in DPG - DBU in DPG B->C D Add Isocyanate (TDI or MDI) C->D E Mix vigorously for 10 seconds D->E F Measure Cream Time, Gel Time, and Tack-Free Time E->F G Allow foam to cure for 24 hours F->G H Measure Foam Properties: - Density - Hardness - Airflow G->H

Caption: Experimental workflow for benchmarking catalysts in polyurethane foam formation.

  • Preparation of Polyol Premix: In a 500 mL polypropylene cup, combine 100 parts by weight of a conventional polyether polyol (e.g., a 3000-5000 MW triol), 4.0 parts of water, and 1.0 part of a silicone surfactant. Mix thoroughly.

  • Catalyst Addition: To separate batches of the polyol premix, add an equimolar amount of the catalyst to be tested (N,N,3-trimethylazetidin-3-amine, DABCO, or DBU). A typical catalyst loading is 0.1 to 1.0 parts per hundred parts of polyol (pphp). The solid catalysts should be pre-dissolved in a small amount of dipropylene glycol (DPG) for accurate addition.

  • Foaming Reaction: To the catalyzed polyol premix, add a stoichiometric amount of an isocyanate (e.g., toluene diisocyanate, TDI 80/20) at a specified isocyanate index (e.g., 105).

  • Mixing and Observation: Immediately mix the components with a high-speed mixer for 10 seconds. Record the following parameters:

    • Cream time: The time from mixing until the mixture turns creamy and starts to rise.

    • Gel time: The time from mixing until fine strings of polymer can be pulled from the rising foam.

    • Tack-free time: The time from mixing until the surface of the foam is no longer tacky to the touch.

  • Curing and Analysis: Allow the foam to cure at ambient temperature for 24 hours. Cut samples from the core of the foam bun and measure physical properties such as density, hardness, and airflow according to standard ASTM methods.

Benchmarking in a Model Acylation Reaction

This protocol describes a method to compare the catalytic efficiency of the three amines in the acylation of a model alcohol with an anhydride.

G cluster_setup Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Work-up and Analysis A To a stirred solution of Benzyl Alcohol in Dichloromethane... B ...add Acetic Anhydride... A->B C ...and the Catalyst (equimolar amounts). B->C D Maintain reaction at room temperature. C->D E Monitor reaction progress by TLC or GC-MS at regular intervals. D->E F Quench the reaction with saturated NaHCO3 solution. E->F G Extract with Dichloromethane. F->G H Dry, filter, and concentrate the organic phase. G->H I Determine yield by 1H NMR spectroscopy. H->I

Caption: Experimental workflow for benchmarking catalysts in an acylation reaction.

  • Reaction Setup: To a stirred solution of benzyl alcohol (1.0 mmol) in anhydrous dichloromethane (5 mL) in a round-bottom flask, add acetic anhydride (1.2 mmol).

  • Catalyst Addition: Add the catalyst (0.1 mmol, 10 mol%) to the reaction mixture. Perform separate reactions for N,N,3-trimethylazetidin-3-amine, DABCO, and DBU.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular time intervals (e.g., 15, 30, 60, 120 minutes).

  • Work-up: Upon completion (or after a set time for comparison), quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Determine the conversion and yield of benzyl acetate by ¹H NMR spectroscopy using an internal standard.

Mechanistic Considerations

The catalytic cycle for tertiary amine-catalyzed reactions generally involves the formation of a complex between the catalyst and one of the reactants, which enhances its reactivity.

Proposed Catalytic Cycle for Polyurethane Formation

G Catalyst R'3N Complex R-O-H---NR'3 Catalyst->Complex + R-OH Polyol R-OH Isocyanate R''-NCO Urethane R-O-C(O)NH-R'' Complex->Urethane + R''-NCO Urethane->Catalyst - R'3N

Caption: Generalized catalytic cycle for tertiary amine-catalyzed urethane formation.

Proposed Catalytic Cycle for Acylation

G Catalyst R'3N Alkoxide R-O- H+NR'3 Catalyst->Alkoxide + R-OH Alcohol R-OH Anhydride (R''CO)2O Ester R-O-COR'' Alkoxide->Ester + (R''CO)2O Ester->Catalyst - R'3N - R''COOH

Caption: Generalized catalytic cycle for tertiary amine-catalyzed acylation.

Conclusion

N,N,3-trimethylazetidin-3-amine presents an intriguing structural motif for a sterically hindered tertiary amine catalyst. Based on theoretical considerations, it is poised to be an effective catalyst in reactions such as polyurethane formation and acylations, where its non-nucleophilic basicity is advantageous. Its performance is anticipated to be influenced by a unique interplay of basicity and steric hindrance conferred by the azetidine ring and its substituents. The provided experimental protocols offer a clear and robust pathway for the empirical evaluation of its catalytic efficacy against established benchmarks like DABCO and DBU. The insights gained from such studies will be invaluable for academic researchers and industrial professionals seeking to expand the toolkit of specialized amine catalysts for fine chemical synthesis and polymer chemistry.

References

  • American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. Retrieved from [Link]

  • DBU as a Catalyst: Enhancing Efficiency in Esterification and Polymerization. (n.d.). Retrieved from [Link]

  • DABCO as a Base and an Organocatalyst in Organic Synthesis: A Review. (n.d.). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8454, 1-Methylpyrrolidine. Retrieved from [Link]

  • Reaction principle of tertiary amine catalyst. (2022, May 25). Retrieved from [Link]

  • EP0879837B1 - Polyurethane catalyst compositions for improving foam perfomance. (n.d.). Google Patents.
  • dabco 33lv: the premier polyurethane catalyst for balancing reactivity and processing time. (2025, September 5). Retrieved from [Link]

  • Kinetics of DBU-catalyzed transesterification for biodiesel in the DBU–ethanol switchable-polarity solvent. (n.d.). ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8471, Triethylamine. Retrieved from [Link]

  • The Effect of Tertiary Amines as Catalysts on the Ring-Opening Polymerization of Benzoxazines. (n.d.). MDPI. Retrieved from [Link]

  • Experimental and Theoretical Study of Cyclic Amine Catalysed Urethane Formation. (n.d.). MDPI. Retrieved from [Link]

  • Mechanistic Study of DBU-Catalyzed Esterifications of Acyl Imidazoles. (2020, May 4). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70452, N,N-Dimethylisopropylamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11723, Dimethylethylamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7527, Quinuclidine. Retrieved from [Link]

  • Human Metabolome Database. (2021, September 10). Showing metabocard for 1-Methylpyrrolidine (HMDB0243946). Retrieved from [Link]

  • QUANTUM CHEMICAL STUDY OF THE STERIC EFFECT OF SUBSTITUENT ON THE REACTIVITY OF TERTIARY AMINES IN THE REACTION WITH 2-(CHLOROMETHYL)OXIRANE. (2023, October 28). Journal of Chemistry and Technologies. Retrieved from [Link]

  • Catalyst compositions for improving polyurethane foam performance. (2007, December 19). European Patent Office. Retrieved from [Link]

  • Wikipedia. (n.d.). Triethylamine. Retrieved from [Link]

  • Unlocking Chemical Reactions: Exploring the Power of DBU. (n.d.). Retrieved from [Link]

  • Wikidata. (n.d.). N-methylpiperidine. Retrieved from [Link]

  • Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: Expeditious approach to β-amino alcohols and β-aminothioethers. (n.d.). ResearchGate. Retrieved from [Link]

  • Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of ‘Visco’-Type Polyurethane Foam for Biomedical Applications. (2023, February 11). MDPI. Retrieved from [Link]

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  • Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. Retrieved from [Link]

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  • DBU as a Catalyst: Enhancing Efficiency in Esterification and Polymerization. (n.d.). Retrieved from [Link]

  • Correlation between pKa and Reactivity of Quinuclidine-Based Catalysts in the Baylis−Hillman Reaction: Discovery of Quinuclidine as Optimum Catalyst Leading to Substantial Enhancement of Scope. (n.d.). ACS Publications. Retrieved from [Link]

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  • N,N-Dimethylethanamine. (2024, April 9). ChemBK. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

N,N,3-trimethylazetidin-3-amine proper disposal procedures

As a Senior Application Scientist, it is my responsibility to provide guidance that is not only scientifically sound but also practical and grounded in established safety protocols. The proper disposal of any chemical is...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is my responsibility to provide guidance that is not only scientifically sound but also practical and grounded in established safety protocols. The proper disposal of any chemical is a critical component of laboratory safety and environmental stewardship. This guide outlines the essential procedures for the safe disposal of N,N,3-trimethylazetidin-3-amine, ensuring compliance and minimizing risk.

Core Chemical Hazards & Disposal Rationale

N,N,3-trimethylazetidin-3-amine is a heterocyclic compound containing a strained four-membered azetidine ring and a tertiary amine group. This structure informs its hazard profile and dictates the necessary disposal precautions.

  • Reactivity: Like many amines, it is basic and can react exothermically with acids.[1] It may also be incompatible with strong oxidizing agents.[1][2] Improper mixing with incompatible waste streams could lead to dangerous reactions.

  • Irritant Properties: While data for the specific compound is limited, closely related azetidine derivatives are known to be irritants, causing skin, eye, and respiratory irritation.[3] Therefore, it must be handled as a hazardous substance.

  • Environmental Hazard: Amines can be harmful to aquatic life, and drain disposal is strictly prohibited.[1]

The primary goal of the disposal procedure is to ensure this reactive and potentially hazardous compound is completely destroyed in a controlled manner, preventing its release into the environment. For this reason, incineration at a licensed hazardous waste facility is the required method of disposal .[3]

Waste Characterization and Segregation

Proper disposal begins at the point of generation. All materials contaminated with N,N,3-trimethylazetidin-3-amine must be treated as hazardous waste.[4][5]

Table 1: Waste Stream Identification and Handling

Waste StreamDescriptionHandling and Collection Protocol
Pure Chemical Waste Unused, expired, or off-spec N,N,3-trimethylazetidin-3-amine.Collect in its original container or a compatible, tightly sealed waste container. Do not mix with any other waste.
Contaminated Solutions Reaction mixtures, mother liquors, and solvent rinses containing the compound.Collect in a dedicated, sealed container. Label with all components and approximate percentages. Do not mix with incompatible waste (e.g., strong acids).
Contaminated Solid Waste Used gloves, weigh paper, absorbent materials from spills, and contaminated silica gel.Double-bag in clear plastic bags labeled as hazardous waste. Keep separate from liquid waste.
Empty Containers The "empty" container that originally held the pure compound.Triple rinse with a suitable solvent (e.g., isopropanol, ethanol). Collect all rinsate as hazardous liquid waste.[4] Deface the original label and dispose of the rinsed container according to institutional policy.[4]

Disposal Decision & Workflow

The following workflow provides a visual guide to the decision-making process for managing waste streams containing N,N,3-trimethylazetidin-3-amine.

DisposalWorkflow cluster_0 Step 1: Generation cluster_1 Step 2: Characterization cluster_2 Step 3: Segregation & Collection cluster_3 Step 4: Labeling & Storage cluster_4 Step 5: Final Disposal Start Waste Containing N,N,3-trimethylazetidin-3-amine Characterize Is the waste: - Pure/Solution? - Contaminated Solid? - Empty Container? Start->Characterize Liquid Collect in sealed, compatible liquid waste container Characterize->Liquid Liquid Solid Double-bag in labeled hazardous solid waste bags Characterize->Solid Solid Container Triple rinse container; collect rinsate as liquid waste Characterize->Container Container Label Label container with: 'HAZARDOUS WASTE' & full chemical names Liquid->Label Solid->Label Container->Liquid Store Store in designated Satellite Accumulation Area Label->Store Disposal Arrange pickup by EHS for Licensed Hazardous Waste Incineration Store->Disposal

Caption: Decision workflow for N,N,3-trimethylazetidin-3-amine waste management.

Step-by-Step Disposal Protocol

A. Personal Protective Equipment (PPE) Before handling any waste, ensure appropriate PPE is worn, including:

  • Safety glasses or goggles

  • Chemical-resistant nitrile gloves

  • Lab coat

B. Waste Collection and Storage

  • Select Container: Choose a container made of a compatible material (e.g., HDPE or glass for liquids) that is in good condition with a tightly sealing lid.[1][5][6]

  • Labeling: Affix a "HAZARDOUS WASTE" tag to the container before adding any waste.[7] Clearly write the full chemical name, "N,N,3-trimethylazetidin-3-amine," and list any other solvents or reagents present with their estimated concentrations.[7]

  • Accumulation: Keep the waste container closed at all times except when adding waste.[5][7]

  • Storage: Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[5] Ensure secondary containment is used to capture any potential leaks.

C. Requesting Disposal

  • Full Containers: Once a waste container is full (do not overfill; leave at least 10% headspace), or if waste has been accumulated for the maximum time allowed by your institution (e.g., 90 days), arrange for disposal.[6]

  • Contact EHS: Follow your institution's specific procedures to request a pickup from the Environmental Health and Safety (EHS) department or their designated hazardous waste contractor.[4] Do not transport hazardous waste yourself.[4]

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: For a small spill (<100 mL), if you are trained and have the proper equipment, you may clean it up. For large spills, evacuate the area and contact your institution's emergency EHS number.

  • Cleanup of Small Spills:

    • Wear appropriate PPE.

    • Contain the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[2] Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully scoop the absorbed material and any broken glass into a designated container for hazardous solid waste.

    • Clean the spill area with a cloth or sponge dampened with a suitable solvent (like isopropanol), and treat all cleanup materials as hazardous solid waste.

    • Wash the area with soap and water.

References

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

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  • Al-Ostoot, F.H., et al. (2024). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry. [Link]

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  • U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • Hashim, O.S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

  • Prous, J., et al. (1987). Azetidine derivatives of tricyclic antidepressant agents. Journal of Medicinal Chemistry. [Link]

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  • Collect and Recycle. Amine Disposal For Businesses. [Link]

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Handling

A Comprehensive Guide to the Safe Handling of N,N,3-trimethylazetidin-3-amine

This guide provides essential safety and logistical information for the handling of N,N,3-trimethylazetidin-3-amine (CAS No. 149696-13-9)[1].

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling of N,N,3-trimethylazetidin-3-amine (CAS No. 149696-13-9)[1]. Due to the limited availability of specific toxicological data for this compound, the following procedures are based on a comprehensive analysis of structurally similar compounds, namely substituted azetidines and trimethylamines. The inherent reactivity of the azetidine ring and the characteristics of tertiary amines necessitate a cautious and thorough approach to safety. This document is intended for researchers, scientists, and drug development professionals.

Understanding the Hazard: A Structural Analogy Approach

N,N,3-trimethylazetidin-3-amine is a substituted azetidine with a tertiary amine functional group. While specific hazard data is sparse, related compounds exhibit significant health and safety risks. For instance, trimethylamine is known to be a flammable, corrosive gas or liquid that can cause severe skin burns and eye damage.[2][3][4] Azetidine derivatives, as a class, are recognized for their reactivity and potential hazards.[5] Therefore, it is prudent to handle N,N,3-trimethylazetidin-3-amine with the assumption that it may be corrosive, flammable, and an irritant to the respiratory system.

Key Potential Hazards:

  • Corrosivity: Potential to cause severe skin burns and eye damage upon contact.

  • Flammability: May be a flammable liquid and vapor.

  • Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation.

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory to ensure complete protection from potential splashes, vapors, and skin contact.

Recommended PPE
EquipmentSpecificationPurpose
Eye Protection Chemical splash goggles or a full-face shield.Protects against splashes and vapors that can cause serious eye irritation or damage.[5]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene are recommended).Prevents direct skin contact. Gloves should be inspected before use and changed frequently.[5]
Body Protection Long-sleeved, chemical-resistant laboratory coat.Protects skin from accidental splashes and contamination.[5]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. For high-risk operations, a NIOSH-approved respirator with an organic vapor cartridge is required.Minimizes the inhalation of potentially harmful vapors.[5][6]
Footwear Closed-toe shoes made of a chemical-resistant material.Protects feet from spills.[7]
Glove Selection and Use

Given the corrosive nature of similar amine compounds, proper glove selection and usage are critical. It is recommended to wear two pairs of gloves, with the outer glove removed and disposed of immediately after handling the compound.[8] The inner glove should be removed after completing the work and hands should be washed thoroughly.

Operational Plan: From Benchtop to Disposal

A systematic approach to handling N,N,3-trimethylazetidin-3-amine minimizes the risk of exposure and accidents.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Ensure clean, uncluttered work area in a fume hood verify_ppe Verify all PPE is correctly worn and in good condition prep_area->verify_ppe gather_materials Gather all necessary equipment and reagents verify_ppe->gather_materials dispense Dispense the chemical using appropriate, clean glassware gather_materials->dispense Proceed to handling reaction Perform the reaction, keeping the sash of the fume hood at the lowest possible height dispense->reaction decontaminate Decontaminate all glassware and surfaces reaction->decontaminate Proceed to cleanup dispose_waste Dispose of all waste in designated, labeled containers decontaminate->dispose_waste remove_ppe Remove PPE in the correct order to avoid self-contamination dispose_waste->remove_ppe

Caption: A step-by-step workflow for the safe handling of N,N,3-trimethylazetidin-3-amine.

Step-by-Step Handling Procedure
  • Preparation:

    • Ensure the work area within a certified chemical fume hood is clean and free of clutter.

    • Verify that all necessary PPE is available and in good condition. Don the appropriate PPE as outlined in the table above.

    • Gather all necessary glassware, reagents, and spill cleanup materials.

  • Dispensing:

    • Use clean, dry glassware for all transfers.

    • Avoid using metal spatulas or other reactive implements.

    • Carefully dispense the required amount of N,N,3-trimethylazetidin-3-amine, minimizing the potential for splashes or aerosol generation.

  • Reaction:

    • Conduct all manipulations within the fume hood with the sash at the lowest practical height.

    • Continuously monitor the reaction for any signs of unexpected reactivity.

  • Cleanup:

    • Upon completion of the work, decontaminate all surfaces and glassware that have come into contact with the chemical.

    • Use an appropriate deactivating solution if available, followed by a thorough rinse with a suitable solvent.

Disposal Plan

All waste materials, including contaminated gloves, pipette tips, and empty containers, must be disposed of as hazardous waste.

  • Liquid Waste: Collect in a designated, labeled, and sealed waste container. The container should be stored in a well-ventilated area away from incompatible materials.

  • Solid Waste: Collect in a separate, clearly labeled hazardous waste container.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Emergency Procedures: Be Prepared

Spill Response

spill Small Spill Occurs evacuate Evacuate immediate area if necessary spill->evacuate ppe Don appropriate PPE spill->ppe absorb Cover with an inert absorbent material ppe->absorb collect Collect absorbed material into a sealed container for disposal absorb->collect clean Clean the spill area with a suitable solvent collect->clean report Report the incident to the appropriate personnel clean->report

Caption: A clear, logical flow for responding to a small chemical spill.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention.[6]

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Storage and Stability

Store N,N,3-trimethylazetidin-3-amine in a tightly closed container in a dry, cool, and well-ventilated place.[6] Keep away from heat, sparks, and open flames.[6] It is recommended to store this compound under an inert atmosphere, such as nitrogen, to prevent degradation.[6]

References

  • Personal protective equipment for handling 3-(2-Ethylbutyl)azetidine - Benchchem. (n.d.).
  • CAS 149696-13-9 | N,N,3-trimethylazetidin-3-amine - Synblock. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2023, September 29).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 7).
  • SAFETY DATA SHEET - Fisher Scientific. (2012, May 21).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • SAFETY DATA SHEET - Spectrum Chemical. (2015, August 13).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, June 23).
  • SAFETY DATA SHEET - Fisher Scientific. (2012, March 23).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, May 7).
  • N-[(1-methylazetidin-3-yl)methyl]piperidin-3-amine - PubChem. (2026, January 10).
  • Safety Data Sheet: TRIMETILAMINA. (n.d.).
  • Discover the Various Types of PPE for Optimal Chemical Safety. (2024, April 25).
  • 149696-13-9 | N,N,3-Trimethylazetidin-3-amine - ChemScene. (n.d.).
  • Working with Hazardous Chemicals - Organic Syntheses. (2011, February 22).
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
  • eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration - OSHA. (n.d.).
  • UNIT 7: Personal Protective Equipment - CTAHR. (n.d.).
  • 149696-13-9|N,N,3-Trimethylazetidin-3-amine|BLD Pharm. (n.d.).
  • Trimethylamine | (CH3)3N | CID 1146 - PubChem. (n.d.).

Sources

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